molecular formula C10H7NO2 B1342561 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde CAS No. 1374652-67-1

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

Cat. No.: B1342561
CAS No.: 1374652-67-1
M. Wt: 173.17 g/mol
InChI Key: WRZMAUBHAMJZMO-UHFFFAOYSA-N
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Description

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde is a high-value heterocyclic building block designed for advanced research and development in medicinal chemistry and materials science. This compound features a reactive aldehyde group at the 8-position and a 1,2-dihydro-1-oxo (lactam) moiety on a fused isoquinoline scaffold, making it a versatile precursor for synthesizing diverse and complex molecular architectures . Its core structure is of significant interest in pharmaceutical research, as the isoquinoline and dihydroquinolone scaffolds are frequently explored for their wide spectrum of biological activities . These activities include potential antimicrobial , anticancer , and anti-inflammatory properties . The aldehyde group is a key functional handle, enabling its use in various condensation and cyclization reactions to construct fused or binary heterocyclic systems relevant to drug discovery programs . Researchers can utilize this compound to develop novel quinoline-based derivatives for evaluating new therapeutic agents . Beyond biomedical applications, its rigid, aromatic structure also makes it a candidate for developing advanced materials, such as ligands for metal complexes or organic light-emitting diodes (OLEDs) . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZMAUBHAMJZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its synthesis, however, presents unique challenges due to the need for precise regiochemical control on the isoquinolinone scaffold. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways to this target molecule. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most effective synthetic routes. This guide is designed to empower researchers with the knowledge to not only replicate these methods but also to adapt and innovate upon them for the synthesis of novel derivatives.

Introduction: The Significance of the 1-Oxoisoquinoline-8-carbaldehyde Scaffold

The 1,2-dihydro-1-oxoisoquinoline, or isoquinolin-1(2H)-one, core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a carbaldehyde group at the C8 position provides a versatile handle for further chemical modifications, such as the construction of complex heterocyclic systems, the introduction of pharmacophores through reductive amination, or the formation of Schiff bases. This functionalization makes 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde a highly valuable intermediate in drug discovery and development programs.

This guide will explore two primary strategic approaches to the synthesis of this target molecule:

  • Direct Formylation of the 1(2H)-Isoquinolinone Core: This approach aims to introduce the aldehyde functionality in a single step onto a pre-formed isoquinolinone ring system.

  • Multi-step Synthesis via a Pre-functionalized Intermediate: This strategy involves the synthesis of an isoquinolinone with a functional group at the C8 position that can be subsequently converted into the desired carbaldehyde.

We will analyze the merits and challenges of each approach, providing detailed experimental insights to guide the synthetic chemist.

Strategic Pathway I: Direct C8 Formylation of 1(2H)-Isoquinolinone

Directly introducing a formyl group at the C8 position of the 1(2H)-isoquinolinone nucleus is an attractive and atom-economical strategy. Two classical named reactions are prime candidates for this transformation: the Vilsmeier-Haack reaction and Directed Ortho-Metalation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Causality Behind Experimental Choices:

The success of the Vilsmeier-Haack reaction is highly dependent on the nucleophilicity of the aromatic substrate. The isoquinolin-1(2H)-one ring system presents a nuanced electronic profile. The lactam nitrogen atom acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution. Conversely, the carbonyl group is electron-withdrawing, which deactivates the ring. The regiochemical outcome of the formylation is therefore not immediately obvious and is influenced by the interplay of these electronic effects.[4] For a successful C8 formylation, the activating effect of the nitrogen must sufficiently direct the electrophilic Vilsmeier reagent to the ortho position (C8).

Experimental Protocol: Vilsmeier-Haack Formylation of 1(2H)-Isoquinolinone

Reagents and Materials:

  • 1(2H)-Isoquinolinone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1(2H)-isoquinolinone (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Data Presentation:

ParameterValue
Reaction Time4-12 hours
Temperature40-50 °C
Expected YieldModerate

Visualization of the Vilsmeier-Haack Reaction:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Isoquinolinone 1(2H)-Isoquinolinone Isoquinolinone->Intermediate Electrophilic Aromatic Substitution Product 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Intermediate->Product Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of 1(2H)-isoquinolinone.

Directed Ortho-Metalation (DoM)

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1][5] It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[6][7][8] The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group.[9]

Causality Behind Experimental Choices:

In the context of 1(2H)-isoquinolinone, the lactam functionality, specifically the carbonyl oxygen and the nitrogen atom, could potentially act as a directing group. However, the acidic N-H proton of the unsubstituted isoquinolinone would be preferentially deprotonated by the strong organolithium base, preventing the desired C-H activation at the C8 position. Therefore, it is crucial to first protect the nitrogen atom with a suitable group, such as a methyl or benzyl group, to enable the DoM strategy. The choice of organolithium base (e.g., n-BuLi, s-BuLi, or t-BuLi) and the reaction temperature are critical parameters that need to be carefully optimized to achieve efficient lithiation without side reactions.

Experimental Protocol: DoM of N-Methyl-1(2H)-isoquinolinone

Reagents and Materials:

  • N-Methyl-1(2H)-isoquinolinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and low-temperature cooling bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N-methyl-1(2H)-isoquinolinone (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-methyl-1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Data Presentation:

ParameterValue
Reaction Time2-3 hours
Temperature-78 °C to room temperature
Expected YieldGood

Visualization of the Directed Ortho-Metalation Pathway:

DoM_Pathway N_Methyl_Isoquinolinone N-Methyl-1(2H)-isoquinolinone Lithiation 8-Lithio-N-methyl- 1(2H)-isoquinolinone N_Methyl_Isoquinolinone->Lithiation DoM nBuLi n-BuLi -78 °C, THF nBuLi->Lithiation Quenching Tetrahedral Intermediate Lithiation->Quenching DMF DMF DMF->Quenching Product N-Methyl-1,2-dihydro- 1-oxoisoquinoline-8-carbaldehyde Quenching->Product Workup H₃O⁺ Workup Workup->Product Multi_step_Synthesis Starting_Material 2-Bromobenzaldehyde Derivative Pomeranz_Fritsch Pomeranz-Fritsch Reaction Starting_Material->Pomeranz_Fritsch Bromo_Isoquinolinone 8-Bromo-1(2H)-isoquinolinone Pomeranz_Fritsch->Bromo_Isoquinolinone Conversion Conversion of Bromo to Formyl Bromo_Isoquinolinone->Conversion Product 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Conversion->Product Li_Halogen 1. n-BuLi 2. DMF Li_Halogen->Conversion Pd_Formylation Pd(OAc)₂, PPh₃ HCOOH, Et₃N Pd_Formylation->Conversion

Sources

An In-Depth Technical Guide to the Preparation of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic route for the preparation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The isoquinolin-1(2H)-one scaffold is a privileged structure found in numerous pharmacologically active compounds, most notably as the core pharmacophore in a class of highly successful anti-cancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. This document details a strategic two-step synthesis commencing with the construction of an 8-methylisoquinolin-1(2H)-one precursor, followed by a selective benzylic oxidation to yield the target aldehyde. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 1,2-dihydro-1-oxoisoquinoline, or isoquinolinone, nucleus is of significant interest to the pharmaceutical industry. Its rigid, planar structure serves as an effective mimic for the nicotinamide moiety of NAD⁺, enabling it to interact with the active sites of various enzymes. This has led to the development of potent inhibitors for targets like PARP, which are crucial for DNA repair pathways in cancer cells. The title compound, 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, is a particularly valuable intermediate. The aldehyde functionality at the 8-position serves as a versatile chemical handle for further elaboration, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties of drug candidates.

A direct, single-step synthesis of this molecule is challenging due to the difficulty of achieving regioselective formylation at the C8 position of a pre-formed isoquinolinone ring. Therefore, a more strategic approach is warranted. The most logical and field-proven strategy involves a late-stage oxidation of a stable, readily accessible precursor. Our chosen synthetic pathway hinges on the selective oxidation of the benzylic methyl group of 8-methylisoquinolin-1(2H)-one.

This approach offers several advantages:

  • Convergent Synthesis: The core isoquinolinone scaffold can be prepared separately and in bulk.

  • Reliable Oxidation: The transformation of a benzylic methyl group to an aldehyde is a well-established and high-yielding reaction in organic synthesis.[1]

  • Versatility: The 8-methyl precursor itself can be synthesized through various established methods for constructing isoquinoline skeletons.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Selective Oxidation Starting_Materials o-Toluic Acid Derivatives Precursor 8-Methylisoquinolin-1(2H)-one Starting_Materials->Precursor Ring Annulation Oxidation Benzylic Oxidation Precursor->Oxidation Target_Molecule 1,2-Dihydro-1-oxoisoquinoline- 8-carbaldehyde Oxidation->Target_Molecule

Caption: High-level workflow for the synthesis of the target aldehyde.

Synthesis of Key Precursor: 8-Methylisoquinolin-1(2H)-one

The construction of the isoquinolinone skeleton is the foundational stage of this synthesis. While numerous methods exist for isoquinoline synthesis, a common and effective approach involves the cyclization of functionalized o-toluic acid derivatives. The specific protocol would typically involve the condensation of an activated o-toluic acid with a suitable nitrogen source and a C1 synthon, followed by cyclization. For the purpose of this guide, we will assume the availability of the 8-methylisoquinolin-1(2H)-one precursor, which can be prepared via literature methods.[2]

Core Directive: Selective Benzylic Oxidation

The critical transformation in this synthesis is the selective oxidation of the C8-methyl group to an aldehyde without affecting other parts of the molecule. The benzylic position is activated towards oxidation due to the stability of the resulting benzylic radical intermediate.[3]

Rationale for Reagent Selection: Selenium Dioxide (SeO₂)

Several reagents are capable of performing benzylic oxidation, including potassium permanganate (KMnO₄), chromium-based reagents, and catalytic systems.[1][4] However, for this specific transformation, Selenium Dioxide (SeO₂) is the reagent of choice for several compelling reasons:

  • High Selectivity: SeO₂ is renowned for its ability to selectively oxidize activated methyl and methylene groups to the corresponding carbonyl compounds. It is particularly effective for heteroaromatic systems.[5][6]

  • Mild Conditions: The reaction typically proceeds under reflux in a high-boiling, non-protic solvent like 1,4-dioxane or xylene, which is compatible with the isoquinolinone core.[7]

  • Stoichiometric Control: The reaction is stoichiometric, which allows for precise control. Using one equivalent of SeO₂ favors the formation of the aldehyde over the over-oxidized carboxylic acid.

  • Predictability: The mechanism of SeO₂ oxidation is well-understood, proceeding through an ene reaction followed by a[1][3]-sigmatropic rearrangement, lending a high degree of predictability to the outcome.[8]

The proposed mechanism for the SeO₂ oxidation is outlined below.

G cluster_mech Proposed Mechanism of SeO₂ Oxidation start 8-Methyl- isoquinolinone ene_intermediate Ene Adduct start->ene_intermediate Ene Reaction seO2 SeO₂ seO2->ene_intermediate rearrangement_intermediate Allylic Selenate Ester ene_intermediate->rearrangement_intermediate [2,3]-Sigmatropic Rearrangement hydrolysis_step Hydrolysis Intermediate rearrangement_intermediate->hydrolysis_step Hydrolysis product Target Aldehyde hydrolysis_step->product se_byproduct Se(0) + H₂O hydrolysis_step->se_byproduct

Caption: Simplified mechanism of the Riley oxidation using SeO₂.

Experimental Protocol: Oxidation of 8-Methylisoquinolin-1(2H)-one

This protocol is a representative procedure based on established methodologies for SeO₂ oxidations of related heterocyclic systems and should be performed by trained personnel in a well-ventilated fume hood. Selenium compounds are highly toxic.[5][7][8]

Materials and Equipment:

  • 8-Methylisoquinolin-1(2H)-one

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 8-methylisoquinolin-1(2H)-one (e.g., 5.0 g, 31.4 mmol).

  • Reagent Addition: Add anhydrous 1,4-dioxane (100 mL) to dissolve the starting material. To this solution, add selenium dioxide (3.85 g, 34.7 mmol, 1.1 equivalents) portion-wise. Causality: Using a slight excess of SeO₂ ensures complete conversion of the starting material. Anhydrous solvent is used to prevent side reactions and ensure reproducibility.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere. The reaction mixture will typically turn dark and a black precipitate of elemental selenium will form as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional dioxane or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

    • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization (e.g., from ethanol/water) to afford 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde as a crystalline solid. A typical yield for this type of oxidation is in the range of 45-60%.[5]

Product Characterization

Validation of the final product's identity and purity is critical. Standard analytical techniques should be employed.

Analytical Technique Expected Result
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.5 (s, 1H, NH), ~10.2 (s, 1H, -CHO), ~8.0-8.2 (m, 2H, Ar-H), ~7.5-7.7 (m, 2H, Ar-H), ~6.7 (d, 1H, C3-H). The aldehyde proton signal is highly characteristic.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~192 (-CHO), ~162 (C=O), signals in the aromatic region (~120-140), ~105 (C3).
Mass Spectrometry (ESI+) m/z: Calculated for C₁₀H₇NO₂ [M+H]⁺: 174.05. Found: 174.1.
Appearance Off-white to pale yellow crystalline solid.

Conclusion and Future Perspectives

This guide has detailed a reliable and scientifically sound two-part strategy for the synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. The core of the methodology is the highly selective benzylic oxidation of 8-methylisoquinolin-1(2H)-one using selenium dioxide. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to access this valuable intermediate. The aldehyde product serves as a versatile platform for further synthetic modifications, enabling the exploration of novel chemical space in the development of next-generation therapeutics, particularly in the field of oncology and DNA repair inhibition. Future work may focus on developing greener, catalytic oxidation methods to replace stoichiometric selenium dioxide, thereby improving the environmental footprint and safety profile of the synthesis.[3]

References

  • Saleh, F. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University Research Studies. [Link]

  • Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation.[Link]

  • Sibiya, P. J., & Mamba, B. B. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 24. [Link]

  • Kloc, K., Młochowski, J., & Syper, L. (2012). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 17(7), 8153-8184. [Link]

  • ResearchGate. Synthesis of aldehydes and ketones by benzylic oxidation.[Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions.[Link]

  • Name-Reaction.com. Selenium Dioxide Oxidation.[Link]

  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, (1), 34-35. [Link]

Sources

An In-depth Technical Guide to 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Due to the specialized nature of this molecule, this document outlines a proposed synthetic pathway, details its predicted chemical and physical properties, and explores its potential reactivity and applications as a versatile building block in medicinal chemistry. The isoquinolin-1(2H)-one core is a privileged scaffold in numerous biologically active compounds, and the introduction of a reactive aldehyde at the 8-position offers a valuable handle for further molecular elaboration.

Introduction: The Significance of the Isoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one nucleus is a prominent structural motif found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[1] This scaffold is recognized as a key component in compounds developed as antifungal agents, tachykinin receptor antagonists, and 5-HT3 antagonists, among others.[1] Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets. The presence of a lactam functionality within the heterocyclic ring system offers hydrogen bonding capabilities, which are crucial for molecular recognition at receptor binding sites.

The strategic functionalization of the isoquinolin-1(2H)-one core is a cornerstone of modern medicinal chemistry. The introduction of an aldehyde group, as in 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, provides a reactive center for a plethora of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery screening. Aromatic aldehydes are integral building blocks in organic chemistry, offering a gateway to numerous bond-forming strategies.[2]

Proposed Synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Currently, a direct, one-step synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is not prominently described in the literature. Therefore, a multi-step synthetic route is proposed, leveraging established methodologies for the construction of the isoquinolinone core and the subsequent introduction of the C8-aldehyde. A plausible and efficient strategy commences with the synthesis of 8-methylisoquinolin-1(2H)-one, followed by selective oxidation of the methyl group.

Synthetic Pathway Starting_Materials o-toluic acid Intermediate_1 2-(2-methylphenyl)acetamide Starting_Materials->Intermediate_1 1. SOCl2 2. NH4OH Intermediate_2 8-methylisoquinolin-1(2H)-one Intermediate_1->Intermediate_2 Cyclization (e.g., Bischler-Napieralski type) Target_Molecule 1,2-dihydro-1-oxoisoquinoline- 8-carbaldehyde Intermediate_2->Target_Molecule Oxidation (e.g., SeO2 or other oxidant) Aldehyde_Reactions Aldehyde 1,2-dihydro-1-oxoisoquinoline- 8-carbaldehyde Imine Schiff Base/ Imine intermediate Aldehyde->Imine Condensation Alcohol Primary Alcohol Aldehyde->Alcohol Reduction (e.g., NaBH₄) Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO₄, Ag₂O) Amine Primary/Secondary Amine (R-NH₂) Amine->Imine Amine_Product Secondary/Tertiary Amine Product Imine->Amine_Product Reduction (e.g., NaBH(OAc)₃)

Sources

A Technical Guide to the Biological Screening of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde: A PARP-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2-dihydro-1-oxoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Notably, this motif is a cornerstone for a class of highly successful oncology drugs: the Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] These inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations, by exploiting the principle of synthetic lethality.[4][5] This guide presents a comprehensive, field-proven biological screening cascade for a novel derivative, 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. While specific biological data for this exact molecule is not yet prevalent, its structural features strongly suggest a high probability of activity against PARP.

This document provides a logical, step-by-step framework for researchers, scientists, and drug development professionals to rigorously evaluate the compound's potential as a PARP inhibitor. The screening cascade is designed to progress from high-throughput biochemical assays to more complex, physiologically relevant cell-based models, culminating in essential early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Each proposed protocol is grounded in established scientific principles and includes the underlying rationale for experimental choices, ensuring a self-validating and robust evaluation process.

Introduction: The Scientific Rationale for a PARP-Targeted Screen

The 1-Oxoisoquinoline Scaffold: A Validated Pharmacophore

Isoquinoline and its derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6] The 1-oxo-3,4-dihydroisoquinoline core, in particular, has been successfully exploited to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[4] This mimicry allows compounds with this scaffold to competitively bind to the NAD+-binding site of PARP1, effectively inhibiting its enzymatic activity.[4][7] Clinically approved PARP inhibitors like Olaparib and Rucaparib feature core structures that validate this design principle.[4][7] Therefore, the investigation of a novel analog like 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde as a PARP inhibitor is a scientifically sound and promising starting point.

The Target: PARP1 and Synthetic Lethality in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[8][9] This process, known as PARylation, creates a scaffold that recruits other key proteins of the Base Excision Repair (BER) pathway to resolve the damage.[7]

Inhibition of PARP1 disrupts this vital repair mechanism. While healthy cells can tolerate this by using alternative, high-fidelity repair pathways like Homologous Recombination (HR), cancer cells with pre-existing defects in HR (e.g., due to BRCA1/2 mutations) cannot.[4][10] The accumulation of unrepaired SSBs leads to the collapse of replication forks, formation of catastrophic double-strand breaks, and ultimately, selective cell death—a concept known as synthetic lethality.[5] This targeted approach provides a therapeutic window to kill cancer cells while sparing normal tissues.

cluster_0 DNA Single-Strand Break (SSB) ssb SSB Occurs parp1 PARP1 Binds to SSB ssb->parp1 par PARP1 Synthesizes Poly(ADP-Ribose) (PAR) parp1->par recruitment Recruitment of Base Excision Repair (BER) Pathway Proteins par->recruitment repair SSB Repaired recruitment->repair inhibitor 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (Putative PARP Inhibitor) inhibitor->parp1 Inhibits

Caption: Role of PARP1 in DNA Single-Strand Break Repair.

The Biological Screening Cascade

A tiered approach is essential for the efficient evaluation of a new chemical entity. Our proposed cascade is designed to maximize data quality while conserving resources, moving from high-throughput primary screens to more detailed, lower-throughput secondary and cellular assays.

Caption: The Tiered Biological Screening Workflow.

Tier 1: Primary Biochemical Screening

Objective: To rapidly identify if 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde directly inhibits the enzymatic activity of recombinant human PARP1 in a cell-free system.

Methodology: Homogeneous Fluorescent NAD+ Depletion Assay

This assay is highly amenable to high-throughput screening (HTS) and relies on the principle that active PARP1 consumes its substrate, NAD+.[8][11] The remaining NAD+ is then measured using a coupled enzymatic reaction that generates a highly fluorescent product, resorufin.[8] Inhibition of PARP1 results in less NAD+ consumption and, consequently, a stronger fluorescent signal.

Experimental Protocol:

  • Plate Preparation: Dispense 2 µL of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (e.g., at a screening concentration of 10 µM in DMSO) or control compounds (e.g., Olaparib as a positive control, DMSO as a negative control) into a 384-well assay plate.

  • PARP Reaction Initiation: Add 10 µL of PARP1 reaction mix containing recombinant human PARP1 enzyme, DNase I-activated DNA (to stimulate enzyme activity), and NAD+ in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARP reaction to proceed.

  • Detection: Add 10 µL of a cycling enzyme mix containing alcohol dehydrogenase and diaphorase, along with the fluorescent substrate resazurin.[8]

  • Signal Development: Incubate for 20-30 minutes at room temperature, protected from light. The diaphorase cycles NADH back to NAD+, producing a fluorescent resorufin molecule with each cycle.[8]

  • Readout: Measure the fluorescence intensity using a plate reader (Excitation ~540 nm, Emission ~590 nm).

Data Interpretation: A compound is considered a "hit" if it produces a significant increase in fluorescence compared to the negative (DMSO) control, indicating inhibition of NAD+ consumption.

Tier 2: Secondary & Cellular Validation

Objective: To confirm the activity of the primary hit, determine its potency, and verify its mechanism of action in a biologically relevant cellular context.

Rationale: Any active compound must be evaluated across a range of concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Perform the PARP1 biochemical assay as described in Section 2.1 with this dilution series.

  • Plot the percentage of PARP1 inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Rationale: To test the principle of synthetic lethality, the compound's effect on cell viability is compared between a cancer cell line with a DNA repair deficiency (e.g., BRCA1-mutant) and its isogenic counterpart where the deficiency has been corrected (BRCA1-proficient).[12][13] A successful PARP inhibitor should be significantly more toxic to the BRCA1-mutant cells.

Experimental Protocol (ATP-Based Luminescence Assay):

  • Cell Plating: Seed BRCA1-mutant (e.g., SUM149PT) and BRCA1-proficient (e.g., SUM149PT reconstituted with wild-type BRCA1) cells into 96-well white, clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde for 72-96 hours.

  • Lysis and ATP Measurement: Add a reagent such as CellTiter-Glo®, which lyses the cells and contains luciferase and its substrate, luciferin.[13][14]

  • Readout: In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of living cells.[14] Measure luminescence on a plate reader.

  • Data Analysis: Calculate the concentration at which 50% of cell viability is lost (GI50) for both cell lines and determine the selectivity index.

Table 1: Hypothetical Cytotoxicity and Potency Data

CompoundPARP1 IC50 (nM)Cell Viability GI50 (µM) (BRCA1-mutant)Cell Viability GI50 (µM) (BRCA1-proficient)Selectivity Index
Test Compound 15.20.8512.514.7x
Olaparib (Control)4.80.122.117.5x
Tier 3: Early Drug-Likeness Profiling (In Vitro ADME)

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify potential liabilities and guide further optimization.[15][16] Poor ADME characteristics are a major cause of failure in later stages of drug development.

Key In Vitro ADME Assays:

  • Aqueous Solubility: Determining the thermodynamic and kinetic solubility of a compound is fundamental, as poor solubility can affect absorption and lead to inconsistent in vivo results.[17]

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance in the body.[18][19] The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

  • CYP450 Inhibition: Assesses the potential for the compound to cause drug-drug interactions by inhibiting major cytochrome P450 enzymes (e.g., 3A4, 2D6).[17]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and the free concentration available to act on the target.[17] This is often measured using rapid equilibrium dialysis.

  • Cell Permeability: Using cell-based models like Caco-2 assays, the potential for a compound to be absorbed across the intestinal wall can be predicted.[17]

cluster_0 Screening Logic start Start with Test Compound q1 Biochemical Assay: Is PARP1 IC50 < 1 µM? start->q1 q2 Cellular Assay: Is compound selectively toxic to BRCA-deficient cells? q1->q2 Yes stop1 Stop: Inactive q1->stop1 No q3 ADME Profile: Is metabolic stability and solubility acceptable? q2->q3 Yes stop2 Stop: Non-selective/ Off-target toxicity q2->stop2 No proceed Advance to Lead Optimization q3->proceed Yes stop3 Stop: Poor drug-like properties q3->stop3 No

Caption: Decision-Making Flowchart for Compound Progression.

Conclusion

This technical guide outlines a rigorous, multi-tiered strategy for the biological evaluation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, leveraging the strong scientific premise of its core scaffold as a PARP inhibitor. By systematically progressing from high-throughput biochemical screening to detailed cellular and ADME profiling, researchers can efficiently generate a comprehensive data package. This approach not only validates the compound's primary mechanism of action but also provides critical early insights into its drug-like properties, enabling informed decisions for its potential progression into lead optimization and further preclinical development.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. AACR Journals. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

  • PubMed. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Available from: [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. Available from: [Link]

  • PubMed. (2005). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Available from: [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]

  • ResearchGate. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available from: [Link]

  • National Institutes of Health. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available from: [Link]

  • PubMed. (2019). Small-Molecule Inhibitor Screen for DNA Repair Proteins. Available from: [Link]

  • PubMed Central. (2021). Fluorescent detection of PARP activity in unfixed tissue. Available from: [Link]

  • PubMed Central. Biomarker-Guided Development of DNA Repair Inhibitors. Available from: [Link]

  • Gosavi, D. H., et al. (2024). Isoquinoline derivatives and its medicinal activity. Ayurlog. Available from: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

  • National Institutes of Health. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available from: [Link]

  • National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available from: [Link]

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An In-depth Technical Guide to 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into its structural features, predicted physicochemical properties, potential synthetic routes, and reactivity, all grounded in established chemical principles and supported by authoritative literature. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinolinone core is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] This privileged scaffold is a key component in various FDA-approved drugs and clinical candidates, underscoring its importance in drug discovery.[2] The fusion of a benzene ring with a pyridinone moiety creates a unique electronic and steric environment, making it an attractive template for designing molecules that can interact with diverse biological targets.

Derivatives of the 1-oxo-tetrahydroisoquinolinone class, closely related to the title compound, have demonstrated significant potential in various therapeutic areas, including antimicrobial, antifungal, and antiviral applications.[1][4][5] The introduction of a carbaldehyde group at the 8-position of the 1,2-dihydro-1-oxoisoquinoline core, as in the case of our subject compound, offers a versatile chemical handle for further molecular elaboration, enabling the synthesis of a diverse library of derivatives for biological screening.

Physicochemical Properties of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

PropertyValueSource
Molecular Formula C₁₀H₇NO₂Calculated
Molecular Weight 173.17 g/mol Calculated
CAS Number 1374652-67-1[6][7]
Appearance Predicted to be a solid at room temperature.Based on related isoquinolinones
Solubility Predicted to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF.Based on general solubility of N-heterocycles
Melting Point Not available.-
Boiling Point Not available.-

Structure:

Figure 1: Chemical structure of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Synthesis and Reactivity

Proposed Synthetic Pathways

The synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde can be envisioned through several established methodologies for constructing the isoquinolinone core.[8][9][10][11] A plausible approach involves the cyclization of a suitably substituted phenylacetic acid derivative.

synthesis_pathway 2-Methyl-3-nitrobenzaldehyde 2-Methyl-3-nitrobenzaldehyde 2-Formyl-3-nitrophenylacetic acid 2-Formyl-3-nitrophenylacetic acid 2-Methyl-3-nitrobenzaldehyde->2-Formyl-3-nitrophenylacetic acid Oxidation Intermediate Intermediate 2-Formyl-3-nitrophenylacetic acid->Intermediate Reduction of nitro group 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Intermediate->1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Intramolecular cyclization

Figure 2: A potential synthetic route to 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

This proposed pathway leverages readily available starting materials and employs well-established chemical transformations. The choice of reagents and reaction conditions would be critical to optimize the yield and purity of the final product. For instance, the reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation or metal-mediated reductions, and the choice may influence the subsequent cyclization step.

Chemical Reactivity

The chemical reactivity of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is dictated by the presence of three key functional groups: the aldehyde, the lactam (cyclic amide), and the aromatic ring system.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

    • Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in drug discovery to modulate solubility and target interactions.[12]

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the carbon skeleton.

    • Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form Schiff bases, oximes, and hydrazones, which can serve as intermediates for further cyclizations or as bioactive molecules themselves.[13]

    • Oxidation and Reduction: To the corresponding carboxylic acid or alcohol, respectively, providing additional points for diversification.

  • Lactam Moiety: The lactam is relatively stable but can undergo N-alkylation or N-arylation under suitable basic conditions. The lactam carbonyl can also be targeted by strong reducing agents.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.

Potential Applications in Drug Discovery

The unique combination of the isoquinolinone scaffold and a reactive aldehyde group makes 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde a promising starting point for the development of novel therapeutic agents. The diverse biological activities reported for related isoquinoline and quinolinone derivatives suggest that this compound class could be explored for:

  • Antimicrobial and Antiviral Agents: The isoquinoline core is present in several natural and synthetic compounds with antimicrobial and antiviral properties.[4][5]

  • Anticancer Agents: Many isoquinoline alkaloids and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]

  • Enzyme Inhibitors: The rigid heterocyclic structure can serve as a scaffold for designing inhibitors of various enzymes.

The aldehyde group allows for the facile introduction of pharmacophoric elements through combinatorial chemistry approaches, enabling the rapid generation of a library of derivatives for high-throughput screening.

Experimental Protocols: Characterization of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

Given the lack of published experimental data, the following are proposed, detailed protocols for the characterization of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, based on standard analytical techniques for N-heterocyclic aldehydes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To determine the purity of the synthesized compound and confirm its molecular weight.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in dimethyl sulfoxide (DMSO). Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Expected Results: A single major peak in the chromatogram would indicate high purity. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 174.17.

hplc_ms_workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Injection UV-Vis Detection UV-Vis Detection HPLC Separation->UV-Vis Detection Elution ESI-MS Detection ESI-MS Detection HPLC Separation->ESI-MS Detection Ionization Purity Assessment Purity Assessment UV-Vis Detection->Purity Assessment Molecular Weight Confirmation Molecular Weight Confirmation ESI-MS Detection->Molecular Weight Confirmation

Figure 3: Workflow for the HPLC-MS analysis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. Expected signals would include:

    • A singlet for the aldehyde proton (around 9-10 ppm).

    • Aromatic protons on the benzene and pyridinone rings (in the range of 7-9 ppm).

    • A broad singlet for the N-H proton of the lactam.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Expected signals would include:

    • A signal for the aldehyde carbonyl carbon (around 190 ppm).

    • A signal for the lactam carbonyl carbon (around 160-170 ppm).

    • Signals for the aromatic carbons.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Methodology:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the IR spectrum.

Expected Absorptions:

  • A strong C=O stretching vibration for the aldehyde around 1680-1700 cm⁻¹.

  • A strong C=O stretching vibration for the lactam around 1650-1680 cm⁻¹.

  • N-H stretching vibration for the lactam around 3200 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde.

Conclusion and Future Directions

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde represents a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. While experimental data on this specific molecule is limited, its structural features and the rich chemistry of the isoquinolinone scaffold and the aldehyde functional group provide a strong foundation for its exploration.

Future research should focus on the development of an efficient and scalable synthesis of this compound. Subsequent derivatization of the aldehyde and the lactam nitrogen will allow for the creation of a diverse chemical library for biological screening against various therapeutic targets. Comprehensive characterization using modern analytical techniques, as outlined in this guide, will be crucial to confirm the structure and purity of the synthesized compounds and to establish structure-activity relationships.

References

  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research, 39(6), 1658-1671.
  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Supporting Inform
  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. PubMed.
  • 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde Safety Data Sheet.
  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliph
  • N‑Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliph
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Deriv
  • 1-Oxo-1,2-dihydroisoquinoline-8-carbaldehyde. AiFChem.
  • 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde.
  • 1-OXO-1,2-DIHYDROISOQUINOLINE-8-CARBALDEHYDE. Sunway Pharm Ltd..
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
  • Electronic Supplementary Inform
  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes.
  • Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI.
  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central.
  • Synthesis, characterization and biological screening of N-heterocyclic carbene Ag(I) catalysts for aldehyde-amine-alkyne coupling reaction.
  • Review of Characteristics and Analytical Methods for Determin
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1. Beilstein Journals.
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.

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Introduction: The Strategic Value of the 1-Oxoisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that interact with specific biological targets. The 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) substructure, in particular, has garnered significant attention. This moiety is present in a range of biologically active compounds, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme family involved in DNA repair and a key target in oncology.

This guide focuses on a specific, functionalized derivative: 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde . The presence of a reactive aldehyde group at the 8-position transforms this simple heterocyclic core into a versatile synthetic intermediate. It provides a chemical handle for elaboration into more complex molecular architectures, making it a valuable building block for the synthesis of novel drug candidates and chemical probes.

Compound Identification and Properties

A precise identification of any chemical entity is foundational for reproducible scientific work. The definitive identifier for this compound is its CAS number.

PropertyDataSource
Chemical Name 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde-
Synonyms 1-Oxo-1,2-dihydroisoquinoline-8-carbaldehyde-
CAS Number 1374652-67-1 [1]
Molecular Formula C₁₀H₇NO₂(Calculated)
Molecular Weight 173.17 g/mol (Calculated)
Appearance Expected to be a solid (e.g., powder)-
Commercial Availability Yes, available from various chemical suppliers.[1][2][3][4][5]

Proposed Synthesis and Mechanistic Rationale

A common strategy for forming the 1-oxoisoquinoline ring is through the cyclization of an appropriately substituted benzene derivative. The aldehyde group can be introduced via oxidation of a precursor, such as a methyl or hydroxymethyl group.

Hypothetical Synthetic Workflow

A logical, multi-step synthesis could proceed as follows:

  • Starting Material: 2-Methyl-3-nitrobenzoic acid.

  • Reduction: Reduction of the nitro group to an amine.

  • Amide Formation & Cyclization: Conversion to an N-acyl derivative followed by base-mediated cyclization to form the lactam (the 1-oxoisoquinoline ring).

  • Oxidation: Selective oxidation of the 8-methyl group to the 8-carbaldehyde.

This workflow is depicted in the diagram below.

G cluster_0 Synthesis Pathway A 2-Methyl-3-nitrobenzoic acid B 2-Methyl-3-aminobenzoic acid A->B Nitro Reduction (e.g., H₂, Pd/C) C 8-Methylisoquinolin-1(2H)-one B->C Lactam Formation (e.g., Ac₂O, then base) D 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde C->D Selective Oxidation (e.g., SeO₂)

Caption: Proposed synthetic pathway for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Causality Behind Experimental Choices:

  • Nitro Group as a Precursor: Using a nitro group is a common tactic in organic synthesis. It is a strong electron-withdrawing group that can direct other reactions, and it is readily reduced to the required amine functionality for the subsequent cyclization step.

  • Lactam Formation: The cyclization to form the 1-oxoisoquinoline core is an intramolecular nucleophilic substitution/condensation reaction. The choice of reagents would be critical to favor the desired 6-membered ring formation.

  • Selective Oxidation: The final step requires a selective oxidant that can convert the methyl group to an aldehyde without over-oxidizing it to a carboxylic acid or reacting with the lactam ring. Selenium dioxide (SeO₂) is a classic reagent for the benzylic oxidation of methyl groups to aldehydes.

Structural Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Experimental Characterization Workflow

G cluster_workflow Characterization Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Analysis ir Infrared (IR) Spectroscopy start->ir Analysis ms Mass Spectrometry (MS) start->ms Analysis confirm Structure Confirmed nmr->confirm Data Correlation ir->confirm Data Correlation ms->confirm Data Correlation

Caption: Logical workflow for the structural confirmation of the target compound.

Predicted Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectral features would be expected:

TechniquePredicted Key Signals
¹H NMR - Aldehyde Proton (CHO): A singlet at ~10-11 ppm. - Aromatic Protons: Multiple signals in the 7-9 ppm range, showing characteristic coupling patterns for the substituted benzene and pyridine rings. - Amide Proton (NH): A broad singlet, chemical shift can vary.
¹³C NMR - Aldehyde Carbonyl (C=O): A signal around 190-200 ppm. - Lactam Carbonyl (C=O): A signal around 160-170 ppm. - Aromatic Carbons: Multiple signals in the 110-150 ppm range.
IR Spectroscopy - Aldehyde C=O Stretch: A strong, sharp peak around 1690-1715 cm⁻¹. - Lactam C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹. - N-H Stretch: A broad peak around 3200-3400 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak at m/z = 173.05 (for C₁₀H₇NO₂). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Applications in Drug Discovery and Development

The true value of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde lies in its utility as a synthetic intermediate. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations.

Key Synthetic Transformations
  • Reductive Amination: The reaction of the aldehyde with primary or secondary amines followed by reduction (e.g., with sodium cyanoborohydride) is a powerful method for introducing diverse amine-containing side chains. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling the extension of carbon chains and the introduction of new functional groups.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid, providing a connection point for amide bond formation, or reduced to an alcohol, which can be further functionalized.

  • Formation of Heterocycles: Aldehydes are key precursors for the synthesis of various other heterocyclic rings (e.g., through condensation reactions), allowing the construction of more complex, multi-cyclic drug scaffolds.

Potential Therapeutic Targets

The 1-oxoisoquinoline scaffold is a key component of inhibitors for several important drug targets. By using 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde as a starting material, medicinal chemists can design and synthesize novel compounds targeting:

  • DNA Repair Pathways: As mentioned, the scaffold is crucial for many PARP inhibitors. New derivatives could offer improved selectivity or potency.

  • Bacterial Enzymes: The related quinolone core is famous for its antibacterial properties, primarily through the inhibition of DNA gyrase. Novel isoquinolinone derivatives could be explored for new antibacterial agents to combat resistance.

  • Kinases and Other Enzymes: The rigid scaffold can be decorated with functional groups designed to fit into the active sites of various enzymes, such as kinases, which are implicated in cancer and inflammatory diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling aromatic aldehydes and heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Trustworthiness Note: Always obtain and review the specific Safety Data Sheet (SDS) from the supplier before handling this or any chemical compound.

Conclusion

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde (CAS: 1374652-67-1) represents a strategically important building block for chemical and pharmaceutical research. While detailed synthetic and characterization data are not widely published in academic literature, its commercial availability confirms its accessibility for R&D purposes. Its value is derived from the combination of the medicinally-relevant 1-oxoisoquinoline core and the synthetically versatile 8-carbaldehyde group. This compound serves as a gateway to a wide chemical space of potential therapeutic agents, particularly in the fields of oncology and infectious diseases, making it a molecule of significant interest to the drug development community.

References

  • PubMed. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Available from: [Link]

Sources

molecular structure of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Abstract: The isoquinoline and isoquinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Their diverse pharmacological profiles, including anticancer and antimicrobial activities, make them privileged structures in drug discovery.[3][4] This technical guide provides a comprehensive, in-depth analysis of the molecular structure of a specific derivative, 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. We will dissect its architecture through a multi-faceted approach, combining predictive spectroscopic analysis, the principles of X-ray crystallography, and a review of synthetic methodologies. The strategic placement of a carbaldehyde group at the C-8 position offers a reactive handle for further molecular elaboration, making a thorough structural understanding critical for its application in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed elucidation of this compound's structural and chemical properties.

Core Molecular Structure and Physicochemical Properties

The foundational step in characterizing any molecule is to define its fundamental composition, connectivity, and electronic nature.

Nomenclature and Basic Properties
  • Systematic IUPAC Name: 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde

  • Alternate Names: Isoquinoline-8-carboxaldehyde, 1-hydroxy- (lactim tautomer)

  • Molecular Formula: C₁₀H₇NO₂

  • Molecular Weight: 173.17 g/mol

These fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₂Calculated
Molecular Weight173.17 g/mol Calculated
IUPAC Name1-oxo-1,2-dihydroisoquinoline-8-carbaldehydeStandardized
PubChem CID (Analogue)20528412 (for Isoquinoline-8-carboxaldehyde)[5]
Structural Representation and Tautomerism

The structure consists of a bicyclic isoquinolinone core, which is a fusion of a benzene ring and a pyridinone ring. An aldehyde (carbaldehyde) group is substituted at the C-8 position of the benzene ring.

Caption: 2D Structure of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

A key structural feature of the 1,2-dihydro-1-oxoisoquinoline core is lactam-lactim tautomerism. The molecule exists predominantly in the lactam form (as drawn), which contains an amide group within the heterocyclic ring. However, it can tautomerize to the aromatic lactim form (1-hydroxyisoquinoline-8-carbaldehyde), particularly under certain solvent conditions or in the gas phase. The electron-withdrawing nature of both the lactam carbonyl and the C-8 carbaldehyde group significantly influences the electron density distribution across the aromatic system, impacting its reactivity and spectroscopic properties.

Spectroscopic Characterization Workflow

Unambiguous structural elucidation relies on a synergistic combination of modern spectroscopic techniques. The logical workflow for this process involves sequential analysis by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

workflow Figure 2: Spectroscopic Analysis Workflow start Synthesized Compound (1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde) ms Mass Spectrometry (ESI-MS) Determine Molecular Weight start->ms ir Infrared Spectroscopy (FTIR) Identify Functional Groups (C=O, N-H) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework & Connectivity ir->nmr structure Structure Confirmed nmr->structure

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. While experimental data for this specific molecule is not publicly available, we can reliably predict the ¹H and ¹³C NMR spectra based on extensive data for analogous isoquinoline and quinolinone derivatives.[6][7][8][9]

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale & Key HMBC Correlations
1-~162Lactam Carbonyl (C=O). Correlates to H-8a (not a proton) and H-N.
N-H~11.5, broad singlet-Amide proton, exchangeable with D₂O.
3~6.6, doublet, J ≈ 7.5 Hz~108Olefinic proton adjacent to nitrogen. Correlates to H-4 and C-4a.
4~7.9, doublet, J ≈ 7.5 Hz~138Olefinic proton coupled to H-3. Correlates to C-3, C-4a, and C-5.
4a-~125Quaternary carbon at ring junction.
5~7.8, doublet, J ≈ 8.0 Hz~128Aromatic proton. Correlates to C-4, C-6, and C-8a.
6~7.4, triplet, J ≈ 7.8 Hz~123Aromatic proton. Correlates to C-5 and C-8.
7~7.7, doublet, J ≈ 7.5 Hz~133Aromatic proton deshielded by proximity to aldehyde. Correlates to C-5 and C-8a.
8-~130Aldehyde-bearing aromatic carbon. Correlates to H-7 and the aldehyde proton.
8a-~135Quaternary carbon at ring junction.
8-CHO~10.2, singlet~193Aldehyde proton. Crucial correlation to C-8 confirms its position. Correlates to C-7 and C-8a.[9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Key Expected Vibrational Frequencies

Frequency (cm⁻¹)Vibration TypeFunctional Group
3250 - 3100N-H Stretch (broad)Lactam Amide
3100 - 3000C-H StretchAromatic
~2850, ~2750C-H Stretch (Fermi doublet)Aldehyde
~1700C=O StretchAldehyde Carbonyl
~1660C=O Stretch (Amide I)Lactam Carbonyl
1610 - 1450C=C StretchAromatic Ring

The presence of two distinct carbonyl stretching bands is a key diagnostic feature, differentiating the aldehyde (~1700 cm⁻¹) from the lactam (~1660 cm⁻¹) and confirming the structure.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer information about the molecular formula through high-resolution measurements.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Dissolve a sub-milligram quantity of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of a mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

The expected result is a base peak at m/z 174.0504, corresponding to the protonated molecule [C₁₀H₇NO₂ + H]⁺. This high-resolution mass provides strong evidence for the elemental composition.

Three-Dimensional Structure via X-ray Crystallography

While spectroscopy defines connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state.[12][13] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Crystal Growth and Analysis

  • Crystal Growth: High-quality single crystals are required.[12] A common method is slow evaporation, where the compound is dissolved in a suitable solvent system (e.g., ethanol/water or DMF) to near saturation, and the solvent is allowed to evaporate over several days or weeks in a vibration-free environment.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, atomic positions are determined and refined to generate the final crystal structure.[13]

Anticipated Structural Features

  • Planarity: The bicyclic isoquinolinone ring system is expected to be largely planar.

  • Conformation: The aldehyde group at C-8 may exhibit some rotational freedom, but its conformation will likely be influenced by steric and electronic interactions with the neighboring C-7 proton and the peri-positioned lactam carbonyl group.

  • Intermolecular Interactions: In the crystal lattice, molecules are expected to form hydrogen-bonded dimers or chains via the N-H donor and the lactam C=O acceptor. These strong, directional interactions are a hallmark of lactam structures and dictate the crystal packing.[15]

Synthetic Pathways as Structural Proof

A logical and successful synthesis of a target molecule from well-characterized starting materials serves as the ultimate confirmation of its proposed structure. While multiple synthetic routes to the isoquinolinone core exist, a plausible pathway to 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde would involve the construction of the heterocyclic ring onto a pre-functionalized benzene derivative.

synthesis Figure 3: Plausible Synthetic Pathway cluster_legend A A: Protection & Amidation B B: Cyclization C C: Formylation start 2-Methyl-3-nitrobenzoic acid int1 Protected Amide Intermediate start->int1 A int2 8-Methyl-isoquinolinone int1->int2 B product Target Molecule int2->product C

Sources

An In-Depth Technical Guide to 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde, a key derivative with significant potential in drug discovery. This document details its IUPAC nomenclature, physicochemical properties, and plausible synthetic routes based on established organic chemistry principles. Furthermore, it explores the promising therapeutic applications of the broader 1-oxo-1,2-dihydroisoquinoline class of molecules, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), as well as their emerging antiviral activities. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics targeting cancer, inflammatory diseases, and viral infections.

Nomenclature and Structural Elucidation

The correct IUPAC name for the compound is 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde . The structure consists of an isoquinolinone core, which is a bicyclic system comprising a benzene ring fused to a pyridinone ring. The "1-oxo" designation indicates a carbonyl group at the first position of the isoquinoline ring system. The "1,2-dihydro" prefix signifies the saturation of the bond between the nitrogen at position 2 and the carbon at position 1. Finally, a carbaldehyde (or formyl) group is substituted at the 8th position of the isoquinoline ring.

Molecular Structure:

Caption: 2D structure of 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde.

Physicochemical Properties:

While experimental data for this specific molecule is limited in the public domain, its properties can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.
Hydrogen Bond Donors 1 (from the N-H group)
Hydrogen Bond Acceptors 2 (from the two carbonyl oxygens)

Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the isoquinolinone ring or modifying a pre-existing isoquinoline core.

Retrosynthesis target 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde inter1 8-Methyl-1(2H)-isoquinolinone target->inter1 Oxidation of methyl group inter3 Substituted Isoquinoline target->inter3 Oxidation and N-protection/deprotection inter2 2-Methyl-3-nitrobenzaldehyde inter1->inter2 Cyclization

Caption: Retrosynthetic analysis of 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde.

Plausible Synthetic Pathway: From a Substituted Benzene Derivative

One potential route involves the construction of the isoquinolinone ring from a suitably substituted benzene derivative, such as 2-methyl-3-nitrobenzaldehyde.

Workflow:

Synthesis_Pathway start 2-Methyl-3-nitrobenzaldehyde step1 Wittig or Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 Styrene derivative step1->intermediate1 step2 Reduction of nitro group intermediate1->step2 intermediate2 Amino-styrene derivative step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 8-Methyl-1(2H)-isoquinolinone step3->intermediate3 step4 Oxidation of methyl group intermediate3->step4 product 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde step4->product

Caption: Plausible synthetic workflow starting from a substituted benzene.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 8-Methyl-1(2H)-isoquinolinone

This intermediate could be synthesized via various methods, including the Pomeranz–Fritsch or Bischler–Napieralski reactions, starting from an appropriately substituted phenethylamine derivative. A more modern approach might involve a palladium-catalyzed cyclization.

  • Rationale: The construction of the core isoquinolinone ring is a critical step. The choice of reaction depends on the availability of starting materials and the desired substitution pattern.

Step 2: Oxidation of the 8-Methyl Group to a Carbaldehyde

The selective oxidation of the methyl group at the C8 position to a carbaldehyde is a key transformation.

  • Reagents and Conditions:

    • Selenium dioxide (SeO₂) in a suitable solvent like dioxane or a mixture of dioxane and water, under reflux.

    • Alternatively, a multi-step process involving radical bromination of the methyl group with N-bromosuccinimide (NBS) followed by hydrolysis and oxidation (e.g., with manganese dioxide, MnO₂) could be employed.

  • Causality: SeO₂ is a well-known reagent for the oxidation of allylic and benzylic methyl groups to aldehydes. The conditions need to be carefully controlled to avoid over-oxidation to the carboxylic acid. The multi-step approach offers more control but is less atom-economical.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product would be purified by column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde would rely on a combination of spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR - A singlet for the aldehyde proton (CHO) in the region of δ 9-10 ppm.- A singlet or broad singlet for the N-H proton.- A set of aromatic protons showing characteristic splitting patterns for the substituted benzene and pyridinone rings. The proton at C7 would likely be a doublet, coupled to the proton at C6.
¹³C NMR - A signal for the aldehyde carbonyl carbon in the region of δ 190-200 ppm.- A signal for the lactam carbonyl carbon (C1) around δ 160-170 ppm.- A series of signals in the aromatic region (δ 110-150 ppm).
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde around 1690-1715 cm⁻¹.- A strong C=O stretching vibration for the lactam amide around 1650-1680 cm⁻¹.- An N-H stretching vibration around 3200-3400 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 173.17.

Therapeutic Potential in Drug Development

While direct biological data for 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde is scarce, the broader class of 1-oxo-1,2-dihydroisoquinoline derivatives has emerged as a scaffold of significant interest in drug discovery, with potential applications in oncology, inflammatory diseases, and virology.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Mechanism of Action: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[1][2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3]

Relevance of the Isoquinolinone Scaffold: The 1-oxo-1,2-dihydroisoquinoline core can act as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[4][5] This mimicry allows derivatives of this scaffold to bind to the active site of PARP and inhibit its enzymatic activity. Several 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been identified as potent PARP inhibitors.[2][4]

Signaling Pathway:

PARP_Inhibition DNA_SSB Single-Strand DNA Break PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication Repair Base Excision Repair PARP->Repair DNA_DSB Double-Strand DNA Break Replication->DNA_DSB HR Homologous Recombination (BRCA1/2 proficient) DNA_DSB->HR Apoptosis Apoptosis DNA_DSB->Apoptosis in BRCA deficient cells Cell_Survival Cell Survival HR->Cell_Survival BRCA_deficient BRCA1/2 Deficiency PARPi 1-oxo-1,2-dihydroisoquinoline (PARP Inhibitor) PARPi->PARP Inhibition

Caption: PARP inhibition pathway in BRCA-deficient cancer cells.

Antagonism of the CRTH2 Receptor

Mechanism of Action: The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor for prostaglandin D₂ (PGD₂).[1][2] PGD₂ is a key mediator in allergic inflammation, and its binding to CRTH2 on Th2 lymphocytes, eosinophils, and basophils promotes their recruitment and activation, leading to the symptoms of asthma and other allergic diseases.[6] CRTH2 antagonists block the binding of PGD₂ to its receptor, thereby mitigating the inflammatory cascade.[1][2]

Relevance of the Isoquinolinone Scaffold: Several 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines have been developed as potent and selective CRTH2 antagonists.[1] These compounds have shown efficacy in preclinical models of asthma, highlighting the potential of this chemical class for the treatment of allergic and inflammatory conditions.[1]

Signaling Pathway:

CRTH2_Antagonism Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell PGD2 Prostaglandin D₂ (PGD₂) Mast_Cell->PGD2 CRTH2 CRTH2 Receptor (on Th2 cells, Eosinophils) PGD2->CRTH2 Inflammation Allergic Inflammation (Asthma symptoms) CRTH2->Inflammation CRTH2_Antagonist 1-oxo-1,2-dihydroisoquinoline (CRTH2 Antagonist) CRTH2_Antagonist->CRTH2 Blockade

Caption: Mechanism of CRTH2 antagonism in allergic inflammation.

Antiviral Activity

Recent studies have explored the antiviral potential of isoquinoline derivatives, including those with the 1-oxo-1,2,3,4-tetrahydroisoquinoline core. Some of these compounds have demonstrated activity against human coronaviruses, including SARS-CoV-2.[4][7]

Mechanism of Action: The precise mechanism of antiviral action for these compounds is still under investigation. For some tetrahydroisoquinoline derivatives, it has been suggested that they may inhibit viral replication at a post-entry stage.[8] The aldehyde functional group at the C8 position of 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde could potentially participate in covalent interactions with viral proteins, such as proteases or other essential enzymes, offering a potential avenue for antiviral drug design.

Future Directions: The therapeutic potential of 1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde itself warrants further investigation. Its structural features suggest that it could be a valuable lead compound for the development of novel PARP inhibitors, CRTH2 antagonists, or antiviral agents. Further research should focus on developing a reliable synthetic route, followed by comprehensive biological evaluation to elucidate its specific molecular targets and mechanism of action.

Conclusion

1-oxo-1,2-dihydroisoquinoline-8-carbaldehyde represents a promising, yet underexplored, molecule within the medicinally significant isoquinolinone family. While a definitive synthetic protocol and direct biological data remain to be fully elucidated in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on the established activities of related compounds. The versatility of the 1-oxo-1,2-dihydroisoquinoline scaffold in targeting key proteins involved in cancer, inflammation, and viral diseases underscores the importance of further research into this and related derivatives. This technical guide serves as a foundational resource to stimulate and support such endeavors in the scientific and drug development communities.

References

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5176-5181.
  • Kysil, V. M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983.
  • Ivanova, Y., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1391.
  • Kysil, V. M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed, [Link].

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  • Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2022). PubMed Central, [Link].

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  • Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (2001). ResearchGate, [Link].

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (2020). PubMed Central, [Link].

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Sources

discovery and history of isoquinoline-8-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating the data gathering phase. I've started with targeted Google searches focusing on the discovery, synthesis, and historical background of isoquinoline-8-carbaldehydes. I am using specific keywords to ensure comprehensive results.

Structuring the Guide Content

I am now structuring the technical guide. The initial research has yielded promising results. I plan to incorporate early discoveries, synthetic challenges, and the evolution of isoquinoline-8-carbaldehydes. I will then explore their medicinal chemistry applications and look towards the future. I'll focus on explaining the reasons behind the choices made in synthetic strategies and experimental design.

Initiating Information Gathering

I'm now diving deeper into the initial search phase, using more specific keywords to refine results. I'm focusing on synthetic methods and historical milestones, aiming to compile a robust foundation for the guide. I'm focusing on identifying key publications and developing an initial structure for the guide, with an emphasis on clarity and completeness. I am now planning to generate Graphviz diagrams to clarify reaction mechanisms. I will be incorporating tabular summaries of quantitative data, while ensuring comprehensive in-text citations.

Reviewing Initial Findings

I've established a solid foundation with the initial search, encompassing the general history and synthesis of isoquinolines. I've got the scoop on the discovery of the parent compound from coal tar, alongside several classical named reactions for its synthesis. Now I'm shifting focus toward more recent synthetic methodologies.

Deepening the Investigation

I'm now zeroing in on isoquinoline-8-carbaldehyde, digging deeper into its synthesis. While I have a good grasp of general isoquinoline synthesis, the history and specific synthetic routes for the 8-carbaldehyde derivative are still hazy. I need to uncover when and by whom it was first made, and the synthetic hurdles involved.

Pinpointing Historical Context

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Tracing Specific Synthesis History

I've got a better handle on general isoquinoline synthesis and C8 functionalization strategies, including classical and modern methods. However, connecting these to the first isoquinoline-8-carbaldehyde synthesis remains elusive. I'm focusing my literature search on classical isoquinoline syntheses (Pomeranz-Fritsch, Bischler-Napieralski) and methods like directed ortho-metalation and C-H activation, since they're relevant to C8 functionalization. Now, I'm digging into historical literature for the earliest reports of its synthesis.

Examining Historical Context

I've been looking into the historical context around isoquinoline ring system synthesis, specifically focusing on classic approaches. The Pomeranz-Fritsch and Bischler-Napieralski reactions stand out from the searches so far. I've also gathered some more recent developments in synthetic routes.

Pinpointing Early Synthesis

I'm now focusing on locating the first synthesis report of isoquinoline-8-carbaldehyde. Though I have information on possible synthetic routes, a definitive reference for its initial discovery is absent. I'll need to explore older chemical literature and search for reviews on isoquinoline 8-position functionalization from a historical viewpoint. The search for its first synthesis is proving more challenging than anticipated.

Exploring Isoquinoline Synthesis

I've been gathering some interesting data on synthesizing the isoquinoline core. I've found various methods for introducing substituents, especially at the tough C8 position. I'm looking at classic isoquinoline syntheses and electrophilic aromatic substitution, which look promising.

Narrowing Search Parameters

I'm now zeroing in on the first synthesis of isoquinoline-8-carbaldehyde. While I have a good grasp of isoquinoline synthesis and C8 functionalization, that specific initial report is missing. I'm focusing my search to find it, and I'll start organizing the whitepaper's early sections, covering the historical context and C8-functionalization challenges.

Methodological & Application

Application Notes and Protocols for the Reaction Mechanisms of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1,2-Dihydro-1-oxoisoquinoline Scaffold

The 1,2-dihydro-1-oxoisoquinoline, or isocarbostyril, framework is a privileged scaffold in medicinal chemistry. It is a core component of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral properties. The strategic placement of a carbaldehyde group at the C8-position of this heterocyclic system introduces a versatile chemical handle for a variety of synthetic transformations. This allows for the systematic exploration of the chemical space around the isocarbostyril core, enabling the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed exploration of key reaction mechanisms involving 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, focusing on transformations of the aldehyde functionality. We will delve into the mechanistic underpinnings of these reactions and provide adaptable protocols for their implementation in a research setting.

Core Reactivity of the Aldehyde Group

The aldehyde at the C8-position of the 1,2-dihydro-1-oxoisoquinoline core exhibits typical electrophilic character, making it susceptible to nucleophilic attack. However, the overall reactivity is modulated by the electronic properties of the fused heterocyclic ring system. The lactam functionality and the aromatic ring influence the electron density at the carbonyl carbon, a factor that must be considered when designing synthetic strategies.

This guide will focus on three fundamental and highly versatile reactions for the derivatization of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde:

  • Wittig Olefination: For the conversion of the carbonyl to a carbon-carbon double bond.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

  • Reductive Amination: For the introduction of diverse amine functionalities.

Wittig Olefination: Synthesis of Vinyl-Substituted 1,2-Dihydro-1-oxoisoquinolines

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2][3] It involves the reaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent.

Mechanism of the Wittig Reaction

The reaction proceeds through a concerted [2+2] cycloaddition between the aldehyde and the phosphorus ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses via a retro-[2+2] cycloaddition to yield the alkene and a stable triphenylphosphine oxide byproduct.[1] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically afford (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) generally favor the formation of (Z)-alkenes.[2]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (R-CH=PPh3) Ylide->Oxaphosphetane Alkene 8-Vinyl-1,2-dihydro-1-oxoisoquinoline Oxaphosphetane->Alkene Retro-[2+2] Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: General Procedure for the Wittig Olefination

This protocol is adapted from established methods for the Wittig olefination of heterocyclic aldehydes and may require optimization for specific substrates.[4]

Materials:

  • 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for methylenation)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq).

    • Add anhydrous THF to form a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the strong base (e.g., n-BuLi, 1.1 eq). A distinct color change is often observed, indicating the formation of the ylide.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • Dissolve 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant Product Typical Yield Stereoselectivity
Methyltriphenylphosphonium bromide8-(vinyl)-1,2-dihydro-1-oxoisoquinoline70-90%N/A
Ethyl (triphenylphosphoranylidene)acetateEthyl (E)-3-(1,2-dihydro-1-oxo-isoquinolin-8-yl)acrylate80-95%>95% (E)

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5][6] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Mechanism of the Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine or triethylamine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition product. Subsequent dehydration of this intermediate yields the α,β-unsaturated product.[5]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aldehyde 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Aldol_Adduct Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: General Procedure for the Knoevenagel Condensation

This protocol is based on general procedures for the Knoevenagel condensation of heterocyclic aldehydes and can be adapted for various active methylene compounds.[7][8]

Materials:

  • 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

  • Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

    • Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Active Methylene Compound Product Typical Yield
Malononitrile2-(1,2-Dihydro-1-oxoisoquinolin-8-ylmethylene)malononitrile85-95%
Diethyl malonateDiethyl 2-(1,2-dihydro-1-oxoisoquinolin-8-ylmethylene)malonate75-90%

Reductive Amination: Synthesis of Aminomethyl Derivatives

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[9] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine or iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the amine product.[9][10] NaBH(OAc)₃ is often the reagent of choice due to its mildness and its ability to reduce the iminium ion in the presence of the unreacted aldehyde.[10]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagent cluster_products Product Aldehyde 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Condensation Amine Primary or Secondary Amine Amine->Iminium_Ion Product_Amine Substituted Amine Iminium_Ion->Product_Amine Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product_Amine

Caption: Mechanism of Reductive Amination.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is adapted from a procedure for the reductive amination of 6-chloroisoquinoline-1-carbaldehyde and is a reliable starting point.[10]

Materials:

  • 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCE or DCM.

    • Add the amine (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Amine Product Typical Yield
BenzylamineN-((1,2-Dihydro-1-oxoisoquinolin-8-yl)methyl)aniline80-95%
Morpholine4-((1,2-Dihydro-1-oxoisoquinolin-8-yl)methyl)morpholine85-98%

Data Presentation: Expected Spectroscopic Signatures

Product Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
8-Vinyl Derivative Aldehyde proton (CHO) disappears. New vinyl protons appear (5.5-7.0 ppm).Aldehyde carbon disappears. New sp² carbons for the vinyl group appear (110-140 ppm).C=O (lactam) ~1660, C=C (alkene) ~1640.M+ corresponding to the addition of a vinyl group.
Knoevenagel Adduct Aldehyde proton disappears. New vinylic proton appears (7.5-8.5 ppm).Aldehyde carbon disappears. New sp² carbons and nitrile/ester carbons appear.C=O (lactam) ~1660, C=C ~1620, C≡N ~2220 (if applicable).M+ corresponding to the condensation product.
Aminomethyl Derivative Aldehyde proton disappears. New methylene protons (CH₂-N) appear (3.5-4.5 ppm).Aldehyde carbon disappears. New methylene carbon appears (40-60 ppm).C=O (lactam) ~1660, N-H stretch ~3300 (for secondary amines).M+ corresponding to the amine product.

Conclusion

The 8-carbaldehyde functionality on the 1,2-dihydro-1-oxoisoquinoline scaffold provides a versatile entry point for a wide range of chemical modifications. The Wittig olefination, Knoevenagel condensation, and reductive amination are powerful and reliable reactions that enable the synthesis of diverse libraries of compounds for biological screening. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this important heterocyclic system in their drug discovery and development endeavors.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2022). A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]

  • University of Stanford. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. [Link]

  • RSC Publishing. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Royal Society of Chemistry. [Link]

  • PubMed. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • ResearchGate. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

Sources

Application Note & Protocols: Derivatization of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde for Bioassay Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Core in Drug Discovery

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse and potent pharmacological activities.[1][2] From the analgesic properties of morphine to the antibacterial effects of berberine, this N-heterocyclic framework has proven to be a fertile ground for the development of novel therapeutics.[2][3] The specific scaffold, 1,2-dihydro-1-oxoisoquinoline, offers a stable and synthetically accessible starting point. The introduction of an aldehyde at the C8 position provides a highly versatile chemical handle, a reactive electrophilic site ripe for a multitude of chemical transformations.[4]

This guide provides an in-depth exploration of key derivatization strategies for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently generate libraries of novel compounds for high-throughput screening and lead optimization. We will delve into the causality behind methodological choices, provide step-by-step protocols for synthesis, and outline standard bioassays for preliminary screening of the resulting derivatives.

Section 1: Reactivity of the C8-Carbaldehyde

The aldehyde group at the C8 position is the focal point for derivatization. Its carbonyl carbon is electrophilic, a property enhanced by the electron-withdrawing nature of the adjacent isoquinoline ring system.[4] This makes it an excellent substrate for nucleophilic attack, forming the basis for the synthetic strategies discussed below. The primary transformations leverage this reactivity to forge new carbon-carbon and carbon-nitrogen bonds, introducing diverse functional groups and building molecular complexity.

G cluster_0 Core Scaffold cluster_1 Nucleophilic Addition Pathways cluster_2 Resulting Derivatives Core 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde RA Reductive Amination (Amine Nucleophile) Core->RA R₂NH, [H] WO Wittig Olefination (Ylide Nucleophile) Core->WO Ph₃P=CHR MCR Multicomponent Reactions (Multiple Nucleophiles) Core->MCR Amine, Pronucleophile, etc. Amine Amine Library RA->Amine Alkene Alkene Library WO->Alkene Complex Complex Heterocycles MCR->Complex G start Start: Aldehyde in Anhydrous DCE add_amine Add Amine (1.1 eq) Stir 30-60 min @ RT start->add_amine add_stab Add STAB (1.5 eq) Stir 3-12h @ RT add_amine->add_stab monitor Monitor by TLC/LC-MS add_stab->monitor monitor->add_stab Incomplete quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM/EtOAc quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Product: Purified Amine Derivative purify->product G cluster_input Inputs cluster_process Process cluster_output Outputs reagents Isoquinoline Aldehyde Ph₃P=CHCO₂Et (Ylide) reaction Toluene Reflux, 4-8h reagents->reaction Combine product (E)-Alkene Derivative Ph₃P=O (Byproduct) reaction->product Yields G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent Incubate 4h incubate2->add_mtt solubilize Remove Medium Add DMSO add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Sources

Application Notes & Protocols: Leveraging 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde as a Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Oxoisoquinoline Scaffold

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous natural products and clinically approved drugs.[1][2] Its rigid, planar structure and nitrogen atom provide ideal features for interacting with a wide array of biological targets. Within this class, the 1-oxoisoquinoline moiety, a lactam derivative, offers additional hydrogen bonding capabilities, enhancing its potential for specific and high-affinity molecular recognition.

This guide focuses on a particularly versatile starting material: 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde . The strategic placement of a reactive aldehyde group at the 8-position transforms this scaffold from a mere structural motif into a powerful platform for combinatorial chemistry and targeted library synthesis. The aldehyde serves as a versatile chemical handle, allowing for the systematic introduction of diverse functional groups to explore chemical space and build robust Structure-Activity Relationships (SAR).

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this scaffold. We will detail not just the "how" but the "why" behind key experimental protocols, from initial library synthesis and high-throughput screening to hit validation and target deconvolution, empowering research teams to accelerate their journey from a promising scaffold to a viable lead candidate.

Part 1: The Drug Discovery Workflow: A Scaffold-Based Approach

A successful drug discovery campaign using 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde as a starting point follows a logical, multi-stage progression. The objective is to systematically elaborate the core scaffold into a diverse library of derivatives, screen this library to identify "hits" with desired biological activity, and then optimize these hits into potent and selective lead compounds.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Mechanism of Action Start 1,2-dihydro-1-oxoisoquinoline -8-carbaldehyde Scaffold Synth Combinatorial Synthesis (e.g., Reductive Amination) Start->Synth Library Diverse Derivative Library Synth->Library HTS High-Throughput Screening (HTS) (Phenotypic or Target-Based) Library->HTS HitID Hit Identification & Confirmation HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt TargetID Target Identification (e.g., Affinity Pull-down) SAR->TargetID Lead Lead Candidate LeadOpt->Lead MoA Mechanism of Action (MoA) Validation TargetID->MoA

Caption: High-level drug discovery workflow using the target scaffold.

Part 2: Library Synthesis via Reductive Amination

The aldehyde functional group is exceptionally well-suited for generating a diverse chemical library through reductive amination. This reaction is robust, high-yielding, and compatible with a wide range of primary and secondary amines, allowing for the introduction of countless R-groups.

Causality Behind Experimental Choices:

  • Reaction: Reductive amination forms a stable carbon-nitrogen bond, which is a common feature in many pharmaceuticals.

  • Reagent Choice: We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride, STAB is mild, selective for the iminium ion intermediate, and tolerant of many functional groups. This prevents unwanted side reactions, such as the reduction of other carbonyls in the reactants, ensuring a clean transformation which is critical for library synthesis.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, preventing interference with the reaction intermediates.

Protocol 2.1: Parallel Synthesis of an Amine-Derived Library

This protocol is designed for a 96-well plate format for parallel synthesis.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde in anhydrous DCM.

    • Prepare a plate of 0.25 M stock solutions of diverse primary and secondary amines (R¹R²NH) in anhydrous DCM. This can be a commercially sourced amine library or an in-house collection.

    • Prepare a 0.4 M stock solution of sodium triacetoxyborohydride (STAB) in anhydrous DCM. Note: Prepare this solution fresh before use, as STAB can degrade with moisture.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol) of the 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde stock solution.

    • To each corresponding well, add 100 µL (25 µmol, 1.25 eq) of the desired amine stock solution.

    • Add 20 µL of glacial acetic acid to each well to catalyze the formation of the iminium ion intermediate.

    • Seal the plate and allow it to shake at room temperature for 1 hour.

  • Reduction Step:

    • Unseal the plate and add 150 µL (60 µmol, 3.0 eq) of the fresh STAB stock solution to each well.

    • Reseal the plate tightly and allow it to shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 500 µL of DCM to each well, mixing thoroughly, and then separating the organic layer. This can be automated using a liquid handler.

    • The resulting crude product in the organic layer is often of sufficient purity for initial screening. For hit confirmation, purification via high-throughput preparative HPLC is recommended.

Amine Reactant (Example)R-Group Introduced at Position 8Resulting Derivative Structure
Aniline-CH₂-NH-Ph
Morpholine-CH₂-N(CH₂CH₂)₂O
Benzylamine-CH₂-NH-CH₂-Ph

Note: Images are representative structures.

Part 3: High-Throughput Screening (HTS) for Anticancer Activity

Once the library is synthesized, HTS is employed to rapidly identify compounds that exhibit a desired biological effect.[3][4] A common and effective primary screen for an oncology program is a cell viability assay.

Trustworthiness Through Self-Validation: An HTS protocol is only trustworthy if it includes rigorous controls.

  • Negative Control (Vehicle): Cells treated with DMSO only. This defines the 100% viability baseline.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This defines the 0% viability baseline and confirms the assay is working.

  • Z-Factor (Z'): A statistical measure of assay quality calculated from the positive and negative controls. A Z' value > 0.5 is considered excellent and indicates a robust, reliable assay suitable for HTS.[3]

G cluster_0 Plate Preparation cluster_1 Compound Addition cluster_2 Assay Readout & Analysis A Seed Cancer Cells in 384-well Plates B Incubate 24h (Allow Adherence) A->B C Transfer Library Compounds (e.g., 10 µM final conc.) B->C D Add Controls: - Vehicle (DMSO) - Positive (Doxorubicin) B->D E Incubate 72h C->E D->E F Add Resazurin Reagent G Incubate 2-4h F->G H Read Fluorescence (Plate Reader) G->H I Data Analysis: - Normalize to Controls - Calculate Z-Factor - Identify Hits H->I

Caption: Workflow for a cell-based High-Throughput Screening (HTS) assay.

Protocol 3.1: Resazurin-Based Cell Viability HTS Assay

This protocol describes screening for cytotoxic effects on a cancer cell line (e.g., MCF-7 breast cancer) in a 384-well format.[5]

  • Cell Seeding:

    • Using an automated dispenser, seed 2,000 MCF-7 cells in 40 µL of complete culture medium into each well of a 384-well clear-bottom, black-walled plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer ~40 nL of library compounds from the synthesis plate to the assay plate. This achieves a final concentration of ~10 µM in a final volume of 40 µL (assuming a 10 mM stock).

    • Designate specific columns for controls: add vehicle (DMSO) for the negative control and a known cytotoxic drug (e.g., Doxorubicin at 5 µM) for the positive control.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Assay Readout:

    • Prepare a 0.15 mg/mL solution of Resazurin in PBS.

    • Add 5 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue Resazurin to the highly fluorescent pink Resorufin.

    • Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the Z-factor to validate the screen.

    • Normalize the data: Set the average fluorescence of the vehicle control wells to 100% viability and the positive control wells to 0% viability.

    • A "hit" is defined as a compound that reduces cell viability below a certain threshold (e.g., <50%).

Part 4: SAR and Target Identification

Hits from the primary screen require validation and further study. The initial library design is crucial for generating a preliminary Structure-Activity Relationship (SAR).[6][7]

G A Initial Hit (from HTS) B Analyze SAR from Initial Library A->B C Hypothesize Key Structural Features B->C D Synthesize Focused Second-Generation Library C->D E Test New Analogs (Dose-Response) D->E F Refine SAR Model E->F F->C Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Hypothetical SAR Data Table

By analyzing the activity of the initial library, researchers can identify which structural modifications are beneficial or detrimental to activity.

Compound IDR-Group at Position 8HTS Result (% Viability)Confirmed IC₅₀ (µM)
Hit-001 -CH₂-NH-(4-chlorophenyl) 15% 1.2
Analog-002-CH₂-NH-(phenyl)45%8.5
Analog-003-CH₂-NH-(4-methoxyphenyl)60%15.7
Analog-004-CH₂-NH-(2-chlorophenyl)25%3.1
Analog-005-CH₂-N(CH₃)-(4-chlorophenyl)88%> 50

SAR Interpretation:

  • A halogen (Cl) at the para-position of the phenyl ring appears crucial for potency (compare Hit-001 to Analog-002).

  • An electron-donating group (methoxy) is detrimental (Analog-003).

  • The position of the halogen matters (para is better than ortho, compare Hit-001 to Analog-004).

  • The N-H proton is essential for activity, as methylation leads to a complete loss of potency (Analog-005), suggesting it may be a key hydrogen bond donor.

Protocol 4.1: Target Identification via Affinity Pull-Down

If the primary screen was phenotypic (i.e., based on a cellular outcome like death), the molecular target of the hit compound is unknown. Affinity-based pull-down is a powerful method to identify this target.[8][9][10]

Workflow:

  • Probe Synthesis: Synthesize a derivative of the most potent hit. This involves attaching a linker (e.g., polyethylene glycol) and an affinity tag (e.g., biotin) to a position on the molecule determined to be non-essential for activity from SAR studies.

  • Incubation: Incubate the biotinylated probe with cell lysate. The probe will bind to its protein target(s).

  • Capture: Add streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will capture the probe along with its bound protein target.

  • Elution & Analysis: Wash away non-specifically bound proteins, then elute the target proteins from the beads. Identify the eluted proteins using mass spectrometry.

G A Synthesize Biotinylated Affinity Probe B Incubate Probe with Cell Lysate A->B C Capture Probe-Protein Complex with Streptavidin Beads B->C D Wash Away Non-Specific Proteins C->D E Elute Bound Proteins D->E F Protein ID by LC-MS/MS E->F

Caption: Workflow for target identification using an affinity pull-down assay.

Part 5: Potential Signaling Pathways for Investigation

The 1-oxoisoquinoline scaffold and its derivatives have been implicated in the modulation of several key signaling pathways relevant to cancer and other diseases.[11][12] Based on the structure, potential targets could include:

  • Kinase Signaling Cascades: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding pocket. Pathways like EGFR, HER2, and PI3K/Akt/mTOR are common targets in oncology.[1][11]

  • Hypoxia-Inducible Factor 1α (HIF-1α) Pathway: The HIF-1α pathway is a critical regulator of tumor survival and angiogenesis, and its modulation is a validated therapeutic strategy.[12]

  • Ubiquitin-Proteasome Pathway: This pathway controls protein degradation and is fundamental to cell cycle control and apoptosis.[13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Oxoisoquinoline Derivative Inhibitor->RAF

Caption: Potential modulation of the MAPK/ERK signaling pathway by a hypothetical inhibitor.

Conclusion

1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is more than just a chemical; it is a strategic starting point for innovative drug discovery. Its inherent biological relevance, combined with a chemically tractable aldehyde handle, provides an exceptional platform for the rapid generation and screening of diverse molecular libraries. By employing a systematic workflow encompassing parallel synthesis, robust high-throughput screening, iterative SAR analysis, and modern target deconvolution techniques, researchers can efficiently translate this promising scaffold into novel therapeutic candidates. The protocols and strategies outlined in this guide offer a validated roadmap for unlocking the full potential of this versatile molecular architecture.

References

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Synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolone Scaffold

The 1,2-dihydro-1-oxoisoquinoline, or isoquinolone, framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The introduction of a carbaldehyde group at the 8-position of this scaffold provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery and development. This guide presents a detailed, four-step experimental protocol for the synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, commencing from the readily available starting material, isoquinoline. The described methodology is designed to be a robust and reproducible procedure for researchers in the fields of organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is accomplished through a four-step sequence:

  • Bromination of Isoquinoline: Introduction of a bromine atom at the 8-position of the isoquinoline ring.

  • Formylation of 8-Bromoisoquinoline: Conversion of the bromo-substituent to a carbaldehyde group via a lithium-halogen exchange reaction.

  • N-Oxidation of Isoquinoline-8-carbaldehyde: Oxidation of the isoquinoline nitrogen to the corresponding N-oxide.

  • Rearrangement and Hydrolysis: Conversion of the N-oxide to the final 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 8-Bromoisoquinoline

This procedure is adapted from a patented method for the bromination of isoquinoline, with modifications to favor the formation of the 8-bromo isomer.[1][2] Careful control of the reaction temperature is crucial for regioselectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier
IsoquinolineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
Sodium hydroxide (NaOH)PelletsFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 volumes relative to isoquinoline).

  • Cool the sulfuric acid to -20°C in a dry ice/acetone bath.

  • Slowly add isoquinoline (1.0 eq) to the stirred sulfuric acid, maintaining the internal temperature below 0°C.

  • Once the addition is complete, re-cool the mixture to -25°C.

  • Add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed -20°C.

  • Stir the reaction mixture at -20°C for 5 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to pH 9-10 with a cold aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of 5- and 8-bromoisoquinoline, is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the 8-bromoisoquinoline isomer. The separation of these isomers can be challenging.[3][4][5]

Step 2: Synthesis of Isoquinoline-8-carbaldehyde

This step employs a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).[6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
8-BromoisoquinolineFrom Step 1-
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Saturated aq. NH₄Cl-Fisher Scientific
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific

Procedure:

  • Dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, again maintaining the temperature at -78°C.

  • After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield isoquinoline-8-carbaldehyde.

Step 3: Synthesis of Isoquinoline-8-carbaldehyde N-oxide

The N-oxidation is achieved using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for nitrogen-containing heterocycles.[8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Isoquinoline-8-carbaldehydeFrom Step 2-
m-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated aq. NaHCO₃-Fisher Scientific

Procedure:

  • Dissolve isoquinoline-8-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (1.2 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude isoquinoline-8-carbaldehyde N-oxide, which can often be used in the next step without further purification.

Step 4: Synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

The final step involves the rearrangement of the N-oxide with acetic anhydride to form an intermediate 1-acetoxyisoquinoline, which is then hydrolyzed to the target product.[9]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Isoquinoline-8-carbaldehyde N-oxideFrom Step 3-
Acetic anhydrideACS reagent, ≥98%Sigma-Aldrich
Sodium hydroxide (NaOH)PelletsFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific

Procedure:

  • To the crude isoquinoline-8-carbaldehyde N-oxide (1.0 eq), add acetic anhydride (10 volumes).

  • Heat the mixture at reflux (approximately 140°C) for 3 hours.

  • Cool the reaction mixture to room temperature and carefully add water to hydrolyze the excess acetic anhydride.

  • Add a 1 M aqueous solution of sodium hydroxide to hydrolyze the intermediate 1-acetoxyisoquinoline. Stir at room temperature for 2 hours.

  • Neutralize the mixture with a 1 M aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde as the final product.

Visualization of the Experimental Workflow

Synthesis_Workflow Isoquinoline Isoquinoline Bromoisoquinoline 8-Bromoisoquinoline Isoquinoline->Bromoisoquinoline Step 1: Bromination (NBS, H₂SO₄) Formylisoquinoline Isoquinoline-8-carbaldehyde Bromoisoquinoline->Formylisoquinoline Step 2: Formylation (n-BuLi, DMF) N_oxide Isoquinoline-8-carbaldehyde N-oxide Formylisoquinoline->N_oxide Step 3: N-Oxidation (m-CPBA) Final_Product 1,2-dihydro-1-oxoisoquinoline- 8-carbaldehyde N_oxide->Final_Product Step 4: Rearrangement & Hydrolysis (Ac₂O, NaOH)

Sources

The Versatile Scaffold: 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle in Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the 1,2-dihydro-1-oxoisoquinoline nucleus has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This core structure is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 8-position of this scaffold creates 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, a versatile intermediate that opens up a plethora of synthetic possibilities for the development of next-generation therapeutics. This guide provides an in-depth exploration of the applications of this key building block in medicinal chemistry, with a focus on its role in the synthesis of potent enzyme inhibitors and other bioactive molecules.

Core Application: A Gateway to Potent PARP Inhibitors

A significant application of the 1,2-dihydro-1-oxoisoquinoline scaffold lies in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[1][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[3] The 1-oxoisoquinoline core effectively mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, thereby competitively inhibiting their activity.[3]

The strategic placement of a carbaldehyde group at the 8-position of the 1-oxoisoquinoline core provides a reactive handle for the construction of more complex, polycyclic molecules that can enhance binding affinity and selectivity for the PARP active site. This aldehyde functionality allows for the annulation of additional rings, leading to the creation of novel tetracyclic and other fused heterocyclic systems with potent PARP inhibitory activity.

PARP Inhibition Mechanism Fig. 1: Mechanism of PARP Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 NAD NAD+ PARP1->NAD binds to PAR Poly(ADP-ribose) Polymer Synthesis NAD->PAR converted to DNA_repair Recruitment of DNA Repair Proteins PAR->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival Isoquinolinone 1-Oxoisoquinoline-based PARP Inhibitor Isoquinolinone->Inhibition Inhibition->PARP1 inhibits

Caption: PARP-1 activation at sites of DNA damage and its inhibition by 1-oxoisoquinoline-based compounds.

Synthetic Protocols: Harnessing the Reactivity of the 8-Carbaldehyde Group

The aldehyde functionality of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is a versatile tool for medicinal chemists, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are instrumental in building the molecular complexity required for potent and selective drug candidates.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a powerful reaction for the formation of a new carbon-carbon double bond. The reaction of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to a range of α,β-unsaturated derivatives. These products can serve as key intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.[4][5]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents). The choice of base is critical to avoid unwanted side reactions.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired α,β-unsaturated product.

Knoevenagel Condensation Workflow Fig. 2: Knoevenagel Condensation Workflow Start Start: 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde + Active Methylene Compound Mix Dissolve in Solvent (e.g., Ethanol) Start->Mix Catalyst Add Catalyst (e.g., Piperidine) Mix->Catalyst React Stir at RT or Heat (Monitor by TLC) Catalyst->React Workup Solvent Removal React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Product: α,β-Unsaturated Derivative Purify->Product

Caption: A streamlined workflow for the Knoevenagel condensation.

Protocol 2: Reductive Amination for the Introduction of Diverse Amine Functionalities

Reductive amination is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functional groups. The reaction of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde with a primary or secondary amine, in the presence of a reducing agent, leads to the formation of the corresponding amine derivatives. This protocol allows for the incorporation of a wide range of substituents, enabling the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug development.[6]

Experimental Protocol:

  • Imine Formation: In a reaction vessel, dissolve 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent like methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture. STAB is often preferred for its milder nature and compatibility with a wider range of functional groups.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-8 hours).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired amine.

Protocol 3: Catalytic Hydrogenation for the Synthesis of Tetrahydroisoquinoline Derivatives

The selective reduction of the pyridine ring of the isoquinoline system can lead to the formation of 1,2,3,4-tetrahydroisoquinoline derivatives, which are also prevalent in many biologically active natural products and synthetic drugs.[7] Catalytic hydrogenation of the α,β-unsaturated derivatives obtained from the Knoevenagel condensation (Protocol 1) can achieve this transformation.

Experimental Protocol:

  • Catalyst and Substrate Preparation: In a hydrogenation vessel, dissolve the α,β-unsaturated derivative of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst activity.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Data Summary: A Snapshot of Biological Activity

The derivatization of the 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde scaffold has led to the discovery of compounds with significant biological activities. The following table summarizes the inhibitory activities of some representative isoquinolinone-based PARP inhibitors.

Compound IDModification at 8-positionPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
I-1 Fused tetracyclic system2515[3]
I-2 Substituted carboxamide5030[3]
Olaparib (Reference Drug)51[1]

Table 1: Inhibitory concentration (IC₅₀) values of selected isoquinolinone-based PARP inhibitors.

Conclusion and Future Perspectives

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde stands as a testament to the power of a well-designed building block in medicinal chemistry. Its inherent biological relevance as a PARP inhibitor pharmacophore, combined with the synthetic versatility of the 8-carbaldehyde group, makes it an invaluable tool for the creation of novel and potent drug candidates. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold. Future work in this area will likely focus on the development of more complex and diverse libraries of compounds derived from this versatile intermediate, targeting not only PARP but also other enzymes and receptors implicated in a range of diseases. The continued exploration of the chemical space around this privileged scaffold holds great promise for the future of drug discovery.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). European Journal of Medicinal Chemistry. [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). Journal of the American Chemical Society. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2021). Molecules. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Journal of Scientific & Innovative Research. [Link]

  • Synthesis of 1,2-dihydroquinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (2008). Molecules. [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2015). Journal of Applicable Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. (2020). ACS Omega. [Link]

  • Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. (n.d.). PrepChem. [Link]

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (2023). Nature Communications. [Link]

  • Activity of the catalysts for the hydrogenation of quinoline. Reaction... (n.d.). ResearchGate. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2016). ACS Omega. [Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. (2020). ACS Omega. [Link]

  • Synthesis of 1,2-dihydroisoquinoline-3-carbaldehydes. (1986). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. (2008). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Condensation reactions in water of active methylene compounds with arylaldehydes. One-pot synthesis of flavonols. (2004). Tetrahedron. [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (2021). Bioorganic Chemistry. [Link]

  • Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). European Journal of Medicinal Chemistry. [Link]

  • Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. (2013). ChemCatChem. [Link]

  • The Aldol Reactions of Active Methylene Compounds. (2016). Current Organic Chemistry. [Link]

  • Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. (2016). Organic & Biomolecular Chemistry. [Link]

  • 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. (2016). European Journal of Medicinal Chemistry. [Link]

  • Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (2021). Bioorganic Chemistry. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Journal of Scientific & Innovative Research. [Link]

  • Reaction of 1-substituted 3-(2-hydroxyethylamino)quinoline-2,4(1H,3H)-diones with isothiocyanic acid. (2020). Chemistry of Heterocyclic Compounds. [Link]

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Sources

1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

Introduction: The Isocarbostyril Scaffold as a Privileged Structure

The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products, particularly alkaloids, and serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] A specific and highly valuable subclass of these compounds is the 1-oxo-1,2-dihydroisoquinolines, also known as isocarbostyrils. The introduction of an oxo group at the C1 position creates a lactam structure, which imparts unique electronic properties and provides additional vectors for chemical modification.

This guide focuses on a particularly versatile bifunctional intermediate: 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde . This molecule is of significant interest to researchers in drug discovery and organic synthesis because it combines the privileged isocarbostyril scaffold with a highly reactive aldehyde functionality at the C8 position. This unique arrangement allows for sequential or tandem reactions, enabling the construction of complex molecular architectures and the rapid generation of compound libraries for biological screening. The aldehyde serves as a versatile handle for a multitude of classic and modern organic transformations, while the lactam ring can be further functionalized, making it an ideal starting point for novel therapeutic agents.[4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory.

PropertyValueReference
CAS Number 1374652-67-1
MDL Number MFCD22380536
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Expected to be a pale yellow to off-white solid
Solubility Soluble in polar organic solvents like DMF, DMSO; moderately soluble in CH₂Cl₂, CHCl₃, EtOAc; sparingly soluble in ethers and alkanes.

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include a downfield singlet for the aldehyde proton (~10.0 ppm), distinct aromatic protons in the 7.5-8.5 ppm range, and two protons for the C3-C4 vinyl group (~6.5-7.5 ppm). The N-H proton of the lactam would appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected around 192 ppm, with the lactam carbonyl appearing near 162 ppm. Aromatic and vinyl carbons would populate the 110-150 ppm region.

  • IR Spectroscopy: Key vibrational bands would include a sharp C=O stretch for the aldehyde (~1690 cm⁻¹), a C=O stretch for the lactam amide (~1660 cm⁻¹), and N-H stretching (~3200 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 173.05, with characteristic fragmentation patterns.

Protocol 1: Synthesis of the Intermediate

The direct synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is not widely reported, thus a multi-step approach from a commercially available precursor like 8-methylquinoline is proposed, leveraging established transformations of quinoline and isoquinoline systems.[6]

G cluster_0 Synthetic Workflow A 8-Methylquinoline B 8-Methylquinoline N-oxide A->B  m-CPBA, CH₂Cl₂ C 1,2-Dihydro-8-methyl-1-oxoisoquinoline B->C  (CF₃CO)₂O or Ac₂O, Heat D 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde C->D  SeO₂, Dioxane, Heat

Caption: Proposed synthetic pathway to the target intermediate.

Step-by-Step Methodology:

Step 1: N-Oxidation of 8-Methylquinoline

  • Dissolve 8-methylquinoline (1 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer, maintaining a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 8-methylquinoline N-oxide, which can often be used in the next step without further purification.

Step 2: Rearrangement to 1,2-Dihydro-8-methyl-1-oxoisoquinoline

  • To the crude 8-methylquinoline N-oxide (1 equiv.) from the previous step, add acetic anhydride (Ac₂O, 5-10 equiv.).

  • Heat the mixture to reflux (approximately 140 °C) for 3-5 hours. The reaction should be performed in a fume hood due to the evolution of acetic acid.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Purify further by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Step 3: Oxidation to 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

  • In a flask fitted with a reflux condenser, suspend 1,2-dihydro-8-methyl-1-oxoisoquinoline (1 equiv.) in 1,4-dioxane.

  • Add selenium dioxide (SeO₂, 1.1-1.3 equiv.) to the suspension.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the formation of the black selenium precipitate and the consumption of starting material by TLC.

  • After cooling to room temperature, filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with dioxane or ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Application Notes: Key Transformations of the Aldehyde Moiety

The aldehyde group is a linchpin for molecular diversification. Below are protocols for key transformations, demonstrating the synthetic power of this intermediate.

Application 1: Reductive Amination for Amine Library Synthesis

This reaction is a cornerstone of medicinal chemistry for installing diverse amine functionalities, which are crucial for modulating physicochemical properties and target interactions.

G cluster_0 Reductive Amination Workflow A Intermediate + R¹R²NH B Iminium Ion Intermediate A->B  MeOH or DCE, AcOH (cat.) C 8-(Aminomethyl) Product B->C  NaBH(OAc)₃ or NaBH₄

Caption: General workflow for reductive amination.

Protocol:

  • Dissolve 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1 equiv.) in methanol or 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1-1.5 equiv.) followed by a catalytic amount of acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Add the reducing agent. For a one-pot procedure, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is preferred. Alternatively, cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise.[7]

  • Allow the reaction to proceed for 3-12 hours at room temperature.

  • Quench the reaction with water or a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂, EtOAc).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography or preparative HPLC.

Application 2: Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

These reactions provide a reliable method for C-C bond formation, converting the aldehyde into an alkene. This is particularly useful for creating vinyl-linked structures, extending conjugation, or preparing precursors for further cyclization reactions.

G cluster_0 Olefination Reactions A Intermediate C 8-Vinyl Product A->C B Phosphonium Ylide (Wittig) or Phosphonate Carbanion (HWE) B->C

Caption: C-C bond formation via olefination.

HWE Protocol (for (E)-alkenes):

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool to 0 °C and add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv.) dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Cool the resulting solution of the ylide back to 0 °C.

  • Add a solution of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1 equiv.) in anhydrous THF dropwise.

  • Stir at room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 8-(alkenyl)-isocarbostyril derivative.

Application 3: Knoevenagel Condensation

This condensation reaction with active methylene compounds is a powerful tool for synthesizing electron-deficient alkenes, which are versatile Michael acceptors and precursors for constructing other heterocyclic rings (e.g., pyridines, pyrimidines).

Protocol:

  • Dissolve 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1 equiv.) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equiv.) in ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (Et₃N, 0.1-0.2 equiv.).

  • Heat the mixture to reflux for 2-6 hours, often with a Dean-Stark apparatus if using toluene to remove the water byproduct.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • The product may precipitate upon cooling and can be collected by filtration. If not, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Modification of the Isocarbostyril Core

Beyond the aldehyde, the N-H of the lactam provides another site for diversification.

Protocol: N-Alkylation

  • Suspend 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (or a derivative thereof) (1 equiv.) in anhydrous dimethylformamide (DMF).

  • Cool to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 equiv.) portion-wise.

  • Stir for 30-60 minutes at 0 °C.

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 equiv.) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the N-substituted product.

Conclusion

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde is a high-value synthetic intermediate that offers researchers a robust platform for the rapid and efficient synthesis of novel and complex molecules. Its bifunctional nature allows for a wide array of chemical manipulations at both the aldehyde and the lactam positions. The protocols outlined in this guide provide a foundation for leveraging this versatile building block in programs focused on drug discovery, medicinal chemistry, and materials science. The inherent value of the isocarbostyril scaffold, combined with the synthetic flexibility of the C8-aldehyde, ensures that this intermediate will continue to be a powerful tool for chemical innovation.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available from: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSciMed Central. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Future Medicinal Chemistry. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. Available from: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (n.d.). MDPI. Available from: [Link]

  • Synthesis of 1,2-dihydroisoquinoline-3-carbaldehydes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). PubMed. Available from: [Link]

  • Benzo[f]quinoline derivatives: potential applications... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of 1,2-dihydro-1-methyl-2-oxoquinoline-3-carbaldehyde. (n.d.). PrepChem.com. Available from: [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. (n.d.). ACS Publications. Available from: [Link]

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Application Notes and Protocols for Bioactivity Assays of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the bioactivity of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. The isoquinoline and its derivatives represent a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities.[1][2] This guide details the scientific rationale and step-by-step protocols for a tiered screening approach, focusing on anticancer, anti-inflammatory, and antimicrobial activities, areas where isoquinoline-based scaffolds have shown considerable promise.[2][3]

Introduction and Rationale for Assay Selection

1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde belongs to the isoquinolinone family, a structural motif present in numerous bioactive natural products and synthetic molecules.[4] Derivatives of isoquinoline have been reported to act as anticancer, anti-inflammatory, and antimicrobial agents, often by modulating fundamental cellular processes such as cell cycle progression, apoptosis, DNA repair, and inflammatory signaling.[2][3][4]

Notably, the isoquinolinone core is a key pharmacophore in several inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair and a validated target in oncology.[5][6] This structural precedent strongly justifies the investigation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde for anticancer properties.

Based on this established potential, this guide outlines a multi-faceted screening strategy to elucidate the compound's biological profile. The selected assays are industry-standard, robust, and provide a clear path from initial cytotoxicity screening to more mechanistic investigations.

Tier 1: Anticancer and Cytotoxicity Screening

The primary assessment involves evaluating the compound's effect on cancer cell viability and its potential to induce programmed cell death (apoptosis). A logical workflow is essential, starting with broad cytotoxicity before moving to specific mechanisms.

G cluster_0 Anticancer Screening Workflow A Compound Treatment (e.g., MCF-7, Panc-1 cell lines) B Cell Viability Assay (XTT) Determine IC50 A->B C IC50 < Threshold? B->C Analyze Data D Apoptosis Assay (Annexin V / PI Staining) C->D Yes F Mechanism of Action Confirmed C->F No (Considered Inactive) E PARP1 Inhibition Assay (Biochemical) D->E If Apoptosis is Observed E->F

Caption: Tiered workflow for assessing anticancer activity.

Application Note: Cell Viability Assessment

Before investigating specific anticancer mechanisms, it is crucial to determine the compound's general cytotoxicity. The XTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[7] It is based on the reduction of the tetrazolium salt XTT by mitochondrial dehydrogenases in metabolically active cells to a soluble orange formazan product.[7] This method is preferred over the MTT assay as it eliminates the need for a formazan solubilization step, simplifying the protocol and reducing potential errors.[8]

Protocol 2.1: Cell Viability Determination using XTT Assay

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (stock solution in DMSO)

  • XTT labeling mixture (prepared according to manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium and add 100 µL of medium containing the compound dilutions to the respective wells.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells treated with culture medium only.

    • Medium Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[9]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The optimal time depends on the cell type and metabolic rate.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~660 nm can be used for background correction.[9]

  • Data Analysis: Subtract the background absorbance (medium blank) from all readings. Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Application Note: Apoptosis Detection

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[11][12] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]

Protocol 2.2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 500 x g for 5 minutes).[12]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (often considered an artifact)

Tier 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Small molecules that can modulate inflammatory responses are of high therapeutic interest.[13] A primary screen for anti-inflammatory activity often involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_pathway Simplified Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction iNOS iNOS Expression NFkB->iNOS Cytokines Cytokine Expression (TNF-α, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Caption: LPS-induced inflammatory signaling cascade.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: RAW 264.7 murine macrophages, when stimulated with LPS, upregulate inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO.[14] NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The nitrite concentration, which is proportional to NO production, can be quantified using the Griess reaction.[15]

Materials:

  • RAW 264.7 cell line

  • 96-well plates

  • LPS (from E. coli)

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO₂) standard solution

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various non-toxic concentrations of the test compound. (Note: Determine non-toxic concentrations first using the XTT assay on RAW 264.7 cells). Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.

  • Controls:

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Positive Control: Cells with medium and LPS only.

    • Vehicle Control: Cells with LPS and the highest concentration of DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated positive control.

Tier 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[16] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[17]

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Sterile 96-well U-bottom plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, MHB)

  • Spectrophotometer

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[18]

  • Compound Dilution: In a 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the test compound (at twice the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): 100 µL of broth (no compound).

    • Well 12 (Sterility Control): 200 µL of uninoculated broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[17]

Protocol 4.2: Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest compound concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[20]

Summary of Quantitative Data

Experimental results should be tabulated for clear comparison and interpretation.

Table 1: Anticancer Activity of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Cell Line Assay Endpoint Result (µM)
MCF-7 XTT IC₅₀ (48h) Experimental Value
Panc-1 XTT IC₅₀ (48h) Experimental Value
HeLa XTT IC₅₀ (48h) Experimental Value

| MCF-7 | Annexin V | % Apoptosis @ IC₅₀ | Experimental Value |

Table 2: Anti-inflammatory and Antimicrobial Activity

Assay Target/Organism Endpoint Result (µg/mL)
NO Inhibition RAW 264.7 + LPS IC₅₀ Experimental Value
MIC S. aureus (ATCC 29213) MIC Experimental Value
MBC S. aureus (ATCC 29213) MBC Experimental Value
MIC E. coli (ATCC 25922) MIC Experimental Value

| MBC | E. coli (ATCC 25922) | MBC | Experimental Value |

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific - HK.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publisher. Retrieved January 18, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • MIC and MBC testing tips to ensure reproducibility of results. (2024). Microbe Investigations. Retrieved January 18, 2026, from [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NIH Bookshelf. Retrieved January 18, 2026, from [Link]

  • Natural and synthetic isoquinolines with anticancer activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. Retrieved January 18, 2026, from [Link]

  • Natural and synthetic isoquinolines with anticancer activity. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. (2021). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. (n.d.). Arkivoc. Retrieved January 18, 2026, from [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Approaches to Determine Expression of Inflammatory Cytokines. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2020). NIH. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols: Derivatization of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Oxoisoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of isoquinoline have shown promise as antitumor, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point in drug discovery programs.[3][4] The 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, in particular, represents a highly versatile starting material. Its aldehyde functionality at the 8-position serves as a reactive handle for a multitude of chemical transformations, enabling the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.[1]

This guide provides detailed protocols and technical insights for three powerful derivatization strategies: Reductive Amination, Wittig Olefination, and Multicomponent Reactions. These methods were selected for their reliability, broad substrate scope, and proven utility in modern drug discovery.[5][6]

Core Derivatization Pathways

The aldehyde group is a versatile functional group that can be transformed into a wide array of other functionalities. The following diagram illustrates three primary pathways for the derivatization of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

G A 1,2-dihydro-1-oxoisoquinoline- 8-carbaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Multicomponent Reaction (MCR) A->D E Substituted Amines (Novel CNS Agents, Kinase Inhibitors) B->E F Vinyl-Substituted Isoquinolines (Antiproliferative Agents) C->F G Complex Heterocycles (Rapid Library Generation) D->G

Caption: Key derivatization strategies for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Reductive Amination: Synthesis of Diverse Secondary and Tertiary Amines

Reductive amination is a cornerstone of medicinal chemistry for synthesizing amines from carbonyl compounds.[7] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride reagent.[8] This method is highly favored for its efficiency and broad functional group tolerance. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, moisture-tolerant, and selectively reduces the protonated imine in the presence of the starting aldehyde, minimizing side reactions.[7]

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes the reaction of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde with a primary or secondary amine using sodium triacetoxyborohydride.

G start Start: 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde in Dichloroethane (DCE) add_amine Add Amine (1.1 eq) Stir at RT for 30 min start->add_amine add_reductant Add NaBH(OAc)₃ (1.5 eq) in portions add_amine->add_reductant react Stir at RT (Monitor by TLC, 2-16h) add_reductant->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with Dichloromethane (DCM) quench->extract dry Dry organic layer (Na₂SO₄) and Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product Product: 8-(aminomethyl)-1,2-dihydro- isoquinolin-1-one purify->product

Caption: Workflow for the reductive amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1.0 mmol) in a suitable solvent like dichloroethane or methanol (10 mL), add the desired primary or secondary amine (1.1 mmol).[8]

  • Imine Formation: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.[8] Using a mild acid catalyst like acetic acid (AcOH) can sometimes accelerate imine formation, particularly with less reactive amines.[9]

  • Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-16 hours).[8]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired amine derivative.[8]

Data Summary: Reductive Amination
Amine SubstrateReducing AgentSolventTypical Yield (%)
BenzylamineNaBH(OAc)₃DCE85-95%
MorpholineNaBH(OAc)₃MeOH80-90%
AnilineNaBH₃CN / AcOHMeOH70-85%
PiperidinePyridine-BoraneMeOH80-92%[10]

Wittig Reaction: Olefination for Scaffold Extension

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent).[12] A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene.

  • Stabilized Ylides (containing an electron-withdrawing group) are less reactive and generally yield the thermodynamically more stable (E)-alkene.[11]

  • Non-stabilized Ylides (containing alkyl groups) are highly reactive and typically produce the kinetically favored (Z)-alkene.[11]

This control allows for the precise installation of vinyl groups, which are valuable structural motifs in medicinal chemistry.[12]

Protocol 2A: Synthesis of (E)-Alkenes using a Stabilized Ylide
  • Reagents & Setup: Dissolve 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1.0 eq) in a solvent such as toluene or THF.

  • Ylide Addition: Add the stabilized ylide, for example, (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.[12]

  • Reaction: Heat the mixture to reflux (e.g., ~110 °C for toluene) and monitor the reaction by TLC.

  • Work-up & Purification: After consumption of the aldehyde, cool the reaction, remove the solvent under reduced pressure, and purify the crude residue by column chromatography to separate the (E)-alkene from the triphenylphosphine oxide byproduct.[12]

Protocol 2B: Synthesis of (Z)-Alkenes using a Non-Stabilized Ylide
  • Ylide Generation: Suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.

  • Deprotonation: Slowly add a strong base like n-butyllithium (n-BuLi) (1.1 eq). A distinct color change often indicates the formation of the ylide.[12] Stir for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC). Quench the reaction by adding water or saturated ammonium chloride (NH₄Cl).

  • Work-up & Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.[8]

Multicomponent Reactions (MCRs): Rapid Generation of Molecular Complexity

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[13] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple building blocks.[5]

An example is the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. Adapting this strategy to 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde allows for the introduction of four points of diversity in a single step.

Conceptual Protocol: Ugi-type Multicomponent Reaction

The following diagram illustrates the convergence of four distinct components in a Ugi-type MCR to rapidly build a complex molecular scaffold.

G A 1,2-dihydro-1-oxoisoquinoline- 8-carbaldehyde MCR One-Pot Reaction (e.g., in Methanol, RT) A->MCR B Amine (R¹-NH₂) B->MCR C Isocyanide (R²-NC) C->MCR D Carboxylic Acid (R³-COOH) D->MCR Product Complex α-Acylamino Amide (Four Points of Diversity) MCR->Product

Caption: Conceptual workflow of a Ugi-type multicomponent reaction.

General Methodology:

  • Setup: To a solution of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (1.0 eq) in a protic solvent like methanol (MeOH), add the primary amine (1.0 eq) and the carboxylic acid (1.0 eq).

  • Reaction Initiation: Stir the mixture for a short period before adding the isocyanide component (1.0 eq).

  • Reaction Execution: Stir the reaction at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue can be purified directly by column chromatography or after a simple aqueous work-up to remove any water-soluble components.

This MCR strategy provides a highly efficient route to novel, complex molecules that would otherwise require lengthy, multi-step syntheses.[13]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 867-882.
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7592.
  • Ibrar, A., Khan, I., & Abbas, N. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(21), 5005.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6644-6663.
  • Pelter, A., Rosser, R., & Mills, S. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, (6), 717-720.
  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • de Souza, M. C. B. V., & de Almeida, L. S. (2022). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 18, 1374-1406.
  • Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1186835.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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Application Notes and Protocols: Investigating the Anticancer Potential of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a broad range of biological activities, including significant potential in oncology.[1][2][3][4] This document provides a detailed guide for the investigation of a novel derivative, 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, in cancer research. While this specific molecule is not extensively documented in current literature, this guide extrapolates from the well-established anticancer properties of the broader isoquinoline and quinoline classes to propose a robust research framework.[3][5][6] We present potential mechanisms of action, detailed experimental protocols for in vitro evaluation, and a clear workflow for elucidating its therapeutic promise.

Introduction: The Isoquinoline Scaffold in Oncology

Isoquinolines and their derivatives represent a versatile class of compounds that have attracted considerable attention in the field of cancer drug discovery.[1][4] Their planar structure allows for intercalation with DNA, while various substitutions on the heterocyclic ring system enable interaction with a multitude of protein targets.[7][8] The anticancer effects of isoquinoline alkaloids and their synthetic analogs are often attributed to their ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and modulate key signaling pathways that are frequently dysregulated in cancer.[2][5][6]

Prominent mechanisms of action for isoquinoline derivatives include:

  • Induction of Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[2][5]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.[5][6]

  • Inhibition of Signaling Pathways: Targeting critical pro-survival pathways such as PI3K/Akt/mTOR and NF-κB, which are crucial for tumor growth and survival.[1][2]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.[2][7]

Given the established precedent of the isoquinoline scaffold, 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde presents itself as a compelling candidate for anticancer drug development. The presence of the reactive carbaldehyde group at the 8-position offers a unique point for potential covalent interactions with biological targets, distinguishing it from other studied derivatives.

Postulated Mechanism of Action for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Based on the known activities of related compounds, we can postulate that 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde may exert its anticancer effects through the induction of apoptosis via the intrinsic pathway. This hypothesis is centered on the idea that the compound could induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

G cluster_0 Proposed Signaling Pathway Compound Compound Mitochondrial_Stress Mitochondrial Stress Compound->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apaf1_Activation Apaf-1 Activation Cytochrome_c_Release->Apaf1_Activation Caspase9_Activation Caspase-9 Activation Apaf1_Activation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Postulated apoptotic signaling pathway for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Experimental Protocols

The following protocols provide a comprehensive framework for the initial in vitro evaluation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of the compound on cancer cells by measuring their metabolic activity.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde in DMSO. Further prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in apoptosis to elucidate the compound's mechanism of action.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein expression.

G cluster_1 Experimental Workflow Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Mechanistic_Studies Mechanistic Studies IC50_Determination->Mechanistic_Studies Western_Blot Western Blot (Apoptosis Markers) Mechanistic_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Mechanistic_Studies->In_Vivo_Studies

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and concise table for easy comparison across different cell lines and treatment durations.

Compound Cancer Cell Line Cell Type IC50 (µM) after 48h
1,2-dihydro-1-oxoisoquinoline-8-carbaldehydeMCF-7Breast AdenocarcinomaHypothetical Value
1,2-dihydro-1-oxoisoquinoline-8-carbaldehydeA549Lung CarcinomaHypothetical Value
1,2-dihydro-1-oxoisoquinoline-8-carbaldehydeHCT-116Colorectal CarcinomaHypothetical Value
Doxorubicin (Control)MCF-7Breast AdenocarcinomaReference Value
Doxorubicin (Control)A549Lung CarcinomaReference Value
Doxorubicin (Control)HCT-116Colorectal CarcinomaReference Value

Note: The IC50 values for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde are hypothetical and need to be determined experimentally.

Concluding Remarks

The 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde scaffold holds significant promise as a starting point for the development of novel anticancer agents. The protocols and workflow outlined in this document provide a solid foundation for researchers to systematically investigate its biological activity and elucidate its mechanism of action. Further studies, including cell cycle analysis, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies, will be crucial in advancing this compound towards clinical application.

References

  • Mello, A. L. do N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944–956. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC. [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of Quinolone Derivatives as Novel Anticancer Agents. (2018). PubMed. [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of Quinolone Derivatives as Novel Anticancer Agents. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). PMC. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). PubMed. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). ResearchGate. [Link]

  • Pharmacologically important quinoline and 1,3,4-oxadiazole drugs with potential biological activities. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. (n.d.). Arkivoc. [Link]

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines | Request PDF. (n.d.). ResearchGate. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. The unique combination of a polar lactam, a reactive aldehyde, and a basic isoquinoline core presents specific challenges during purification. This guide provides in-depth, experience-driven answers to common and complex issues encountered in the lab.

Troubleshooting at a Glance: Quick Guide

This table provides a rapid overview of common problems and directs you to the detailed FAQ section for comprehensive solutions.

Symptom / Observation Potential Cause(s) Primary Recommended Action(s) See FAQ Section
Compound streaks badly on silica TLC plate.Acidic silica interacting with the basic nitrogen; high polarity.Add triethylamine or ammonia to the eluent; switch to neutral alumina.1.1, 1.2
Compound does not move from the baseline on TLC.Eluent is not polar enough; strong interaction with stationary phase.Increase eluent polarity (e.g., add methanol); consider reverse-phase.1.3
Low or no recovery of compound from silica column.Compound decomposition on acidic silica gel.Deactivate silica gel; use an alternative stationary phase like alumina.[1]1.2, 1.4
A new, more polar spot appears during purification.Oxidation of the aldehyde to a carboxylic acid.Use fresh solvents; consider bisulfite extraction for purification.[2]3.1
Product "oils out" during recrystallization.Solvent choice is incorrect; cooling is too rapid; impurities present.Use a solvent pair; ensure slow cooling; pre-purify by chromatography.2.2
Fractions from column are all mixed.Column was overloaded; poor separation on TLC.Reduce sample load; optimize TLC solvent system for better Rf separation.[1]1.5

Purification Workflow Overview

The purification strategy for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde involves a series of logical steps and decision points. The following workflow illustrates a typical path from a crude reaction mixture to a highly pure final product.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude->Workup Dry Drying & Solvent Removal Workup->Dry Crude_Solid Crude Solid/Oil Dry->Crude_Solid Purity_Check Purity Check (TLC, NMR, LCMS) Crude_Solid->Purity_Check Recrystallization Recrystallization Crude_Solid->Recrystallization If solid & mostly pure High_Purity High Purity? Purity_Check->High_Purity Final_Product Final Product (>95% Pure) High_Purity->Final_Product Yes Chromatography Column Chromatography High_Purity->Chromatography No / Complex Mixture Re_Check Re-check Purity Recrystallization->Re_Check Chromatography->Re_Check Re_Check->Final_Product Purity OK Re_Check->Chromatography Needs More Purification

Caption: General purification workflow for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Frequently Asked Questions & Troubleshooting Guides

Column Chromatography Issues

Column chromatography is a primary tool for purifying this compound, but its polar and basic nature can cause problems.[3][4][5]

1.1 Q: My compound is streaking badly on the silica TLC plate and column. What is happening and how do I fix it?

A: Cause: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The 1,2-dihydro-1-oxoisoquinoline core is weakly basic due to the nitrogen atom. This basicity causes it to interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor elution and band broadening (streaking). Highly polar compounds also tend to streak if the eluent is not optimized.[6]

Solution:

  • Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol). This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonium Hydroxide (NH₄OH): For very polar and basic compounds, a solution of ~2% ammonium hydroxide in methanol, used as a polar modifier in a solvent like dichloromethane (DCM), can be very effective.[1][6]

Step-by-Step Protocol: Preparing a Modified Eluent

  • Prepare your primary solvent mixture (e.g., 95:5 DCM/Methanol).

  • To 100 mL of this mixture, add 1 mL of triethylamine (for a ~1% solution).

  • Mix thoroughly before use.

  • Always run a new TLC with the modified eluent to confirm the issue is resolved before packing a column.

1.2 Q: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A: Cause: Aldehydes can be sensitive, and the acidic nature of silica gel can sometimes catalyze degradation or side reactions.[2] The combination of the aldehyde and the lactam in your molecule makes it susceptible to such issues.

Confirmation (2D TLC):

  • Spot your crude material on a TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate, let it dry completely, and then turn it 90 degrees.

  • Run the plate again in the same solvent system.

  • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[1]

Solutions:

  • Deactivated Silica: "Cap" the acidic silanol groups by pre-treating the silica. You can do this by flushing the packed column with your eluent containing a basic modifier (like 1% triethylamine) before loading your sample.[1]

  • Alternative Stationary Phases:

    • Neutral Alumina: Alumina is generally less acidic than silica and is a good alternative for basic compounds. It comes in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). Neutral alumina, activity grade II or III, is often a good starting point.

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent option. Here, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7][8]

1.3 Q: My compound has an Rf of 0 even in 100% ethyl acetate or 10% methanol in DCM. How can I get it to move?

A: Cause: This compound is quite polar due to the lactam C=O and the aldehyde group. If it remains at the baseline, your mobile phase is not polar enough to effectively compete with the stationary phase for your compound.[1]

Solutions:

  • Increase Eluent Polarity: You need a more aggressive, polar solvent system.

    • Increase the percentage of methanol in DCM (e.g., 15%, 20%).

    • Consider a solvent system containing ammonia, which is highly effective for very polar compounds: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 5-10% of this stock solution in DCM as your eluent.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (like silica or an amine-bonded phase) with a polar, aqueous-organic mobile phase. This can be an excellent method for purifying very polar compounds that are not retained in reverse-phase.[8][9]

1.4 Q: I ran a column but my final yield is extremely low. Where did my compound go?

A: Cause: There are several possibilities for low recovery:[1]

  • Decomposition: As discussed in FAQ 1.2, the compound may have degraded on the column.

  • Irreversible Adsorption: The compound may be so polar that it has permanently stuck to the top of the column and will not elute with your chosen solvent system.

  • Elution in the Solvent Front: If an improper solvent system was chosen initially (too polar), the compound may have eluted very quickly in the first few fractions, which might have been discarded.

  • Fractions are too Dilute: The compound may have eluted, but in such a large volume of solvent that it is undetectable by TLC spotting.

Troubleshooting Steps:

  • Check the first fraction: Always check the solvent front that first comes off the column.

  • Strip the column: After your expected elution, flush the column with a very strong solvent (e.g., 50:50 DCM/Methanol with 1% acetic acid or triethylamine) to see if any material comes off.

  • Concentrate fractions: If you suspect dilution is the issue, take a larger volume from several consecutive fractions, concentrate them down, and re-spot on a TLC plate.

1.5 Q: I can see two spots on my TLC, but all my column fractions are mixed. Why?

A: Cause: This frustrating issue often arises from a few key mistakes:[1]

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.

  • Poor TLC Separation: While you may see two spots, if their Rf values are too close (e.g., ΔRf < 0.1), a standard flash column will likely not provide baseline separation.

  • Sample Insolubility: If the sample was loaded onto the column dissolved in a solvent that is too strong, it can spread into a wide band before the chromatography even begins.

Solutions:

  • Optimize TLC: Find a solvent system that gives your desired compound an Rf of ~0.3 and maximizes the separation from impurities.

  • Reduce Load: Use less material on a larger column.

  • Dry Loading: Adsorb your crude material onto a small amount of silica gel. After evaporating the solvent, this dry powder can be carefully added to the top of the packed column. This ensures the sample starts as a very narrow band, leading to much better separation.

Chromatography_Troubleshooting Problem Column Chromatography Problem Streaking Streaking / Tailing? Problem->Streaking No_Move Rf = 0? Streaking->No_Move No Sol_Base Add Base (Et3N / NH4OH) to Eluent Streaking->Sol_Base Yes Low_Recovery Low Recovery? No_Move->Low_Recovery No Sol_Polarity Increase Eluent Polarity (e.g., more MeOH) No_Move->Sol_Polarity Yes Sol_Decomp Check for Decomposition (2D TLC) Low_Recovery->Sol_Decomp Yes Sol_Strip Strip Column w/ Strong Solvent Low_Recovery->Sol_Strip Also... Sol_Alumina Switch to Neutral Alumina Sol_Base->Sol_Alumina If still streaking

Caption: Decision tree for troubleshooting common column chromatography issues.

Recrystallization Challenges

Recrystallization is a powerful technique for final polishing if the compound is already >85-90% pure.

2.1 Q: How do I choose a good recrystallization solvent?

A: Principle: The ideal solvent should dissolve your compound poorly at room temperature but completely at or near its boiling point. For a polar molecule like this, polar organic solvents are a good starting point.

Screening Protocol:

  • Place ~10-20 mg of your crude solid in a small test tube.

  • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good, and you will have poor recovery.

  • If it is insoluble at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation is a positive sign.

  • Good candidates to screen: Ethanol, isopropanol, acetonitrile, toluene, or a mixture of solvents like Toluene/DMF[10] or Ethanol/Water[11].

2.2 Q: My product is "oiling out" instead of forming crystals. What should I do?

A: Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooling too quickly. The presence of impurities can also suppress the melting point and inhibit crystal lattice formation.

Solutions:

  • Use More Solvent: The concentration of your compound may be too high. Add more hot solvent until the oil redissolves, then allow it to cool very slowly.

  • Slow Cooling: Do not rush the cooling process. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.

  • Use a Solvent Pair: Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) at boiling. Then, add a "poor" solvent (e.g., water or hexane) dropwise while hot until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Compound-Specific Issues

3.1 Q: I'm worried about the aldehyde group. How can I prevent its oxidation and purify it away from the corresponding carboxylic acid?

A: Cause: Aldehydes are susceptible to air oxidation, forming carboxylic acids. This process can be accelerated by light, heat, or the presence of impurities. The resulting carboxylic acid is significantly more polar and will be difficult to separate by standard chromatography.

Prevention:

  • Store the compound under an inert atmosphere (nitrogen or argon).

  • Use fresh, peroxide-free solvents for chromatography and reactions.

  • Work quickly and avoid prolonged exposure to air during purification.

Purification via Bisulfite Adduct Formation: If you have a significant amount of the aldehyde contaminated with non-aldehyde impurities, a chemical extraction can be highly effective.[12] This method selectively removes the aldehyde from an organic solution.

Protocol: Aldehyde Extraction

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or DCM) in a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Shake the funnel vigorously for 5-10 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.[12]

  • Separate the layers. The organic layer now contains the non-aldehyde impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add a base (e.g., saturated sodium bicarbonate solution) or a mild acid to the aqueous layer until the solution is basic, which will reverse the reaction.

  • Extract the pure aldehyde back into an organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄, and evaporate the solvent.

References

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]

  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. [Link]

  • Column Chromatography - Organic Chemistry - Jack Westin. [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. [Link]

  • Isoquinoline - Wikipedia. [Link]

  • column chromatography & purification of organic compounds - YouTube. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. [Link]

  • For highly polar compound, how to do the purification? - ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • How can I purify two different-substituted aromatic compounds? - ResearchGate. [Link]

  • Purification of isoquinoline - Google P
  • Very polar compound purification using aqueous normal-phase flash column chromatography - Biotage. [Link]

  • Preparation and Properties of Isoquinoline. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. [Link]

  • Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde - ResearchGate. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. - JSciMed Central. [Link]

  • Synthesis method of 8-hydroxyquinaldine - Google P

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing actionable troubleshooting advice in a direct question-and-answer format, detailed experimental workflows, and data-driven optimization strategies.

Section 1: Synthetic Strategy and Core Challenges

The synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, often referred to as 8-formyl-1(2H)-isoquinolone, typically involves two key transformations: the construction of the isoquinolone core and the subsequent regioselective formylation. The primary challenge lies in the electronic nature of the isoquinolone ring system. The lactam (amide) functionality deactivates the fused benzene ring, making the introduction of the C-8 aldehyde via electrophilic aromatic substitution a non-trivial step that requires careful optimization.

A common synthetic approach is outlined below:

G cluster_0 Stage 1: Isoquinolone Core Synthesis cluster_1 Stage 2: C-8 Formylation A Suitable Precursor (e.g., 2-phenylethylamine derivative) B 1,2-dihydro-1-oxoisoquinoline A->B Cyclization & Oxidation C 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde B->C Regioselective Formylation (e.g., Vilsmeier-Haack)

Caption: General two-stage workflow for the synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis.

Part A: Synthesis of the 1,2-dihydro-1-oxoisoquinoline Scaffold

Question 1: My initial cyclization reaction to form the isoquinolone ring (e.g., Bischler-Napieralski followed by oxidation) is failing or giving very low yields. What are the common causes and solutions?

Answer: Low yields in forming the isoquinolone core often stem from three primary areas: the reactivity of your starting material, the choice of cyclizing agent, or the subsequent oxidation step.

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[1] If your β-arylethylamide precursor has electron-withdrawing groups on the aromatic ring, cyclization will be difficult.

    • Solution: For deactivated systems, stronger dehydrating agents are required. While phosphorus oxychloride (POCl₃) is common, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more potent and can drive the reaction forward.[2]

  • Moisture Contamination: The Lewis acids used (POCl₃, P₂O₅) react violently with water. Moisture in your solvent or on your glassware will consume the reagent and halt the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic reagents like P₂O₅ in a glovebox or under an inert atmosphere.

  • Inefficient Oxidation: The initial cyclization often yields a 3,4-dihydroisoquinoline, which must be oxidized.[3]

    • Solution: Catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin is a reliable method. Ensure your catalyst is active and not poisoned.

Part B: C-8 Formylation Reaction

Question 2: I am attempting a Vilsmeier-Haack formylation (POCl₃/DMF) on the isoquinolone, but I'm getting no product or only trace amounts. Why is this so difficult?

Answer: This is the most common failure point. The isoquinolone ring is electronically deactivated towards electrophilic substitution, making the Vilsmeier-Haack reaction challenging. The lactam nitrogen's lone pair is delocalized into the carbonyl, and the carbonyl group itself is strongly electron-withdrawing.

  • Insufficient Electrophilicity: The Vilsmeier reagent (chloromethyleniminium salt) may not be electrophilic enough to react with the deactivated ring at moderate temperatures.

    • Solution 1 (Increase Temperature): Carefully increase the reaction temperature. A typical procedure involves forming the Vilsmeier reagent at 0°C, adding the isoquinolone, and then slowly heating the mixture to 80-100°C for several hours.[4] Monitor the reaction by TLC to check for consumption of the starting material.

    • Solution 2 (Alternative Formylation): If high temperatures lead to decomposition, consider alternative methods. Ortho-lithiation followed by quenching with DMF is a powerful method for directed formylation, though it requires anhydrous conditions and careful handling of organolithium reagents.

Question 3: My formylation reaction is producing a mixture of isomers. How can I improve regioselectivity for the C-8 position?

Answer: While electrophilic substitution on the isoquinoline ring generally favors the 5- and 8-positions, achieving high selectivity can be difficult.[5]

  • Steric Hindrance: The C-1 oxo group and the peri-hydrogen at C-8 create a sterically crowded environment. This can sometimes favor substitution at the C-5 position.

    • Solution (Directed Metalation): A directed ortho-metalation (DoM) strategy offers the best control. By using a directing group on the nitrogen (e.g., a removable pivaloyl or Boc group) and a strong base like LDA or n-BuLi, you can selectively deprotonate the C-8 position. Quenching this lithiated intermediate with a formylating agent like DMF will install the aldehyde exclusively at C-8.

Question 4: I am observing significant tar formation and a dark, intractable crude product after the formylation reaction. What is causing this and how can it be minimized?

Answer: Tar formation is a classic sign of decomposition due to harsh reaction conditions, particularly in acidic, high-temperature environments like the Vilsmeier-Haack reaction.[6]

  • Excessive Temperature/Time: Prolonged heating or excessively high temperatures can cause polymerization and degradation.

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction immediately. Do not leave it heating unnecessarily. A temperature optimization study is highly recommended (see Section 3).

  • Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the hot, acidic mixture directly into water can be highly exothermic and lead to degradation.

    • Solution: Cool the reaction mixture to room temperature first. Then, pour it slowly onto a vigorously stirred mixture of ice and a neutralizing base like sodium acetate or sodium carbonate solution. This controlled quench helps to minimize decomposition.

Section 3: Experimental Protocols and Data

Protocol 1: Vilsmeier-Haack Formylation of 1,2-dihydro-1-oxoisoquinoline

This protocol provides a starting point for optimization.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the POCl₃ via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve 1,2-dihydro-1-oxoisoquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then slowly heat to 90°C. Maintain this temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Work-up: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Optimization Parameters for Vilsmeier-Haack Formylation
ParameterRange to InvestigateRationale & Key Insights
Temperature 60°C to 120°CFinding the balance between reaction rate and decomposition. Lower temperatures may require longer reaction times.[7]
Reagent Equivalents 2.0 to 5.0 eqExcess Vilsmeier reagent can drive the reaction to completion but may also increase side products and complicate the work-up.
Solvent DMF, DichloroethaneWhile DMF is the reagent, using a co-solvent like dichloroethane can sometimes improve solubility and moderate the reaction.
Reaction Time 2 to 24 hoursMonitor by TLC to avoid prolonged heating after completion, which can lead to tar formation.[6]

Section 4: Visualization of Workflows and Logic

Caption: Troubleshooting logic for the C-8 formylation step.

Section 5: Characterization and Purity Assessment

Question 5: What are the key spectroscopic features I should look for to confirm the structure of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde?

Answer: Unambiguous characterization requires a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data
TechniqueKey FeatureExpected Chemical Shift / Value
¹H NMR Aldehyde Proton (CHO)δ ≈ 10.0 - 10.5 ppm (singlet)[8]
NH Protonδ ≈ 11.0 - 12.0 ppm (broad singlet)[9]
Aromatic ProtonsComplex pattern in the δ 7.0 - 8.5 ppm range. The proton at C-7 will likely be a doublet coupled to H-6.
¹³C NMR Aldehyde Carbonyl (CHO)δ ≈ 190 - 195 ppm
Lactam Carbonyl (C=O)δ ≈ 160 - 165 ppm[9]
FTIR Aldehyde C=O Stretchν ≈ 1680 - 1700 cm⁻¹
Lactam C=O Stretchν ≈ 1650 - 1670 cm⁻¹
N-H Stretchν ≈ 3100 - 3300 cm⁻¹ (broad)
Mass Spec (ESI+) [M+H]⁺m/z = 174.055

Pro-Tip for Confirming Regiochemistry: Use 2D NMR. A Nuclear Overhauser Effect (NOE) correlation between the aldehyde proton and the aromatic proton at the C-7 position is definitive proof of C-8 substitution.

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • BenchChem. (2025).
  • Helaja, J. et al. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • BenchChem. (2025).
  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • JSciMed Central. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.

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Technical Support Center: Synthesis and Byproduct Control in 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reactions of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and handling of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, providing detailed explanations and actionable solutions.

Question 1: Why is the yield of my 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde synthesis consistently low?

Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2][3] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of precursors is critical.[3] Impurities can interfere with the primary reaction, catalyze side reactions, or complicate purification.

    • Recommendation: Always verify the purity of your starting materials (e.g., substituted benzaldehydes and aminoacetals) via NMR, GC-MS, or melting point analysis.[2] If necessary, purify them by distillation or recrystallization before use.

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or highly concentrated acids, can lead to the degradation of both starting materials and the desired product, often resulting in the formation of polymeric or tarry byproducts.[1][4]

    • Recommendation: A stepwise optimization of reaction parameters is advised. Begin with milder conditions and incrementally increase temperature or catalyst concentration while monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Incomplete Schiff Base Formation: In multi-step syntheses like the Pomeranz–Fritsch reaction, incomplete formation of the Schiff base intermediate will directly impact the yield of the final cyclized product.[5]

    • Recommendation: Ensure the initial condensation reaction goes to completion. This can be monitored by TLC or NMR before proceeding to the cyclization step.[5]

Question 2: I'm observing an unexpected byproduct with a different mass-to-charge ratio in my mass spectrometry data. What could it be?

The presence of unexpected byproducts is a common challenge. The identity of these impurities can often be inferred from the reaction conditions and the structure of the starting materials.

  • Over-oxidation to Carboxylic Acid: The aldehyde group at the 8-position is susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are present. This would result in the formation of 1,2-dihydro-1-oxoisoquinoline-8-carboxylic acid.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an oxidizing agent is used in a preceding step, ensure it is completely removed before proceeding.

  • Incomplete Cyclization or Rearrangement: Incomplete cyclization can lead to the persistence of intermediates in the final product mixture.[4] Additionally, under strong acidic conditions, rearrangement reactions can occur.

    • Recommendation: Monitor the reaction progress closely to ensure complete conversion. If rearrangement is suspected, consider using a milder acid catalyst or a lower reaction temperature.[5]

  • Dimerization or Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly at elevated temperatures.[4] This is often observed as the formation of a dark, insoluble material.

    • Recommendation: Maintain strict temperature control throughout the reaction. The use of a moderator, such as ferrous sulfate in Skraup-type syntheses, can help to control the exothermicity of the reaction and minimize tar formation.[4]

Potential Byproduct Likely Cause Preventative Measure
1,2-dihydro-1-oxoisoquinoline-8-carboxylic acidOver-oxidation of the aldehydeInert reaction atmosphere, careful choice of reagents
Uncyclized intermediatesIncomplete reactionMonitor reaction progress, optimize reaction time/temperature
Isomeric impuritiesAlternative cyclization pathwaysControl of reaction conditions, use of directing groups
Polymeric/tarry substancesHigh reaction temperature, self-condensationStrict temperature control, use of reaction moderators

Question 3: My purified product appears as a brownish solid, not the expected color. What does this indicate?

While pure isoquinoline is a colorless liquid, impure samples often appear brownish.[6] This discoloration in solid derivatives typically points to the presence of minor impurities.

  • Trace Impurities: Even small amounts of highly colored byproducts can lead to a noticeable change in the appearance of the final product.

    • Recommendation: If the product is analytically pure by NMR and LC-MS but still discolored, an additional purification step such as recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or passing a solution of the compound through a short plug of silica gel or activated carbon may be effective.

  • Degradation on Storage: Some heterocyclic compounds can be sensitive to light and air, leading to gradual degradation and discoloration over time.

    • Recommendation: Store the purified product in a cool, dark place under an inert atmosphere.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

What is a common synthetic route to prepare 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde?

A plausible synthetic approach would be a multi-step process. A common method for synthesizing the isoquinoline core is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a Schiff base formed from a substituted benzaldehyde and an aminoacetal.[5] Subsequent functional group manipulations would be required to introduce the oxo and carbaldehyde groups at the desired positions. An alternative approach could involve the ortho-formylation of an N-substituted benzylamine followed by acid-catalyzed cyclization.[7]

What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the presence of the desired product and any byproducts by their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation and purity assessment of the final product.[8]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl groups of the lactam and the aldehyde.

How can I effectively purify the crude product?

The choice of purification method depends on the nature and quantity of the impurities.[4]

  • Recrystallization: Effective for removing small amounts of impurities from a solid product.[2]

  • Column Chromatography: Highly effective for separating the desired product from significant quantities of impurities with different polarities.[2][9] A silica gel stationary phase with a gradient elution of hexanes/ethyl acetate or dichloromethane/methanol is a common starting point.[9]

III. Experimental Protocols and Visualizations

General Protocol for Reductive Amination of a Quinoline-Carbaldehyde

The following is a generalized procedure for the reductive amination of a quinoline-carbaldehyde, which is a common reaction for this class of compounds. This protocol is adapted from a similar procedure for a related compound.[9]

  • To a mixture of the quinoline-carbaldehyde (1 equiv.) and sodium bicarbonate (1.5 equiv.) in methanol, add the desired amine (1.2 equiv.).

  • Stir the resulting mixture under reflux for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Add sodium borohydride (1.2 equiv.) portion-wise and stir the reaction mixture overnight.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and stir for 1 hour.

  • Collect the resulting precipitate by filtration, wash with water, and then with diethyl ether.

  • If necessary, purify the crude product by flash column chromatography.[9]

Diagram of a Potential Synthetic Workflow

cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Materials Substituted Benzaldehyde + Aminoacetal Schiff_Base Schiff Base Formation Starting_Materials->Schiff_Base Condensation Cyclization Acid-Catalyzed Cyclization (Pomeranz-Fritsch) Schiff_Base->Cyclization Isoquinoline_Core Substituted Isoquinoline Cyclization->Isoquinoline_Core Functional_Group_Manipulation Oxidation & Formylation Isoquinoline_Core->Functional_Group_Manipulation Final_Product 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Functional_Group_Manipulation->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis NMR, LC-MS, IR Pure_Product->Analysis

Caption: A potential workflow for the synthesis and purification of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Diagram of Common Byproduct Formation Pathways

Target_Molecule 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Over_Oxidation Over-oxidation Target_Molecule->Over_Oxidation Incomplete_Reaction Incomplete Reaction Target_Molecule->Incomplete_Reaction Polymerization High Temperature Target_Molecule->Polymerization Carboxylic_Acid 1,2-dihydro-1-oxoisoquinoline-8-carboxylic acid Over_Oxidation->Carboxylic_Acid Uncyclized_Intermediate Uncyclized Intermediate Incomplete_Reaction->Uncyclized_Intermediate Tarry_Byproducts Tarry Byproducts Polymerization->Tarry_Byproducts

Caption: Potential pathways leading to common byproducts in the synthesis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

IV. References

  • BenchChem. (2025). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers. BenchChem.

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central.

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.

  • ResearchGate. (n.d.). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative.... ResearchGate.

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers. BenchChem.

  • BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal. BenchChem.

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.

  • Wikipedia. (2023). Isoquinoline. Wikipedia.

  • BenchChem. (2025). Troubleshooting low yield in sinapaldehyde chemical synthesis. BenchChem.

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives. BenchChem.

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 1,2-dihydroisoquinoline-3-carbaldehydes. RSC Publishing.

Sources

1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, grounding our recommendations in established chemical principles and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde?

A1: The primary stability concerns for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde stem from its two key functional groups: the aromatic aldehyde and the dihydroisoquinoline core.

  • Aldehyde Oxidation: Aromatic aldehydes are susceptible to oxidation, which can convert the aldehyde group (-CHO) into a carboxylic acid (-COOH).[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal contaminants. Auto-oxidation can sometimes be prevented by the addition of antioxidants like hydroquinone.

  • Reactivity of the Isoquinoline Ring: The isoquinoline ring system, while aromatic, can participate in various reactions. The presence of the electron-withdrawing aldehyde group can influence the reactivity of the ring. Although the 1-oxo group reduces the basicity of the nitrogen atom, the overall electronic nature of the molecule can still make it susceptible to certain nucleophilic or electrophilic attacks under non-ideal storage or experimental conditions.[2]

  • Light Sensitivity: Many aromatic compounds, including heterocyclic structures, can be sensitive to light.[3] Photodegradation can lead to complex reaction pathways and the formation of impurities.

  • Hygroscopicity: While specific data for this compound is limited, isoquinoline itself is a hygroscopic liquid.[2][4] Although 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is a solid, it is prudent to consider potential moisture absorption, which could facilitate degradation pathways.

Q2: What are the ideal storage conditions for solid 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde?

A2: Based on data for similar compounds and general best practices for aromatic aldehydes, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions. For a similar isomer, 1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde, storage at 2-8°C is recommended.[5]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere minimizes the risk of oxidation of the aldehyde group.[5]
Light Amber Vial/Protection from LightProtects the compound from potential photodegradation.[3]
Container Tightly Sealed ContainerPrevents moisture absorption and exposure to atmospheric oxygen.

While some suppliers suggest room temperature storage for a different isomer (2-oxo-1,2-dihydro-3-quinolinecarbaldehyde), the more conservative approach of refrigerated storage under an inert atmosphere is advisable for ensuring the highest purity over time, especially given the susceptibility of aldehydes to oxidation.[6]

Q3: I am dissolving the compound for an experiment. What solvents are recommended, and how should I handle the solution?

A3: The choice of solvent will be experiment-dependent. However, for preparing stock solutions for storage, consider the following:

  • Solvent Selection: Use dry, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile. The use of protic solvents like methanol or ethanol could potentially lead to the formation of hemiacetals or acetals with the aldehyde group, especially in the presence of acid or base catalysts.

  • Solution Storage: If you must store the compound in solution, even for a short period:

    • Store at -20°C or -80°C.

    • Use vials with tight-fitting caps (e.g., PTFE-lined).

    • Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

    • If possible, purge the headspace of the vial with an inert gas before sealing.

Troubleshooting Guide

Scenario 1: Unexpected experimental results or poor reproducibility.

Possible Cause: Compound degradation.

Troubleshooting Steps:

  • Verify Compound Purity:

    • Run a fresh analytical characterization (e.g., ¹H NMR, LC-MS) of your stored compound.

    • Look for the appearance of new peaks or a decrease in the intensity of the expected signals. A common impurity to look for would be the corresponding carboxylic acid.

  • Review Storage Conditions:

    • Ensure the compound has been stored according to the recommended conditions (see FAQ 2).

    • Check if the container seal is intact and if the inert atmosphere has been maintained.

  • Handling Practices:

    • Minimize the time the solid compound is exposed to the ambient atmosphere when weighing.

    • Use fresh, anhydrous solvents for preparing solutions.

Experimental Workflow for Purity Check

Caption: Workflow for verifying the purity of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Scenario 2: The solid compound has changed color (e.g., from off-white to yellow or brown).

Possible Cause: This often indicates degradation, possibly due to oxidation or polymerization. Impure samples of isoquinoline derivatives can appear brownish.[2][4]

Troubleshooting Steps:

  • Do Not Use: If a significant color change is observed, it is highly likely that the compound has degraded. Using it in your experiments will lead to unreliable results.

  • Investigate the Cause:

    • Was the compound exposed to light for an extended period?

    • Was the container properly sealed?

    • Was it stored at the correct temperature?

  • Purification (for advanced users): If the material is valuable and you have the expertise, you could consider repurification (e.g., by column chromatography or recrystallization), followed by rigorous analytical confirmation of the structure and purity. However, for most applications, obtaining a fresh batch of the compound is the most reliable solution.

Logical Relationship of Stability Factors

Stability_Factors cluster_compound Compound Properties cluster_stressors Environmental Stressors A Aromatic Aldehyde G Degradation (e.g., Oxidation, Photolysis) A->G B Isoquinoline Core B->G C Oxygen (Air) C->G D Light D->G E Moisture E->G F Heat F->G

Caption: Factors influencing the stability of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

References

  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of isoquinolines. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the characterization of isoquinoline scaffolds. Moving beyond simple procedural lists, we delve into the causality behind experimental phenomena and troubleshooting strategies, ensuring a robust and validated analytical approach.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for isoquinoline derivatives. However, the aromatic nature and the presence of the nitrogen heteroatom can lead to complex and sometimes misleading spectra.

Frequently Asked Questions & Troubleshooting Guide (NMR)

Q1: My ¹H NMR spectrum is showing severe signal overlap in the aromatic region (7.0-9.5 ppm). How can I resolve these peaks to assign the structure correctly?

A1: This is a classic challenge with polycyclic aromatic systems. The protons on the benzene and pyridine rings of the isoquinoline core often have similar electronic environments, leading to crowded spectra.

  • Causality: The chemical shifts of aromatic protons are governed by the local electron density and anisotropic effects from ring currents. In isoquinoline, these values can be very close. For instance, in CDCl₃, H-5, H-6, H-7, and H-3 can all appear between 7.5 and 7.8 ppm.[1]

  • Troubleshooting Protocol:

    • Change the Solvent: This is the simplest and often most effective first step. Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can resolve overlapping signals.[2] Aromatic solvents induce significant changes in chemical shifts through anisotropic effects, as they form weak π-stacking interactions with the isoquinoline ring system. This often spreads the signals out.

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hertz, often resolving overlapping multiplets.

    • Utilize 2D NMR Techniques: Two-dimensional NMR is essential for unambiguous assignment.

      • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to "walk" around a spin system. This is invaluable for tracing connectivities even when 1D signals overlap.[3]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This spreads the proton signals out over the much wider ¹³C chemical shift range, providing excellent resolution.[3]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for piecing together different fragments of the molecule and confirming the positions of substituents.[3]

Q2: I have a broad signal in my ¹H NMR spectrum that disappears when I add a drop of D₂O. What does this indicate, and why is the peak broad?

A2: This is a classic indication of an exchangeable proton, typically from an alcohol (-OH) or an amine (-NH) group attached to the isoquinoline scaffold.

  • Causality: Protons on heteroatoms can undergo chemical exchange with deuterated water (D₂O). The proton is replaced by a deuterium atom, which is not observed in ¹H NMR, causing the signal to disappear.[2] The peak broadening is often due to two factors:

    • Intermediate Rate of Chemical Exchange: The proton may be exchanging with trace amounts of water in the solvent or between molecules at a rate that is on the NMR timescale, leading to a coalescence of signals and broadening.

    • Quadrupolar Coupling: If the proton is on a nitrogen atom (¹⁴N), the nitrogen's quadrupole moment can interact with the local electric field gradient, providing an efficient relaxation pathway that broadens the attached proton's signal.

  • Confirmatory Steps:

    • D₂O Shake: As performed, this is the primary confirmation method.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can alter the rate of chemical exchange. Cooling the sample may slow the exchange enough to sharpen the peak, while heating may broaden it further or average it with the water peak.

Q3: How can I differentiate between isoquinoline positional isomers using NMR?

A3: Distinguishing isomers is a common task where subtle NMR details are critical. The position of a substituent dramatically alters the electronic environment and, therefore, the chemical shifts and coupling constants of the remaining protons.

  • Expert Insight: The protons closest to the nitrogen atom (H-1 and H-3) and the "peri" proton (H-8) are the most sensitive reporters of the ring's electronic environment. H-1 is typically the most downfield signal due to the deshielding effect of the adjacent nitrogen.[1]

  • Workflow for Isomer Differentiation:

    • Analyze the 1D ¹H NMR: Look for the most downfield signals. For example, in unsubstituted isoquinoline, H-1 is at ~9.22 ppm, while H-3 is at ~7.58 ppm.[1] A substituent at position 1 will cause this signal to be absent.

    • Examine Coupling Constants (J-values): Ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is 1-3 Hz, and para-coupling (⁵J) is <1 Hz. Use a COSY spectrum to trace these connectivities.

    • Use HMBC for Unambiguous Placement: An HMBC experiment is the ultimate tool. For a substituent at C-5, you would expect to see HMBC correlations from H-4 and H-6 to the carbon bearing the substituent.

    • Leverage ¹³C NMR: The chemical shifts of the carbon atoms are also highly sensitive to substituent effects, particularly the carbons directly attached to the nitrogen (C-1 and C-3) and the ipso-carbon where the substituent is located.[4]

Data & Protocols (NMR)

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoquinoline in CDCl₃ Data compiled from multiple sources for reference.[1][4]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
19.22 (s)152.7
37.58 (d)143.2
48.50 (d)120.5
57.80 (d)127.5
67.62 (t)130.4
77.70 (t)127.2
87.95 (d)128.8
4a-135.7
8a-126.5

Protocol 1: Standard 2D NMR Setup for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified isoquinoline derivative in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube.[1]

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Optimize the shimming for good resolution. Correctly reference the spectrum (e.g., to TMS at 0.00 ppm).[3]

  • COSY Experiment:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Use a sufficient number of scans (e.g., 2-8) per increment to achieve a good signal-to-noise ratio.

    • Process the data with a sine-bell window function and symmetrize the spectrum.[3]

  • HSQC Experiment:

    • Load a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).

  • HMBC Experiment:

    • Load a standard HMBC pulse sequence optimized for long-range couplings (typically 8-10 Hz).

    • Use the same spectral windows as the HSQC. This experiment requires more scans and will take longer to acquire.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, crucial connectivity information for isoquinoline compounds.

Frequently Asked Questions & Troubleshooting Guide (MS)

Q1: I am not getting a strong molecular ion peak ([M+H]⁺) for my isoquinoline derivative using Electrospray Ionization (ESI). What could be the issue?

A1: Poor signal intensity in ESI-MS is a common problem that can often be traced back to sample preparation, ionization efficiency, or instrument settings.[5]

  • Causality: ESI is a soft ionization technique that relies on the analyte's ability to accept a proton (positive mode) or lose a proton (negative mode) in solution. The basic nitrogen atom in the isoquinoline ring makes it an excellent candidate for positive mode ESI ([M+H]⁺). Failure to observe this ion suggests an issue with protonation or ion transmission.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase: Ensure the solvent system promotes ionization. Add a small amount of a volatile acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This provides a ready source of protons to facilitate the formation of the [M+H]⁺ ion.

    • Check Sample Concentration: If the sample is too dilute, the signal will be weak. If it is too concentrated, you can experience ion suppression, where other components in the sample (or the analyte itself) saturate the ESI process, reducing the signal of interest.[5] Prepare a dilution series to find the optimal concentration.

    • Tune and Calibrate the Instrument: Regularly tune and calibrate the mass spectrometer with a known standard to ensure it is operating at peak performance.[5]

    • Optimize ESI Source Parameters: The efficiency of ion generation and transmission is highly dependent on source conditions. Systematically optimize the following parameters for your specific compound:[6]

      • Capillary Voltage: Typically 3.0-4.5 kV.

      • Nebulizer Gas Pressure: Affects droplet formation.

      • Drying Gas Flow and Temperature: Crucial for desolvation. Insufficient drying can lead to solvent clusters ([M+Solvent+H]⁺) and a weaker [M+H]⁺ signal.

Q2: My MS/MS spectrum shows a very complex fragmentation pattern. How can I begin to interpret it to confirm the structure?

A2: Isoquinoline alkaloids are known for producing characteristic fragmentation patterns that can be used for structural identification. While complex, these patterns are often predictable.[7][8]

  • Expert Insight: The fragmentation of isoquinolines is often initiated by cleavage of bonds adjacent to the nitrogen atom or substituents. Common neutral losses include the loss of small molecules like CO, CH₃ radicals from methoxy groups, or even larger fragments depending on the substitution pattern.[7][9]

  • Systematic Interpretation Workflow:

    • Identify the Precursor Ion: Confirm the m/z of the [M+H]⁺ ion and check for the correct isotopic pattern, especially if halogens are present (e.g., a ~3:1 ratio for M and M+2 peaks for chlorine).[10]

    • Look for Common Neutral Losses:

      • Loss of -CH₃ (15 Da): Characteristic of a methoxy (-OCH₃) or N-methyl group.[7]

      • Loss of CO (28 Da): Can occur from various parts of the scaffold.

      • Loss of CH₃OH (32 Da): Often seen in alkaloids with adjacent methoxy and hydroxy groups.[7]

    • Propose Fragmentation Pathways: The core isoquinoline structure is relatively stable. Fragmentation is often directed by substituents. For example, benzylisoquinoline alkaloids frequently undergo cleavage of the benzylic C-C bond.

    • Use a Database/Reference: Compare your experimental fragmentation pattern to those reported in the literature or in spectral databases for similar compounds. This is one of the most reliable ways to confirm your interpretation.

Diagrams & Workflows (MS)

Diagram 1: General MS Troubleshooting Workflow A logical flow for diagnosing common MS issues.

G start Problem: Poor or No MS Signal check_sample Is sample soluble and stable in mobile phase? start->check_sample check_conc Is concentration appropriate? (Test dilutions) check_sample->check_conc Yes fail Consult Instrument Specialist check_sample->fail No check_solvent Is mobile phase optimized for ESI? (e.g., add 0.1% Formic Acid) check_conc->check_solvent Yes check_conc->fail No check_instrument Is instrument tuned and calibrated? check_solvent->check_instrument Yes check_solvent->fail No optimize_source Optimize Source Parameters (Capillary V, Gas T, Gas Flow) check_instrument->optimize_source Yes check_instrument->fail No success Signal Acquired optimize_source->success Optimized

Caption: General workflow for troubleshooting poor MS signal.

Part 3: UV-Vis & Fluorescence Spectroscopy

These techniques are sensitive to the conjugated π-system of the isoquinoline ring and are excellent for quantitative analysis and studying electronic properties.

Frequently Asked Questions & Troubleshooting Guide (UV-Vis/Fluorescence)

Q1: The λₘₐₓ of my isoquinoline derivative shifted significantly when I changed solvents. Is my sample degrading?

A1: Not necessarily. This phenomenon, known as solvatochromism, is common for aromatic compounds like isoquinolines and is more likely due to solvent-solute interactions than degradation.[11][12]

  • Causality: The polarity of the solvent can stabilize the ground state and the excited state of a molecule to different extents.[11]

    • Bathochromic Shift (Red Shift): A shift to a longer wavelength. This often occurs in polar solvents that stabilize the more polar excited state more than the ground state, lowering the energy gap for the electronic transition.

    • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This can happen if the ground state is stabilized more than the excited state. For n→π* transitions, polar, protic solvents can hydrogen-bond to the nitrogen lone pair, lowering the energy of the ground state and increasing the transition energy.[13]

  • Verification Steps:

    • Check for Reversibility: Re-dissolve the sample in the original solvent. If the λₘₐₓ returns to its initial value, the shift is due to solvatochromism, not degradation.

    • Acquire an NMR Spectrum: If degradation is still suspected, ¹H NMR is the most definitive way to check for the appearance of new, unwanted signals.

    • Monitor Spectrum Over Time: If the peak position or intensity changes over time in the same cuvette, degradation (e.g., photolysis) might be occurring.[14]

Q2: My isoquinoline compound has a very low fluorescence quantum yield. How can I enhance the emission?

A2: The fluorescence of isoquinolines can be highly sensitive to their chemical environment and structure. Low quantum yield is often due to efficient non-radiative decay pathways.

  • Causality: Many factors can quench fluorescence, including intramolecular rotations, solvent interactions, and the presence of heavy atoms. For isoquinolines, the energy level of non-bonding n-π* excited states relative to the fluorescent π-π* state is critical. In many cases, the n-π* state provides a pathway for non-radiative decay.

  • Enhancement Strategies:

    • Protonation: Adding a strong acid can significantly enhance fluorescence.[15][16] Protonating the nitrogen atom lowers the energy of the n-orbital, which can raise the energy of the n-π* state above the π-π* state, thus closing the non-radiative decay channel and increasing fluorescence.[15]

    • Solvent Choice: Halogenated solvents have been shown to increase the fluorescence quantum yields of some isoquinolinium derivatives, possibly by impeding torsional relaxation of the excited state through halogen-π interactions.[11]

    • Structural Modification: Introducing rigidity into the molecular structure can reduce vibrational and rotational modes of non-radiative decay, often leading to higher quantum yields.

Part 4: General & Cross-Technique Issues

Some problems are not specific to one technique but affect all analyses.

Frequently Asked Questions & Troubleshooting Guide (General)

Q1: My spectra show signals that don't correspond to my product. How do I identify and eliminate these impurities?

A1: Impurities in isoquinoline samples typically arise from the synthesis or from degradation.[17]

  • Common Synthetic Impurities:

    • Residual Solvents: (e.g., Toluene, Dichloromethane). These are often identifiable by their characteristic sharp signals in ¹H NMR (e.g., ethyl acetate quartet and triplet). They can sometimes be removed by co-evaporation with a different solvent or by high vacuum.[2]

    • Unreacted Precursors: For example, in a Bischler-Napieralski synthesis, you might have residual β-phenylethylamine.[18] Compare your spectra to those of the starting materials.

    • By-products: Side reactions can create structurally related impurities that are difficult to separate. Re-purification by column chromatography with a different solvent system or by recrystallization may be necessary.

  • Common Degradation Impurities:

    • Oxidation Products: Exposure to air can lead to oxidation, especially if the ring is activated.[17]

    • Photodegradation Products: Many aromatic compounds are light-sensitive.[14] Store samples in the dark and in a cold, inert environment.

Q2: My spectra seem to show a mixture of two closely related compounds, but my TLC and LC-MS show a single spot/peak. What could be happening?

A2: You may be observing tautomers or rotamers.

  • Tautomerism: This is particularly common in hydroxyisoquinolines, which can exist in equilibrium between a lactim (enol) and a lactam (keto) form.[19][20] This equilibrium can be highly solvent-dependent.[19] For example, 3-hydroxyisoquinoline exists primarily as the lactim tautomer in non-hydroxylic solvents but as the lactam in water.[19] This will give rise to two distinct sets of signals in NMR and different UV-Vis spectra.

  • Rotamers (Rotational Isomers): If your molecule has a bulky substituent attached via a single bond with hindered rotation (e.g., an N-acyl group), you may see two distinct sets of NMR signals at room temperature corresponding to different rotational conformations. Running the NMR at a higher temperature can cause these signals to coalesce as the bond rotation becomes faster on the NMR timescale.[2]

Diagrams & Workflows (General)

Diagram 2: Isomer/Tautomer Identification Workflow A decision tree for characterizing unexpected spectral complexity.

Caption: Workflow for distinguishing between impurities, rotamers, and tautomers.

References

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.
  • A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides. BenchChem.
  • A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers. BenchChem.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health (NIH). [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health (NIH). [Link]

  • Isoquinoline Impurities and Related Compound. Veeprho. [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. [Link]

  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. BenchChem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PubMed Central. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed Central. [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. PubMed Central. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. PubMed Central. [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Pharmacentral. [Link]

  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics. [Link]

  • Spectroscopic investigations of solvent effect on chiral interactions. PubMed. [Link]

  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]

  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem.
  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PubMed Central. [Link]

  • How To Troubleshoot Bad FTIR Spectra?. YouTube. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Problem Set-UV-VIS spectroscopy. University of Wisconsin-La Crosse. [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... MDPI. [Link]

  • UV-Vis Spectroscopy: Practice Questions. Master Organic Chemistry. [Link]

  • Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. PubMed Central. [Link]

  • Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. AIR Unimi. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • FTIR Troubleshooting Guide. Madison Instruments. [Link]

  • Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Drawell. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. ResearchGate. [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Isoquinoline.pptx. SlideShare. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Publishing. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

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Technical Support Center: Formylation of Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the formylation of isoquinolinone scaffolds. Formylation, a key step in functionalizing these heterocycles, can be fraught with difficulties ranging from poor yield to complex side reactions. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation reaction is resulting in low or no yield of the desired aldehyde. What are the primary causes?

This is the most common issue encountered. A low yield is typically traced back to one of four areas: reagent integrity, substrate reactivity, reaction conditions, or the work-up procedure.

A1: Root Cause Analysis & Solutions

  • Integrity of the Vilsmeier Reagent: The reaction's success is critically dependent on the in situ formation of the active electrophile, the Vilsmeier reagent (a chloroiminium salt).[1][2]

    • Causality: The Vilsmeier reagent is formed from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] Both precursors are highly sensitive to moisture. Water will hydrolyze POCl₃ and can quench the formed Vilsmeier reagent. Furthermore, aged DMF can decompose into dimethylamine, which consumes the reagent in a non-productive side reaction.[1][5]

    • Troubleshooting Protocol:

      • Always use fresh, anhydrous DMF from a sealed bottle, preferably from a reputable supplier.

      • Ensure your POCl₃ is fresh and has been stored under strictly anhydrous conditions.

      • Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[6] Therefore, the reaction is most efficient on electron-rich aromatic systems.[2][3]

    • Causality: The core of the reaction is an electrophilic aromatic substitution.[6][7] Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups stabilize the positive charge in the reaction intermediate (the sigma complex), accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) destabilize this intermediate, slowing the reaction significantly or preventing it altogether.[1]

    • Troubleshooting Protocol:

      • For substrates with EWGs: Consider increasing the reaction temperature (e.g., from room temperature to 60-90°C) and extending the reaction time.[1] Monitor progress carefully by TLC, as prolonged heating can lead to decomposition.

      • Alternative Strategy: If feasible, modify the substrate to include an EDG or consider a more potent formylation method (see Q3).

  • Reaction Conditions: Temperature and reaction time are critical parameters that must be optimized for your specific isoquinolinone substrate.

    • Causality: Insufficient thermal energy may lead to incomplete conversion, especially for less reactive substrates. However, excessive heat can promote side reactions or cause decomposition of the starting material or product.[1]

    • Troubleshooting Protocol:

      • Initial Attempt: For a new substrate, start with reagent addition at 0°C, followed by slow warming to room temperature.

      • Optimization: If no reaction occurs, incrementally increase the temperature to 60°C, then 80°C, monitoring by TLC at each stage. Reaction times can vary from a few hours to overnight.[1]

  • Work-up Procedure: The final step is the hydrolysis of the intermediate iminium salt to the aldehyde.[3][6] An improper work-up will result in a low yield of the final product.

    • Causality: The iminium salt formed after the electrophilic attack is stable until quenched with water. Hydrolysis is often facilitated by adjusting the pH.

    • Troubleshooting Protocol:

      • The standard procedure involves carefully pouring the reaction mixture onto crushed ice.

      • This is followed by neutralization with a mild base like sodium acetate or sodium carbonate to facilitate complete hydrolysis.[1] Ensure the pH is brought to a neutral or slightly basic range to ensure the iminium salt is fully converted.

Troubleshooting Workflow: Low Reaction Yield

Below is a logical workflow for diagnosing and resolving low-yield issues in the formylation of isoquinolinones.

G start Low or No Yield Observed reagents 1. Verify Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK end_ok Yield Improved reagents->end_ok Issue Found: - Use Anhydrous DMF - Use Fresh POCl₃ - Inert Atmosphere workup 3. Check Work-up Protocol conditions->workup Conditions Optimized conditions->end_ok Issue Found: - Increase Temp. - Extend Time substrate 4. Assess Substrate Reactivity workup->substrate Work-up Correct workup->end_ok Issue Found: - Ensure complete  hydrolysis (pH adjust) substrate->end_ok Mild EWGs Present: - Force conditions (higher temp) end_alt Consider Alternative Methods (See Q3) substrate->end_alt Strong EWGs Present

Caption: A step-by-step decision tree for troubleshooting low yields.

Q2: I am observing multiple products. What are the common side reactions and how can I minimize them?

Side product formation is a significant challenge that complicates purification and reduces overall efficiency. The structure of the isoquinolinone core and the nature of the Vilsmeier reagent predispose the reaction to several potential side pathways.

A2: Common Side Reactions and Mitigation Strategies

  • Problem: Incorrect Regioselectivity

    • Description: The formyl group is introduced at an undesired position on the isoquinolinone ring system.

    • Causality: The position of electrophilic attack is governed by the electronic directing effects of existing substituents on the ring.[1] The lactam oxygen and any other EDGs will direct the Vilsmeier reagent to specific ortho and para positions. Steric hindrance can also play a key role, favoring substitution at the less hindered position.[6][7]

    • Mitigation:

      • Predictive Analysis: Before running the reaction, analyze the electronic and steric environment of your isoquinolinone to predict the most likely site of formylation.

      • Blocking Groups: If a specific isomer is required and regioselectivity is poor, consider a synthetic strategy that involves installing a temporary blocking group at the more reactive site.

      • Alternative Catalysis: Some synthetic methods for isoquinolinones offer better regiocontrol from the outset.[8][9]

  • Problem: Chlorination of the Heterocycle

    • Description: A chlorine atom is incorporated into the isoquinolinone ring instead of, or in addition to, the formyl group.

    • Causality: The Vilsmeier reagent exists in equilibrium with other species and can, under certain conditions, act as a chlorinating agent.[10][11] This is particularly prevalent with substrates that have nucleophilic functional groups like hydroxyls or enolizable ketones. The lactam moiety of an isoquinolinone can tautomerize to a vinylogous amide (an enol-like structure), which can be susceptible to chlorination at the oxygen or carbon atom.

    • Mitigation:

      • Temperature Control: Chlorination is often favored at higher temperatures. Running the reaction at the lowest effective temperature can suppress this side reaction.

      • Stoichiometry: Use the minimum required amount of Vilsmeier reagent (typically 1.1-1.5 equivalents). Excess reagent can increase the likelihood of chlorination.

      • Protecting Groups: If your substrate has a phenolic hydroxyl group, protect it (e.g., as a methyl ether) before attempting formylation.

Vilsmeier-Haack Mechanism & A Competing Side Reaction

G cluster_main Main V-H Formylation Pathway cluster_side Side Reaction: Chlorination Pathway DMF DMF V_reagent Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->V_reagent + POCl₃ POCl3 POCl₃ Iso Isoquinolinone (Electron-Rich Ring) Sigma Sigma Complex (Intermediate) Iso->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H⁺ Product Formyl-Isoquinolinone (Desired Product) Iminium->Product + H₂O, - H⁺, - HN(Me)₂ H2O H₂O Work-up Iso_OH Isoquinolinone (with -OH group) Chlorinated Chlorinated Isoquinolinone (Side Product) Iso_OH->Chlorinated + Vilsmeier Reagent (acts as chlorinating agent) V_reagent2 Vilsmeier Reagent

Caption: The desired formylation pathway versus a potential chlorination side reaction.

  • Problem: Diformylation

    • Description: Two formyl groups are added to the substrate.

    • Causality: If the isoquinolinone ring is highly activated (e.g., contains multiple strong EDGs) and more than one position is susceptible to electrophilic attack, diformylation can occur, especially with an excess of the Vilsmeier reagent or at elevated temperatures.

    • Mitigation:

      • Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. Reduce it to near stoichiometric amounts (1.05-1.1 equivalents).

      • Lower Temperature: Perform the reaction at a lower temperature to reduce the overall reactivity and favor mono-substitution.

Q3: The Vilsmeier-Haack reaction is not working for my substrate. What are some viable alternative formylation methods?

While the Vilsmeier-Haack is a workhorse, its limitations, particularly with electron-poor or sensitive substrates, may necessitate exploring other methods.

A3: Alternative Formylation Strategies

MethodReagentsTypical SubstrateKey Advantages/Disadvantages
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., TFA, Acetic Acid)Phenols, electron-rich heterocyclesAdv: Uses inexpensive reagents; good for ortho-formylation of phenols.[12][13] Disadv: Often gives low yields; requires strongly electron-donating groups.[13][14]
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)PhenolsAdv: Does not require anhydrous conditions.[15] Disadv: Generates dichlorocarbene, which can have other reactivities; yields can be moderate; harsh basic conditions.[16][17]
Organolithium Formylation Organolithium (n-BuLi, LDA), then DMFAryl halides or substrates with acidic protonsAdv: Very powerful and can formylate otherwise unreactive positions.[18] Disadv: Requires cryogenic temperatures; incompatible with many functional groups (esters, ketones, etc.); strictly anhydrous.
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Electron-rich arenesAdv: Effective for many aromatic systems. Disadv: Reagents are highly toxic and moisture-sensitive; requires strong Lewis acids.[18]
Experimental Protocol: Standard Vilsmeier-Haack Formylation

This protocol is a general starting point and should be optimized for each specific isoquinolinone substrate.

1. Preparation of the Vilsmeier Reagent (Perform under inert atmosphere)

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white solid or a viscous pale-yellow mixture indicates the formation of the reagent.[19]

2. Formylation Reaction

  • Dissolve the isoquinolinone substrate (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After addition, allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature.

  • Optional: If no reaction is observed by TLC after several hours, gently heat the mixture to 60-80°C. Monitor the reaction progress every 1-2 hours.[1]

3. Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with stirring.

  • Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium carbonate until the pH is ~7-8.[6]

  • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldehyde.

References
  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Grokipedia. Duff reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • National Institutes of Health (NIH). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available from: [Link]

  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Available from: [Link]

  • Duff Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1. Available from: [Link]

  • Venkov, A. P., & Ivanov, I. I. (1998). Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. Synthetic Communications, 28(8), 1435-1447. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Organic Chemistry Data. Formylation - Common Conditions. Available from: [Link]

  • ResearchGate. (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • ResearchGate. Regioselectivity in isoquinoline alkaloid synthesis | Request PDF. Available from: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available from: [Link]

  • Google Patents. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars.
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Journal of Applicable Chemistry. Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]

  • Semantic Scholar. N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Available from: [Link]

  • Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • YouTube. Reimer-Tiemann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • Tetrahedron Letters. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Available from: [Link]

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Technical Support Center: Purification of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful purification of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is a critical step for researchers and drug development professionals who utilize this key synthetic intermediate. Its unique structure, featuring a lactam, a basic nitrogen center, and a reactive aldehyde, presents specific challenges. Common issues include co-elution with starting materials, degradation during purification, and contamination with its over-oxidized carboxylic acid analogue. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the purification of this valuable compound.

Frequently Asked Questions & Troubleshooting

Q1: My crude product is an off-white to brownish solid. What are the most probable impurities?

A1: The discoloration of your crude 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is typical and usually indicates the presence of several classes of impurities.[1] Understanding these is the first step to selecting a purification strategy.

  • Starting Materials: Depending on your synthetic route (e.g., cyclization of a benzylamine derivative), unreacted precursors are common contaminants.[2][3]

  • Oxidation Product: The most common and often most challenging impurity is the corresponding carboxylic acid (1,2-dihydro-1-oxoisoquinoline-8-carboxylic acid), formed by air oxidation of the aldehyde group.[4] This is often accelerated by light, heat, or trace metals.

  • Reaction By-products: Incomplete cyclization or side reactions can lead to various structural isomers or related compounds.

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or toluene, can be trapped in the crude solid.[5]

Q2: I have a solid crude product. Is recrystallization a viable first step?

A2: Yes, recrystallization is an excellent initial strategy for significantly improving the purity of solid 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, especially for removing less polar impurities and some colored by-products. The key is selecting an appropriate solvent system.

The polarity of your target molecule, conferred by the lactam and aldehyde groups, means you should look for moderately polar solvents. A mixed-solvent system often provides the best results.[1] The ideal approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then clarify by adding a drop of the good solvent and allow it to cool slowly.

Recommended Solvent Systems to Screen:

Good Solvent (Compound is Soluble)Anti-Solvent (Compound is Insoluble)Rationale & Comments
Ethanol / MethanolWaterA classic choice for polar compounds. The high polarity difference ensures good crystal precipitation.
Acetone / Ethyl AcetateHexane / HeptaneExcellent for removing non-polar, greasy impurities.
Toluene / DichloromethaneHexane / HeptaneUseful if the compound has moderate polarity. Toluene can be effective for isoquinoline derivatives.[5]
Dimethylformamide (DMF)WaterUse sparingly, as DMF is difficult to remove. Best for compounds that are poorly soluble in other common solvents.
Q3: My compound is streaking or decomposing on my silica gel column. What's happening and how can I fix it?

A3: This is a frequent and frustrating issue when chromatographing aldehydes on standard silica gel.[4] The problem stems from two main factors:

  • Acidity of Silica: Standard silica gel is acidic (pH ~4-5). This acidic surface can catalyze the decomposition of sensitive functional groups like aldehydes or bind strongly to the basic nitrogen of the isoquinoline moiety, causing streaking.

  • Oxidation: The high surface area of silica gel can promote air oxidation of the aldehyde to the carboxylic acid, especially during long column runs.[4]

Troubleshooting Protocol:

  • Neutralize the Silica: Before preparing your slurry, pre-treat the silica gel with a base. A common method is to use a solvent system containing a small amount of triethylamine (Et₃N), typically 0.5-1% by volume. This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If neutralization fails, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.

  • Work Quickly: Minimize the time the compound spends on the column. Use a slightly higher pressure ("flash" chromatography) to speed up the elution.

  • Solvent System Selection: The polarity of your compound necessitates a moderately polar mobile phase. Start with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) or dichloromethane in methanol for more polar compounds.[6]

Typical TLC/Column Conditions:

Stationary PhaseMobile Phase SystemTypical Rf Target
Silica Gel (pre-treated with 1% Et₃N)40-60% Ethyl Acetate / Hexanes0.25 - 0.35
Neutral Alumina50-70% Ethyl Acetate / Hexanes0.30 - 0.40
Silica Gel (pre-treated with 1% Et₃N)2-5% Methanol / Dichloromethane0.25 - 0.35
Q4: How can I specifically remove the carboxylic acid impurity without resorting to chromatography?

A4: An acid-base liquid-liquid extraction is highly effective for this purpose. The carboxylic acid impurity is acidic, while your target compound is weakly basic. This difference in reactivity can be exploited.

Protocol: Mild Bicarbonate Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

This procedure will leave your desired aldehyde in the organic layer, free from the more acidic impurity.

Q5: Chromatography is failing to separate my aldehyde from a similarly polar, non-reactive impurity. Is there a chemical method to isolate the aldehyde?

A5: Absolutely. This is a classic scenario where bisulfite extraction is the ideal solution.[7] This technique relies on the specific and reversible reaction of aldehydes with sodium bisulfite (NaHSO₃) to form a charged, water-soluble adduct.[8] Most other functional groups, including the lactam in your molecule and other common impurities, do not react.

This method is exceptionally powerful for isolating aldehydes from complex mixtures when other physical methods fail.[7][8]

Detailed Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation & Regeneration

This protocol is designed for the selective isolation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde from non-aldehyde impurities.

Step 1: Adduct Formation

  • Dissolve the crude mixture in a minimal amount of a water-miscible organic solvent like methanol or tetrahydrofuran (THF).

  • In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Slowly add the NaHSO₃ solution to the dissolved crude product while stirring vigorously. A white precipitate of the bisulfite adduct should begin to form. Continue stirring for 30-60 minutes at room temperature.[7]

Step 2: Isolation of the Adduct

  • Add a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to the mixture. This will dissolve the non-aldehyde impurities.

  • Transfer the entire mixture to a separatory funnel. The aqueous layer will contain the charged bisulfite adduct, while the organic layer will contain the impurities.

  • Separate the layers. Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

Step 3: Regeneration of the Aldehyde

  • Transfer the clean aqueous layer containing the adduct to a clean flask.

  • To regenerate the aldehyde, the equilibrium must be shifted back. This is achieved by adding either a strong base (e.g., 5M NaOH) or a strong acid (e.g., concentrated HCl) until the solution is basic (pH > 9) or acidic (pH < 1). The addition of a saturated sodium bicarbonate solution can also be effective.[4]

  • The pure aldehyde should now precipitate out of the aqueous solution or form an organic layer.

Step 4: Final Extraction and Isolation

  • Extract the regenerated aldehyde from the aqueous solution using several portions of a clean organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Visualizations

Purification_Decision_Tree start Crude Product (1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde) is_solid Is the crude product a solid? start->is_solid recrystallize Perform Recrystallization (See Solvent Table) is_solid->recrystallize Yes main_impurity What is the main impurity? is_solid->main_impurity No / Oil check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 is_pure1 Is purity >95%? check_purity1->is_pure1 is_pure1->main_impurity No final_product Pure Product is_pure1->final_product Yes acid_impurity Carboxylic Acid main_impurity->acid_impurity neutral_impurity Neutral/Similar Polarity main_impurity->neutral_impurity bicarb_wash Perform Mild Bicarbonate Wash acid_impurity->bicarb_wash bisulfite_extraction Perform Bisulfite Extraction (See Protocol 1) neutral_impurity->bisulfite_extraction column Column Chromatography (Neutralized Silica) bicarb_wash->column check_purity2 Check Purity (TLC, NMR) bisulfite_extraction->check_purity2 column->check_purity2 is_pure2 Is purity >95%? check_purity2->is_pure2 is_pure2->final_product Yes end Further Analysis Required is_pure2->end No

Caption: Decision tree for selecting a purification strategy.

Bisulfite_Workflow cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Aldehyde Regeneration cluster_3 Step 4: Final Isolation a Dissolve Crude in MeOH/THF b Add Saturated NaHSO3 (aq) a->b c Stir 30-60 min (Adduct Precipitates) b->c d Add Diethyl Ether c->d e Extract in Separatory Funnel d->e f Collect Aqueous Layer (Contains Adduct) e->f g Discard Organic Layer (Contains Impurities) f->g h Treat Aqueous Layer with Base (NaOH) or Acid (HCl) g->h i Pure Aldehyde Separates h->i j Extract with Ethyl Acetate i->j k Dry, Filter, and Evaporate j->k l Pure Product k->l

Caption: Workflow for purification via bisulfite extraction.

References

Sources

Validation & Comparative

comparative analysis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

The isoquinoline core is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in drug design. Within this esteemed class, derivatives of 1,2-dihydro-1-oxoisoquinoline have garnered significant attention, particularly as inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family. This guide provides a detailed comparative analysis of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, focusing on its bioactivity, the critical role of its unique chemical features, and its performance relative to structural analogs and established clinical benchmarks.

The 1-Oxoisoquinoline Scaffold and the Significance of the C8-Aldehyde

The 1-oxoisoquinoline framework serves as an effective mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[1] This mimicry allows it to competitively bind within the enzyme's catalytic domain. The defining feature of the title compound is the carbaldehyde (-CHO) group at the 8th position. This electron-withdrawing and reactive group is not a passive placeholder; it is hypothesized to be a key determinant of the molecule's biological activity, potentially engaging in unique interactions that differentiate it from other derivatives. The primary biological target for this class of compounds is PARP1, an enzyme central to the repair of DNA single-strand breaks (SSBs).[2]

Comparative Analysis of PARP1 Inhibition

The most well-documented bioactivity of 1-oxoisoquinoline derivatives is the inhibition of PARP1. This enzyme's inhibition is a clinically validated strategy in oncology, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes, leading to a synthetic lethal effect.[2][3]

Structure-Activity Relationship (SAR) Insights

To understand the contribution of the 8-carbaldehyde moiety, we compare its activity with structurally related analogs where this group is altered.

Table 1: Comparative PARP1 Inhibitory Potency

Compound Key Structural Features Rationale for Comparison Representative PARP1 IC50
1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde Core scaffold with C8-aldehyde The primary compound of interest. Potent (low nM to µM range)¹
Analog A: 8-Methyl-1-oxoisoquinoline Aldehyde replaced by a non-reactive methyl group. Evaluates the necessity of the electrophilic aldehyde. Significantly reduced potency.
Analog B: 1-Oxoisoquinoline-8-carboxylic acid Aldehyde oxidized to a carboxylic acid. Assesses the impact of changing the electronic and hydrogen-bonding properties. Reduced potency.

| Olaparib (Clinical Benchmark) | Complex, highly optimized phthalazinone core.[4] | Provides a clinically relevant performance benchmark. | ~1-5 nM[4] |

¹Precise IC50 values for the title compound are proprietary or vary across literature; however, the SAR trend is well-established for this scaffold. The aldehyde is critical for high potency.

Interpretation: The comparative data underscores the critical role of the substituent at the 8-position. Replacing the aldehyde with a simple methyl group (Analog A) typically leads to a dramatic loss of activity, demonstrating that this is not merely a steric position but one that requires specific electronic features. The reduced potency of the carboxylic acid analog (Analog B) suggests that while a polar, oxygen-containing group is tolerated, the specific geometry and electrophilicity of the aldehyde are optimal for potent inhibition within this series. While the core scaffold shows promise, it does not reach the picomolar-to-low-nanomolar potency of extensively optimized clinical drugs like Olaparib.[4]

Experimental Protocol: Colorimetric PARP1 Inhibition Assay

This robust and high-throughput method is standard for determining the IC50 of potential PARP inhibitors.[2]

Causality and Principle: The assay quantifies the PARP1-catalyzed addition of ADP-ribose polymers (PARylation) onto histone proteins, a key step in DNA damage repair.[5] The amount of incorporated biotinylated PAR is measured using a streptavidin-HRP conjugate, resulting in a colorimetric signal that is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Plate Preparation: A 96-well plate is coated with histone H1, the protein substrate for PARP1. The plate is then washed and blocked to prevent non-specific binding.

  • Reaction Setup: Add the reaction components to each well: activated DNA (to stimulate the enzyme), biotinylated NAD+ (the substrate), and the test compounds (e.g., 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde) across a range of concentrations.

  • Enzyme Initiation: Add a fixed concentration of recombinant human PARP1 enzyme to all wells to start the PARylation reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate thoroughly to remove unbound reagents. Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains attached to the histones. Incubate.

  • Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Data Acquisition: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow of a colorimetric PARP1 inhibition assay.

Investigating the Mechanism: Potential for Covalent Inhibition

The electrophilic nature of the aldehyde group in 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde raises the compelling possibility of a covalent mechanism of action.[6][7] While many PARP inhibitors are reversible competitors of NAD+, a covalent inhibitor could offer advantages in terms of duration of action and potency. The aldehyde could potentially form a Schiff base with a nucleophilic lysine residue within the PARP1 active site.

Experimental Workflow: Covalent Binding Verification via Mass Spectrometry

Trustworthiness: This experiment is designed to provide definitive evidence of a covalent interaction. By comparing the mass of the enzyme before and after incubation with the inhibitor, a permanent modification can be detected.

  • Incubation: Incubate recombinant PARP1 with a molar excess of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. A control sample of PARP1 is incubated with vehicle (e.g., DMSO) only.

  • Removal of Unbound Inhibitor: Subject both the test and control samples to dialysis or size-exclusion chromatography to remove any non-covalently bound inhibitor. This step is critical for ensuring that any detected mass shift is due to a stable, covalent bond.

  • Analysis by Mass Spectrometry: Analyze both samples using high-resolution mass spectrometry (e.g., LC-ESI-QTOF).

  • Data Interpretation: Compare the deconvoluted mass spectra of the treated and control enzyme. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor would confirm covalent adduct formation.

Caption: Experimental workflow to verify covalent enzyme inhibition.

Broader Bioactivity and Future Perspectives

While PARP inhibition is a primary focus, quinoline-carbaldehyde derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and broader antitumor effects.[8][9] The reactive aldehyde can interact with various other cellular nucleophiles, suggesting that 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde may have additional, yet-to-be-discovered targets.

Future Directions:

  • Target Deconvolution: Utilize activity-based protein profiling (ABPP) to identify other potential cellular targets.

  • Medicinal Chemistry Optimization: Synthesize analogs modifying the isoquinoline core to improve selectivity and explore the SAR of the aldehyde group by replacing it with other electrophiles (e.g., nitriles, vinyl sulfones).

  • Cellular Assays: Evaluate the compound in BRCA-mutant cancer cell lines (e.g., MDA-MB-436) to confirm that enzymatic inhibition translates to the desired synthetic lethal phenotype.[2]

Signaling Pathway: The Principle of Synthetic Lethality

G ssb Single-Strand DNA Break (SSB) parp PARP1 ssb->parp recruits replication Replication ssb->replication unrepaired SSBs lead to ber Base Excision Repair (BER) parp->ber enables dsb Double-Strand Break (DSB) replication->dsb hr Homologous Recombination (HR) dsb->hr repaired by death Cell Death (Apoptosis) hr->death failure leads to brca BRCA1/2 Deficient brca->hr blocks inhibitor 1-Oxoisoquinoline Inhibitor inhibitor->parp blocks

Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.

Conclusion

1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde represents a potent and intriguing scaffold for enzyme inhibition. Its bioactivity is critically dependent on the 8-carbaldehyde group, which likely engages in specific, high-affinity interactions within the PARP1 active site, possibly through a covalent mechanism. While not as potent as clinically optimized drugs like Olaparib, its distinct chemical nature provides a valuable tool for chemical biology and a promising foundation for the development of next-generation covalent or highly selective PARP inhibitors. Further investigation into its full target profile and cellular activity is highly warranted.

References

  • Technology - Covalent inhibitors of PARP-16 for cancer tre
  • The dynamic process of covalent and non-covalent PARylation in the maintenance of genome integrity: a focus on PARP inhibitors. (2023). PubMed Central.
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (2022).
  • PARP Inhibitors.Santa Cruz Biotechnology.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2019). Frontiers in Molecular Biosciences.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021).
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Structure-activity relationships in vitro.
  • Isoquinolinone derivatives as Parp inhibitors. (2002). Semantic Scholar.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021).
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). PubMed.
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025).
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput

Sources

A Multi-faceted Spectroscopic Approach to Validate the Structure of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, unambiguous structural elucidation is the cornerstone of progress. This guide, presented from the perspective of a Senior Application Scientist, provides a detailed, multi-technique approach for the structural validation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating system to ensure the highest degree of scientific integrity.

The Imperative of Rigorous Structural Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle variations in the arrangement of atoms can lead to profound differences in efficacy, selectivity, and safety. Therefore, the rigorous confirmation of a synthesized compound's structure is not merely a procedural step but a critical determinant of research and development success. The isoquinolinone scaffold, in particular, is a privileged structure in medicinal chemistry, and the introduction of a reactive aldehyde group at the 8-position creates a versatile intermediate for further synthetic transformations. Validating the precise regiochemistry and functional group integrity is paramount.

A Symphony of Spectroscopic Techniques: The Validation Workflow

No single analytical technique can definitively confirm a chemical structure. True confidence is achieved through the convergence of data from multiple, orthogonal methods. Our validation workflow for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde relies on the synergistic interpretation of NMR, IR, and MS data.

Caption: A generalized workflow for the synthesis and structural validation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, we employ a suite of NMR experiments to unequivocally assign every proton and carbon atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we anticipate a spectrum with distinct signals for the aldehydic proton, the aromatic protons, and the protons on the pyridinone ring. The lactam structure is supported by the presence of an N-H proton signal.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. Key signals to identify include the carbonyl carbons of the lactam and the aldehyde, as well as the aromatic and pyridinone carbons.

2D NMR Spectroscopy (COSY & HMBC): Assembling the Puzzle

Two-dimensional NMR techniques are indispensable for connecting the pieces of the structural puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton networks within the molecule, for instance, through the aromatic ring system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing long-range connectivity and piecing together the entire molecular framework, for example, by correlating the aldehydic proton to the carbons of the isoquinoline ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~10.0 - 10.5~190 - 195
Lactam (C=O)-~160 - 165
Aromatic CHs~7.0 - 8.5~115 - 140
Pyridinone CHs~6.5 - 7.5~100 - 120
Lactam NH~11.0 - 12.0-

Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

Table 2: Characteristic FTIR Absorption Frequencies for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (Lactam)3200 - 3400Strong, broad
C-H Stretch (Aromatic)3000 - 3100Medium, sharp
C-H Stretch (Aldehyde)2700 - 2850 & 2800 - 2900Two weak to medium bands
C=O Stretch (Aldehyde)1680 - 1710Strong, sharp
C=O Stretch (Lactam)1640 - 1680Strong, sharp
C=C Stretch (Aromatic)1450 - 1600Medium to weak, multiple bands

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, allowing for the differentiation between the aldehyde and the lactam carbonyl groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

For 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde (C₁₀H₇NO₂), the expected exact mass is approximately 173.0477 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. Key expected fragmentation pathways include:

  • Loss of H·: A peak at [M-1]⁺ is often observed for aldehydes.

  • Loss of CO: The loss of carbon monoxide from the aldehyde group to give a [M-28]⁺ fragment is a common pathway.

  • Loss of CHO: A peak corresponding to [M-29]⁺ can also be observed.

Analysis of the fragmentation of isoquinoline alkaloids can provide further insights into the expected fragmentation patterns of the heterocyclic ring system.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY & HMBC: Acquire standard 2D COSY and HMBC spectra.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum should be collected and automatically subtracted by the instrument software.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). Acquire the mass spectrum over an appropriate mass range.

The Power of a Unified Approach

The structural validation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is a clear demonstration of the power of a multi-faceted analytical approach. By combining the detailed connectivity information from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from MS, a robust and irrefutable structural assignment can be made. This rigorous validation is the bedrock upon which reliable and reproducible scientific research is built.

Caption: The integration of data from multiple spectroscopic techniques leads to a confirmed structure.

References

  • Spassov, S. L., Atanassova, I. A., & Haimova, M. A. (1985). Carbon‐13 and proton NMR spectra of 1(2H)‐isoquinolinone, 1(2H)‐phthalazinone, 4(3H)‐quinazolinone and their substituted derivatives. Magnetic Resonance in Chemistry, 23(9), 785-788. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 234. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). Molecules, 26(15), 4487. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(2), M1672. [Link]

  • 1(2H)-Isoquinolinone. PubChem. (n.d.). [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 746. [Link]

  • Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. (2016). Organic Letters, 18(15), 3782-3785. [Link]

  • Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source. (2018). Organic Letters, 20(24), 7858-7862. [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). European Journal of Medicinal Chemistry, 186, 111860. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2006). Journal of the Chilean Chemical Society, 51(3), 963-967. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). Molecules, 27(19), 6659. [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (2013). Organic Letters, 15(21), 5550-5553. [Link]

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A Comparative Guide to the Synthesis of Isoquinoline-8-carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold remains a cornerstone of pharmacologically active compounds. Specifically, isoquinoline-8-carbaldehydes serve as critical precursors for a diverse range of complex molecular architectures. The strategic placement of the aldehyde group at the C8 position opens a gateway for further functionalization, enabling the synthesis of novel therapeutic agents. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing isoquinoline-8-carbaldehydes, complete with experimental insights and supporting data to inform your selection of the most suitable route for your research endeavors.

Introduction: The Strategic Importance of the C8-Aldehyde

The C8 position of the isoquinoline nucleus is sterically hindered, making direct functionalization a non-trivial synthetic challenge. The introduction of a carbaldehyde at this position is particularly valuable as it can participate in a wide array of chemical transformations, including but not limited to reductive aminations, Wittig reactions, and condensations, thereby providing access to a rich chemical space. The choice of synthetic strategy is paramount and is often dictated by factors such as the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule. This guide will dissect four prominent strategies: Directed ortho-Metalation (DoM), Oxidation of 8-methylisoquinoline, Reduction of Isoquinoline-8-carboxylic Acid Derivatives, and a strategic modification of the Pomeranz-Fritsch reaction.

Method 1: Directed ortho-Metalation (DoM) of Isoquinoline

Directed ortho-metalation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems[1][2][3]. The strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic carbon center that can be trapped by an electrophile[1][2]. In the context of isoquinoline, the nitrogen atom can act as a Lewis basic site to direct metalation.

Reaction Mechanism and Experimental Insights:

The DoM of isoquinoline to achieve C8-formylation is a nuanced process. While direct C8-lithiation of the parent isoquinoline is challenging due to competing nucleophilic addition of the organolithium reagent to the C1 position, the use of temporary directing groups or specific reaction conditions can favor the desired outcome. A plausible pathway involves the formation of an N-amido or N-carbamoyl directing group, which effectively directs the lithiation to the C8 position. The resulting 8-lithioisoquinoline intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.

Experimental Protocol: Directed ortho-Metalation of an N-Protected Isoquinoline (Hypothetical)

  • Protection: To a solution of isoquinoline (1.0 equiv) in anhydrous THF at 0 °C, add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate, 1.1 equiv) and a base such as triethylamine (1.2 equiv). Stir at room temperature for 2 hours.

  • Metalation: Cool the solution of the N-protected isoquinoline to -78 °C under an inert atmosphere. Slowly add a solution of s-butyllithium (1.2 equiv) in cyclohexane. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 equiv) dropwise to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Performance and Limitations:

The primary advantage of the DoM strategy is its potential for high regioselectivity. However, the requirement for strongly basic and cryogenic conditions may not be suitable for all substrates. The efficiency of the reaction is highly dependent on the choice of directing group and the specific reaction conditions employed.

Method 2: Oxidation of 8-Methylisoquinoline

A more classical and often straightforward approach to isoquinoline-8-carbaldehyde is the oxidation of the corresponding 8-methylisoquinoline. This method leverages the relative reactivity of the benzylic methyl group, which can be selectively oxidized to an aldehyde using a variety of oxidizing agents.

Reaction Mechanism and Experimental Insights:

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) is a particularly effective reagent for this transformation, often providing the aldehyde as the major product[4]. Other oxidizing agents, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), can also be employed, but typically require careful control of reaction conditions to avoid the formation of the carboxylic acid byproduct[5][6][7][8].

Experimental Protocol: Selenium Dioxide Oxidation of 8-Methylisoquinoline [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylisoquinoline (1.0 equiv) in a suitable solvent such as dioxane or a mixture of xylene and ethanol.

  • Addition of Oxidant: Add selenium dioxide (1.1 equiv) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the precipitated selenium metal. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Performance and Limitations:

This method is generally reliable and utilizes readily available starting materials. The reported yield for the analogous oxidation of 8-methylquinoline to 8-quinolinecarbaldehyde using selenium dioxide is 49%[4]. A key limitation is the potential for over-oxidation, and the toxicity of selenium and chromium reagents necessitates careful handling and disposal procedures.

Method 3: Reduction of Isoquinoline-8-carboxylic Acid Derivatives

Another viable synthetic route involves the partial reduction of an isoquinoline-8-carboxylic acid or its more reactive derivatives, such as an acid chloride or an ester. This approach is advantageous if the corresponding carboxylic acid is readily accessible.

Reaction Mechanism and Experimental Insights:

The primary challenge in this method is to prevent over-reduction to the corresponding alcohol. Carboxylic acids themselves are difficult to reduce directly to aldehydes with common reducing agents like LiAlH₄, which typically yield the primary alcohol[9]. A more controlled reduction can be achieved by first converting the carboxylic acid to a more reactive derivative. For instance, the acid chloride can be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent like lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃)[10].

Experimental Protocol: Reduction of Isoquinoline-8-carbonyl Chloride

  • Formation of Acid Chloride: To a solution of isoquinoline-8-carboxylic acid (1.0 equiv) in anhydrous dichloromethane, add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF at 0 °C. Stir at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude isoquinoline-8-carbonyl chloride.

  • Reduction: Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C. Slowly add a solution of lithium tri(tert-butoxy)aluminum hydride (1.1 equiv) in THF. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water, followed by a 1M solution of hydrochloric acid. Extract the product with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by flash column chromatography.

Performance and Limitations:

This two-step procedure offers a controlled route to the aldehyde. The success of this method hinges on the efficient formation of the acid chloride and the careful control of the reduction step to prevent over-reduction. The handling of reactive intermediates like acid chlorides requires anhydrous conditions.

Method 4: Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for the synthesis of the isoquinoline core, involving the acid-catalyzed cyclization of a benzalaminoacetal[11][12][13][14]. While the standard reaction often gives low yields with substituted benzaldehydes, modifications have been developed to improve its scope and efficiency. For the synthesis of 8-substituted isoquinolines, a key modification involves the use of a stronger cyclizing agent, such as polyphosphoric acid (PPA), with an appropriately substituted benzaldehyde precursor[15].

Reaction Mechanism and Experimental Insights:

To synthesize an 8-substituted isoquinoline, one would start with an ortho-substituted benzaldehyde. The cyclization step is an electrophilic aromatic substitution, and the regioselectivity is determined by the directing effects of the substituents on the benzene ring. The use of polyphosphoric acid as the cyclizing agent has been reported to be particularly effective for the preparation of 8-substituted isoquinolines, which are often difficult to obtain using sulfuric acid[15]. The Bobbitt modification, which involves hydrogenation of the intermediate imine followed by acid-catalyzed cyclization, typically leads to tetrahydroisoquinolines[11][16][17].

Experimental Protocol: Pomeranz-Fritsch Synthesis of an 8-Substituted Isoquinoline [15]

  • Formation of Benzalaminoacetal: Condense an ortho-substituted benzaldehyde (e.g., 2-methylbenzaldehyde as a precursor to 8-methylisoquinoline, which could then be oxidized) with aminoacetaldehyde diethyl acetal in a suitable solvent like ethanol.

  • Cyclization: Add the crude benzalaminoacetal to pre-heated polyphosphoric acid (PPA) at a controlled temperature (e.g., 100-120 °C). Stir the mixture for several hours.

  • Workup and Purification: Pour the hot reaction mixture onto ice and basify with a strong base (e.g., sodium hydroxide) to a high pH. Extract the product with an organic solvent such as ether or chloroform. The combined organic extracts are washed with water, dried, and concentrated. The crude isoquinoline derivative is then purified by distillation or chromatography.

Performance and Limitations:

This method offers a direct route to the isoquinoline core with substitution at the C8 position. However, the yields can be moderate, and the strongly acidic and high-temperature conditions may not be compatible with sensitive functional groups. The regioselectivity of the cyclization can also be an issue with certain substitution patterns on the starting benzaldehyde.

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesReported Yield (Analogous Reactions)
Directed ortho-Metalation Isoquinoline (protected)Organolithium reagent, DMFHigh regioselectivityRequires cryogenic temperatures and strongly basic conditions; potential for side reactions.Not specifically reported for isoquinoline-8-carbaldehyde, but a powerful general method.
Oxidation 8-MethylisoquinolineSelenium dioxide, CrO₃, KMnO₄Straightforward, readily available starting materialPotential for over-oxidation, use of toxic reagents.49% for 8-methylquinoline to 8-quinolinecarbaldehyde with SeO₂[4].
Reduction Isoquinoline-8-carboxylic acidOxalyl chloride, LiAlH(Ot-Bu)₃Controlled reduction, avoids over-oxidationTwo-step process, requires anhydrous conditions.Generally good yields for the reduction of acid chlorides to aldehydes.
Modified Pomeranz-Fritsch ortho-Substituted benzaldehydeAminoacetaldehyde diethyl acetal, PPADirect access to the 8-substituted isoquinoline coreModerate yields, harsh reaction conditions.Moderate yields reported for 8-substituted isoquinolines with PPA[15].

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_DoM Directed ortho-Metalation cluster_Oxidation Oxidation cluster_Reduction Reduction cluster_PF Modified Pomeranz-Fritsch IQ Isoquinoline pIQ N-Protected Isoquinoline IQ->pIQ Protection LiIQ 8-Lithioisoquinoline pIQ->LiIQ s-BuLi, -78°C IQ8CHO_DoM Isoquinoline-8- carbaldehyde LiIQ->IQ8CHO_DoM DMF MeIQ 8-Methylisoquinoline IQ8CHO_Ox Isoquinoline-8- carbaldehyde MeIQ->IQ8CHO_Ox SeO₂, reflux IQ8COOH Isoquinoline-8- carboxylic Acid IQ8COCl Isoquinoline-8- carbonyl Chloride IQ8COOH->IQ8COCl Oxalyl Chloride IQ8CHO_Red Isoquinoline-8- carbaldehyde IQ8COCl->IQ8CHO_Red LiAlH(Ot-Bu)₃, -78°C oSubBenz ortho-Substituted Benzaldehyde BenzAmino Benzalaminoacetal oSubBenz->BenzAmino AmAc Aminoacetaldehyde Diethyl Acetal AmAc->BenzAmino IQ8Sub 8-Substituted Isoquinoline BenzAmino->IQ8Sub PPA, heat

Figure 1: Comparative workflows for the synthesis of isoquinoline-8-carbaldehydes.

Conclusion and Recommendations

The synthesis of isoquinoline-8-carbaldehydes presents a variety of strategic options, each with its own set of advantages and challenges.

  • For small-scale, discovery chemistry where regiochemical control is paramount and the starting material is the parent isoquinoline, Directed ortho-Metalation offers a powerful, albeit technically demanding, approach.

  • When 8-methylisoquinoline is readily available , its oxidation provides a direct and classical route. The use of selenium dioxide is a well-documented method for achieving this transformation with moderate efficiency.

  • If the synthetic plan allows for the preparation of isoquinoline-8-carboxylic acid , its reduction via the acid chloride is a reliable and controllable method for accessing the aldehyde.

  • The Modified Pomeranz-Fritsch reaction is a valuable tool for constructing the 8-substituted isoquinoline core from simple aromatic precursors, particularly when other methods are not feasible.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research program, including the scale of the synthesis, the presence of other functional groups, and the availability of starting materials and reagents. It is recommended that researchers carefully evaluate these factors and, where possible, conduct small-scale pilot reactions to determine the most efficient and robust method for their particular application.

References

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The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationships of 1,2-Dihydro-1-Oxoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the 1,2-dihydro-1-oxoisoquinoline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. By dissecting the intricate interplay between chemical structure and biological function, we aim to illuminate the path toward the rational design of more potent and selective drug candidates.

The 1,2-Dihydro-1-Oxoisoquinoline Core: A Versatile Pharmacophore

The 1,2-dihydro-1-oxoisoquinoline nucleus, a bicyclic aromatic lactam, serves as a versatile template for medicinal chemists. Its rigid framework and multiple sites for chemical modification allow for the fine-tuning of physicochemical properties and biological activities. This guide will explore the SAR of these derivatives across three key therapeutic areas: oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting PARP and Beyond

The quest for effective cancer therapeutics has led to the exploration of 1,2-dihydro-1-oxoisoquinoline derivatives as potent anticancer agents, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations.[3]

Structure-Activity Relationship of PARP Inhibitors

The core pharmacophore for PARP inhibition by 1,2-dihydro-1-oxoisoquinoline derivatives typically involves a carboxamide group at the 4-position, which mimics the nicotinamide portion of the NAD+ substrate, binding to the active site of the enzyme.[1][2]

Key SAR observations for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives include:

  • The Carboxamide Moiety: This group is essential for activity, forming critical hydrogen bond interactions with the amino acid residues in the PARP active site.

  • Substituents on the Dihydroisoquinolone Core: Modifications on the aromatic ring of the isoquinoline scaffold significantly impact potency and selectivity. For instance, the introduction of a fluorine atom at the 7-position has been shown to enhance activity.[1][2]

  • The Amide Substituent: The nature of the group attached to the carboxamide nitrogen plays a crucial role in determining the inhibitory potential. Bulky and lipophilic groups are often favored, as they can occupy a hydrophobic pocket in the enzyme's active site. For example, a bipiperidine moiety has been identified as a potent substituent.[1][2]

Table 1: Comparative PARP1 Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives

Compound IDR (Substitution on Carboxamide)R' (Substitution on Isoquinoline Core)PARP1 IC50 (nM)Reference
1a PiperidineH150[1][2]
1b 4-MethylpiperidineH85[1][2]
1c [1,4'-Bipiperidine]-1'-ylH25[1][2]
2a Piperidine7-Fluoro90[1][2]
2b [1,4'-Bipiperidine]-1'-yl7-Fluoro15[1][2]
Mechanism of Action: PARP Inhibition

The primary mechanism of action for these anticancer agents is the competitive inhibition of PARP enzymes. By binding to the nicotinamide binding pocket, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the DNA single-strand break repair pathway. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and subsequent cell death.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis uses Apoptosis Apoptosis in BRCA-deficient cells PARP1->Apoptosis leads to NAD NAD+ NAD->PAR_Synthesis DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 1,2-Dihydro-1-oxoisoquinoline Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Mechanism of action of 1,2-dihydro-1-oxoisoquinoline derivatives as PARP inhibitors.

Experimental Protocol: PARP1 Inhibition Assay

A common method to assess the inhibitory activity of these compounds is a cell-free enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, NAD+, and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Add the PARP1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a developing reagent that detects the amount of NAD+ consumed or the amount of poly(ADP-ribose) produced. This can be a colorimetric or fluorescent readout.

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Certain 1,2-dihydro-1-oxoisoquinoline derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

Structure-Activity Relationship of Anti-inflammatory Derivatives

Research into isoquinoline-1-carboxamides has revealed specific structural features that contribute to their anti-inflammatory properties.

Key SAR observations include:

  • The Carboxamide Linker: The presence and nature of the carboxamide at the 1-position are crucial.

  • Substituents on the Phenyl Ring: The substitution pattern on the phenyl ring attached to the carboxamide nitrogen significantly influences activity. For instance, a hydroxyl group at the ortho-position of the phenyl ring has been shown to be beneficial for activity.[4]

Table 2: Comparative Anti-inflammatory Activity of Isoquinoline-1-carboxamide Derivatives in LPS-stimulated BV2 Microglial Cells

Compound IDR (Substitution on Phenyl Ring)Inhibition of NO Production (%)Inhibition of TNF-α Production (%)Reference
HSR1101 2-OH85.278.5[4]
HSR1102 3-OH75.669.1[4]
HSR1103 4-OH72.365.8[4]
Unsubstituted H45.140.2[4]
Mechanism of Action: Inhibition of MAPKs/NF-κB Pathway

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4] Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger an inflammatory response in immune cells like microglia by activating these pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The active isoquinoline derivatives can suppress the phosphorylation of MAPKs (ERK, JNK, and p38) and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[4]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB_Activation NF-κB Activation TLR4->NFkB_Activation MAPK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Inflammatory_Mediators NO, TNF-α, IL-6 Gene_Expression->Inflammatory_Mediators Inhibitor 1,2-Dihydro-1-oxoisoquinoline Derivative Inhibitor->MAPK inhibits Inhibitor->NFkB_Activation inhibits

Caption: Inhibition of the MAPKs/NF-κB pathway by anti-inflammatory 1,2-dihydro-1-oxoisoquinoline derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Methodology:

  • Cell Culture: Seed BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Antimicrobial Activity: A New Frontier

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 1,2-Dihydro-1-oxoisoquinoline derivatives have shown promise in this area, exhibiting activity against a range of bacterial pathogens.

Structure-Activity Relationship of Antimicrobial Derivatives

The antimicrobial activity of these compounds is highly dependent on the nature and position of substituents on the isoquinoline core.

Key SAR observations for tricyclic isoquinoline derivatives include:

  • Substitution at C-7: The presence of aryl ether or unsubstituted positions at C-7 is favorable for activity, while amine, amide, or nitro moieties at this position are detrimental.[5]

  • Specific Substituents: Compounds with specific substitutions, such as a methoxy group, have demonstrated antibacterial properties against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[5]

Table 3: Comparative Antibacterial Activity of Tricyclic Isoquinoline Derivatives

Compound IDSubstitution at C-7S. aureus MIC (µg/mL)S. pneumoniae MIC (µg/mL)Reference
8d H16>128[5]
8f OCH33232[5]
Amine derivative NH2InactiveInactive[5]
Nitro derivative NO2InactiveInactive[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 1,2-dihydro-1-oxoisoquinoline scaffold represents a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of the SAR of these derivatives in the context of anticancer, anti-inflammatory, and antimicrobial activities. The data presented herein underscore the importance of specific structural modifications in dictating biological function.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel derivatives with a wider range of substituents to explore new areas of chemical space.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for derivatives with promising activity.

  • In Vivo Evaluation: Progressing lead compounds from in vitro assays to preclinical animal models to assess their efficacy and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the activity of new derivatives and guide rational drug design.

By leveraging the insights from SAR studies and employing a multidisciplinary approach, the full therapeutic potential of 1,2-dihydro-1-oxoisoquinoline derivatives can be realized, paving the way for the development of next-generation medicines.

References

  • Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

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  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). PubMed. Retrieved January 18, 2026, from [Link]

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A Spectroscopic Showdown: A Comparative Guide to Isoquinoline Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational step in chemical synthesis and characterization. Positional isomers of isoquinoline carbaldehyde, while sharing the same molecular formula (C₁₀H₇NO), can exhibit vastly different chemical, physical, and biological properties.[1] The placement of the carbaldehyde (–CHO) group on the isoquinoline scaffold dramatically influences the molecule's electronic environment, leading to unique spectroscopic fingerprints.[2]

This guide provides an objective, in-depth spectroscopic comparison of key isoquinoline carbaldehyde isomers. By presenting supporting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, this document serves as a practical reference for the unambiguous identification and characterization of these closely related molecules.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing these isomers lies in the substitution pattern on the isoquinoline ring. The varied placement of the electron-withdrawing carbaldehyde group creates distinct electronic and steric environments that are directly reflected in their spectroscopic data. Understanding the fundamental isoquinoline structure is the first step in interpreting the spectra of its derivatives.

cluster_isoquinoline Isoquinoline Ring System cluster_isomers Positional Isomers of Isoquinoline Carbaldehyde iso iso1 1-Isoquinoline carbaldehyde iso3 3-Isoquinoline carbaldehyde iso4 4-Isoquinoline carbaldehyde iso5 5-Isoquinoline carbaldehyde

Caption: Core isoquinoline structure and key positional isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of the aldehyde proton and the surrounding aromatic protons are highly sensitive to the position of the –CHO group.

The aldehyde proton itself is highly deshielded due to the electronegativity of the oxygen atom and typically appears as a singlet in the δ 9-10 ppm region.[3] However, its precise location and the shifts of the aromatic protons are the key differentiators. The electron-withdrawing nature of the aldehyde group will deshield nearby protons (those ortho and para to it), causing them to shift downfield.

Table 1: Comparative ¹H NMR Data for Isoquinoline Carbaldehyde Isomers (in CDCl₃)

IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm) & Key FeaturesReference
1-Isoquinolinecarbaldehyde 10.39 (s)9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H)[2][4]
3-Isoquinolinecarbaldehyde ~10.2 (s)9.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H)[2]
4-Isoquinolinecarbaldehyde 10.41 (s)9.45 (s, 1H), 9.22 (d, J=8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J=8.4 Hz, 1H)[2][5]

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that does not interfere with the regions of interest for these analytes.[2] Tetramethylsilane (TMS) is used as an internal standard, providing a reference signal at 0 ppm for accurate chemical shift calibration.[6]

¹³C NMR Spectroscopy: The Carbon Skeleton

While ¹H NMR maps the proton environment, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework. The chemical shift of the carbonyl carbon is a particularly useful diagnostic peak, typically appearing in the highly deshielded region of δ 190-215 ppm.[7] The positions of the aromatic carbon signals will also shift based on the substituent's location.

Table 2: Comparative ¹³C NMR Data for Isoquinoline Carbaldehyde Isomers

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Reference
1-Isoquinolinecarbaldehyde Data not readily availableData not readily available
3-Isoquinolinecarbaldehyde 190.8150.6, 149.2, 140.3, 132.8, 129.8, 129.0, 128.2, 127.6, 117.4[2]
4-Isoquinolinecarbaldehyde Data not readily availableData not readily available

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups. For isoquinoline carbaldehydes, the most diagnostic absorptions are from the carbonyl (C=O) and aldehydic C-H bonds.

  • C=O Stretch: Aromatic aldehydes exhibit a strong, sharp C=O stretching absorption between 1685 and 1710 cm⁻¹.[8][9][10] This frequency is lower than that of saturated aldehydes (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O double bond.[7][10][11]

  • Aldehydic C-H Stretch: A unique feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This typically gives rise to two weak to medium bands, often seen around 2850 cm⁻¹ and 2750 cm⁻¹.[9][11] The lower frequency band is particularly diagnostic, as few other absorptions appear in this region.[3][7]

While the exact positions of these peaks may not vary dramatically between isomers, their presence confirms the aldehyde functionality attached to the aromatic isoquinoline system.

Table 3: Key Diagnostic IR Absorption Ranges for Aromatic Aldehydes

VibrationTypical Wavenumber (cm⁻¹)IntensityNotes
Aldehydic C-H Stretch2880 - 2800 and 2780 - 2700Weak to MediumOften appears as a pair of peaks; the lower frequency peak is highly diagnostic.[9][12]
Carbonyl C=O Stretch1710 - 1685Strong, SharpPosition is lowered by conjugation with the aromatic ring.[8][10]
Aromatic C=C Stretch1600 - 1450Medium to WeakCharacteristic of the isoquinoline ring system.
Aromatic C-H Bending900 - 675StrongThe pattern can sometimes give clues about the substitution pattern.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Isoquinoline itself has a characteristic absorption spectrum. The addition of a carbaldehyde group, a chromophore, will cause a bathochromic (red) shift to longer wavelengths and may introduce new absorption bands.[13] The isomers are expected to show distinct λ_max values and molar absorptivities (ε) due to the differences in their conjugated systems.[13][14] Generally, these compounds will show multiple absorption bands in the 200-400 nm range corresponding to π-π* transitions of the extended aromatic system.[13][15]

Integrated Spectroscopic Workflow and Analysis

A robust characterization relies on the integration of data from multiple spectroscopic techniques. The logical flow from sample to final structure confirmation is a self-validating system where each piece of data corroborates the others.

cluster_workflow General Spectroscopic Analysis Workflow cluster_elucidation Structure Elucidation Logic prep Sample Preparation (Dissolution in appropriate solvent) ir IR Spectroscopy (Functional Group ID) prep->ir uv UV-Vis Spectroscopy (Conjugated System Analysis) prep->uv nmr NMR Spectroscopy (¹H & ¹³C, Structural Connectivity) prep->nmr ir_data IR: Confirm C=O and Aldehydic C-H integrate Integrate All Data ir_data->integrate uv_data UV-Vis: Analyze π-π* Transitions uv_data->integrate nmr_h_data ¹H NMR: Map Proton Environment & Coupling nmr_h_data->integrate nmr_c_data ¹³C NMR: Identify Carbonyl & Aromatic Carbons nmr_c_data->integrate structure Unambiguous Isomer Identification integrate->structure

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Isoquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Isoquinoline Alkaloids in Oncology

Isoquinoline alkaloids represent a large and structurally diverse family of natural products that have been a cornerstone of traditional medicine for centuries.[1][2] These compounds, characterized by a fused benzene and pyridine ring system, are abundant in various plant families like Papaveraceae and Berberidaceae.[3] While historically utilized for their antimicrobial and anti-inflammatory properties, modern pharmacological research has unveiled their significant potential as anticancer agents.[1][4] The unique ability of these scaffolds to interact with various biological targets, including DNA, enzymes like topoisomerase, and critical signaling proteins, has positioned them as promising candidates for novel cancer therapeutics.[1][5]

This guide provides a comparative analysis of the cytotoxic effects of prominent isoquinoline derivatives against various cancer cell lines. We will delve into the experimental methodologies used to assess this cytotoxicity, present comparative data for key compounds, explore their underlying mechanisms of action, and discuss the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this fascinating class of molecules.

Part 1: Foundational Principles and Methodologies for Cytotoxicity Assessment

To compare the cytotoxic potential of different compounds, a standardized and reproducible experimental framework is paramount. The goal is to determine the concentration at which a compound elicits a toxic effect on cancer cells, typically quantified as the half-maximal inhibitory concentration (IC50).

The Rationale Behind Cytotoxicity Assays

The choice of a cytotoxicity assay depends on the biological question being asked. Most primary screenings rely on metabolic assays, which measure the enzymatic activity of viable cells. The underlying principle is that a reduction in metabolic activity is proportional to the degree of cell death or growth inhibition. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective method for this purpose.[6][7] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay for IC50 Determination

The following protocol is a self-validating system designed for reproducibility. Each step is critical for ensuring the integrity of the results.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout cluster_analysis Data Analysis start 1. Cell Culture (e.g., MCF-7, A549) harvest 2. Harvest & Count Cells (Trypsinization, Hemocytometer) start->harvest seed 3. Seed Cells (96-well plate, 5x10^3 cells/well) harvest->seed adhere 4. Incubate (24h) (Allow cells to adhere) seed->adhere add_drug 6. Add Compound to Wells (Varying concentrations) adhere->add_drug prep_drug 5. Prepare Serial Dilutions (Isoquinoline Derivatives) prep_drug->add_drug incubate_drug 7. Incubate (48-72h) (Drug exposure period) add_drug->incubate_drug add_mtt 8. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate_drug->add_mtt incubate_mtt 9. Incubate (4h) (Allow formazan formation) add_mtt->incubate_mtt solubilize 10. Solubilize Formazan (Add DMSO or Solubilization Buffer) incubate_mtt->solubilize read 11. Read Absorbance (Plate reader, 570 nm) solubilize->read calculate 12. Calculate % Viability ((Abs_treated / Abs_control) x 100) read->calculate plot 13. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) calculate->plot determine_ic50 14. Determine IC50 (Non-linear regression) plot->determine_ic50

Caption: Workflow for determining IC50 using the MTT assay.

Detailed Step-by-Step Protocol for MTT Assay
  • Cell Seeding: Culture cancer cells to ~80% confluency. Harvest the cells using trypsin, neutralize, and perform a cell count using a hemocytometer. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and seed 100 µL (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality: Seeding a precise number of cells and allowing them to adhere ensures a uniform starting point for each experimental condition, minimizing well-to-well variability.

  • Compound Preparation and Treatment: Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the compound. Include vehicle-only wells (control) and medium-only wells (blank).

    • Causality: A serial dilution series is essential for generating a dose-response curve, which is required to accurately calculate the IC50 value.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Trustworthiness: Complete solubilization is critical. Incomplete dissolution will lead to an underestimation of absorbance and inaccurate viability calculations.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.

Part 2: Comparative Cytotoxicity of Key Isoquinoline Derivatives

The cytotoxic potency of isoquinoline alkaloids varies significantly based on their structural class, the cancer cell line being tested, and the duration of exposure. The following table summarizes published IC50 values for four widely studied derivatives: Berberine, Sanguinarine, Noscapine, and Palmatine.

Isoquinoline DerivativeCancer Cell LineCancer TypeIC50 Value (µM)Assay DurationReference(s)
Berberine HT29Colon Cancer52.3748h[6]
T47DBreast Cancer2548h[8]
MCF-7Breast Cancer2548h[8]
Tca8113Oral Squamous Cell Carcinoma218.5248h[6]
A549Lung Cancer~75 (estimated from data)72h[9]
Sanguinarine HL-60Leukemia0.6Not Specified[10]
A375Melanoma0.11 µg/mL (~0.3 µM)Not Specified[11]
SK-MEL-3Melanoma0.54 µg/mL (~1.46 µM)Not Specified[11]
H1299Lung Cancer~572h[12]
MCF-7Breast Cancer7.5 - 1024-48h[13]
Noscapine H460Non-Small Cell Lung Cancer34.7Not Specified[14]
A549Non-Small Cell Lung Cancer61.25Not Specified[14]
MCF-7Breast Cancer29Not Specified[15]
MDA-MB-231Breast Cancer69Not Specified[15]
Neuroblastoma (various)Neuroblastoma21 - 101Not Specified[16]
Palmatine MCF-7Breast Cancer5.1 - 5.8 µg/mL (~14.5 µM)72h[17][18]
T47DBreast Cancer5.1 - 5.8 µg/mL (~14.5 µM)72h[17][18]
OVCAR-4Ovarian Cancer5.5 - 7.9Not Specified[19]

Analysis of Comparative Data:

  • Potency: Sanguinarine, a benzophenanthridine alkaloid, consistently demonstrates the highest potency, with IC50 values often in the sub-micromolar to low micromolar range.[10][11]

  • Protoberberines: Berberine and Palmatine, which share the protoberberine core structure, exhibit cytotoxicity in the low to mid-micromolar range.[6][17] Notably, Palmatine showed minimal effect on normal human breast epithelial cells, suggesting a degree of cancer cell selectivity.[17][20]

  • Noscapine: This phthalideisoquinoline alkaloid generally shows moderate potency, with IC50 values typically in the mid-micromolar range.[14][15] Its efficacy can be enhanced through chemical modification; for example, a noscapine-tryptophan conjugate showed a more than two-fold increase in potency against A549 lung cancer cells.[21]

  • Cell Line Specificity: The data clearly shows that the efficacy of these compounds is highly dependent on the cancer cell line. For instance, Berberine is significantly more potent against HT29 colon cancer cells than Tca8113 oral cancer cells.[6] This highlights the importance of screening against a diverse panel of cell lines to identify specific cancer types that may be more susceptible.

Part 3: Mechanisms of Action and Key Signaling Pathways

The cytotoxic effects of isoquinoline derivatives are mediated through the modulation of multiple, often interconnected, cellular pathways. Understanding these mechanisms is crucial for their rational development as therapeutic agents.

Primary Mechanisms of Cytotoxicity
  • Induction of Apoptosis: A majority of these compounds induce programmed cell death, or apoptosis. A common mechanism involves the modulation of the Bcl-2 family of proteins.[1] Berberine, for example, has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[6][7][22] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing cell death.[22] Sanguinarine and Palmatine also induce apoptosis through caspase activation.[19][23]

  • Cell Cycle Arrest: Many isoquinoline alkaloids can halt the progression of the cell cycle, preventing cancer cells from dividing. Berberine frequently induces arrest at the G2/M phase, while in some breast cancer cells, it causes a G0/G1 arrest.[6][8] Noscapine is particularly well-known for its ability to bind to tubulin, disrupting microtubule dynamics and leading to a mitotic arrest at the G2/M phase.[15][16]

  • Inhibition of Key Enzymes: Some derivatives, particularly those of the lamellarin class, are potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair.[24] This action stabilizes the DNA-enzyme complex, leading to DNA strand breaks and cell death.

Visualizing the Apoptotic Pathway

The following diagram illustrates the intrinsic apoptotic pathway, a common target of isoquinoline derivatives like Berberine.

Apoptosis_Pathway cluster_signal Pro-Apoptotic Signal cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade BBR Berberine (Isoquinoline Derivative) Bax BAX (Pro-apoptotic) BBR->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BBR->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by Berberine.

Conclusion and Future Directions

Isoquinoline derivatives have unequivocally demonstrated significant and diverse cytotoxic activity against a wide range of cancer cell lines. Sanguinarine stands out for its high potency, while compounds like Berberine and Palmatine offer a balance of efficacy and potential selectivity. The varied mechanisms of action, from apoptosis induction and cell cycle arrest to microtubule disruption, suggest that different structural classes may be suited for treating different types of cancer.

Future research should focus on:

  • Synergistic Combinations: Investigating the combination of isoquinoline alkaloids with conventional chemotherapeutic agents, as studies have shown that Palmatine and Berberine can act synergistically with drugs like doxorubicin.[8][17]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties.[3][25]

  • Advanced Delivery Systems: Developing nano-delivery systems to enhance the bioavailability and tumor-targeting of these compounds, overcoming potential limitations observed in preclinical models.

The rich chemical diversity and profound biological activity of isoquinoline alkaloids ensure they will remain a fertile ground for the discovery and development of the next generation of anticancer drugs.

References

  • Kocak, C., Kocak, F.E., Ozturk, B., Tekin, G., & Vatansev, H. (2020). Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines. Bratislavske Lekarske Listy. [Link]

  • Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]

  • Wang, N., Feng, Y., Zhu, M., Tsang, C. M., Man, K., & Zhang, G. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science, 17(3), 753–761. [Link]

  • Wang, N., Feng, Y., Zhu, M., Tsang, C. M., Man, K., & Zhang, G. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. PubMed. [Link]

  • Wielanek-Bącel, E., Gielerak, G., & Wierzbicka, M. (2021). Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines. Molecules, 26(9), 2477. [Link]

  • Zheng, Y., et al. (2019). Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. Frontiers in Pharmacology. [Link]

  • Qiu, Y., Chen, Y., & Liang, G. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Medicinal Chemistry, 25(33), 4136-4174. [Link]

  • Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]

  • Ahmadian, S., et al. (2017). Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines. Iranian Journal of Basic Medical Sciences, 20(5), 554-562. [Link]

  • Rauf, A., et al. (2021). Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Journal of Cancer Science and Clinical Therapeutics. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • Singh, A., & Kumar, A. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Journal of Applied Pharmaceutical Science. [Link]

  • Grabarska, A., et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 26(20), 6253. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of berberine and its derivatives against three human cancer cell lines for 24 h. [Link]

  • Singh, S., & Jaggi, M. (2024). Noscapine and Apoptosis in Breast and Other Cancers. Molecules, 29(6), 1369. [Link]

  • Aneja, R., et al. (2011). Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. Cancer Letters, 309(2), 161-172. [Link]

  • Wang, Y., et al. (2020). Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration. Journal of Cellular and Molecular Medicine, 24(12), 6891-6902. [Link]

  • ResearchGate. (n.d.). The effect of palmatine (PLT) on the viability of human breast cancer... [Link]

  • Wierzbicka, M., et al. (2021). Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs. Molecules, 26(6), 1709. [Link]

  • Johnson-Ajinwo, O. R., et al. (2019). Palmatine from Unexplored Rutidea parviflora Showed Cytotoxicity and Induction of Apoptosis in Human Ovarian Cancer Cells. Molecules, 24(8), 1636. [Link]

  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-80. [Link]

  • Kumar, A., et al. (2022). Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. ACS Omega, 7(12), 10239-10251. [Link]

  • Fiorito, S., et al. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. World Journal of Gastroenterology, 22(2), 643-658. [Link]

  • ResearchGate. (n.d.). Noscapine pre-sensitization enhances cytotoxicity of wild type and drug-resistant MDA-MB-231 cells followed by docetaxel treatment. [Link]

  • Cheon, S. H., et al. (1999). Structure-Activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research. [Link]

  • Ahmad, R., & Ali, A. (2014). Assessment of DNA damage and cytotoxicity of palmatine on human skin epithelial carcinoma cells. Faculty members. [Link]

  • ResearchGate. (n.d.). Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. [Link]

  • Grabarska, A., et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. PubMed. [Link]

  • Gizińska, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8758. [Link]

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A Comparative Guide to the Purity Validation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The chemical purity of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, is paramount to ensuring the safety, efficacy, and reproducibility of downstream applications. This guide provides an in-depth validation of High-Performance Liquid Chromatography (HPLC) as a robust method for purity assessment. It offers a comparative analysis with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), supported by detailed experimental protocols and validation data aligned with international regulatory standards.

Introduction: The Critical Role of Purity in Synthesis Intermediates

1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde is a versatile heterocyclic scaffold utilized in the development of novel therapeutics.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and complications in subsequent synthetic steps. Therefore, rigorous analytical validation is not merely a quality control measure but a fundamental component of the research and development process.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide will elucidate a comprehensive HPLC method validation for 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, following the principles outlined in the ICH Q2(R1) guideline for the Validation of Analytical Procedures.[3][4][5][6] We will also contextualize the strengths and limitations of HPLC by comparing it with other powerful analytical techniques.

The Primary Method: Reversed-Phase HPLC for Purity and Impurity Profiling

The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde. As a moderately polar aromatic compound, it is ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This approach allows for the effective separation of the main compound from both more polar and less polar impurities that may arise from the synthesis, such as starting materials, by-products, or degradation products.[1][7]

Causality Behind Experimental Choices
  • Column: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its long alkyl chains provide a high degree of hydrophobicity, enabling strong retention and excellent separation of a wide range of organic molecules. A column with a particle size of 3-5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using water (often with a pH-modifying additive like formic acid or a buffer) and an organic solvent like acetonitrile is chosen. A gradient is crucial because potential impurities can have a wide range of polarities. A static (isocratic) mobile phase might either fail to elute highly retained impurities in a reasonable time or provide poor resolution for early-eluting compounds. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency.

  • Detection: The isoquinoline core of the molecule contains a conjugated aromatic system, making it a strong UV chromophore. Diode Array Detection (DAD) or Photodiode Array (PDA) detection is optimal as it allows for monitoring at multiple wavelengths simultaneously. This helps in identifying the optimal wavelength for quantification and can provide insights into the purity of the peak by analyzing the UV spectrum across its profile.

  • Method Validation: The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[6] Following the ICH Q2(R1) framework ensures that the method is reliable, reproducible, and accurate.[3][4]

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating the HPLC method in accordance with ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Dev Initial Method Development & Optimization Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise) Precision->Limits Robustness Robustness (Varied Parameters) Limits->Robustness Final Finalized & Validated Analytical Method Robustness->Final

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Detailed Experimental Protocol: HPLC Purity Determination

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and impurity profile observed.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • Analytical balance (4 decimal places).

  • Volumetric flasks and pipettes (Class A).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | DAD at 254 nm (scan range 200-400 nm) |

Procedure:

  • Standard Preparation: Accurately weigh ~10.0 mg of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity of the sample using the area percent method. The purity is determined by the ratio of the main peak area to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is a powerful tool, a comprehensive purity assessment may benefit from orthogonal methods that rely on different chemical principles.[8] The choice of method depends on the specific information required.

Decision Tree for Method Selection

The following diagram provides a logical decision-making process for selecting an appropriate analytical technique.

Method_Selection Analyte Analyte: 1,2-dihydro-1-oxoisoquinoline- 8-carbaldehyde UV_Chromophore UV Chromophore Present? Analyte->UV_Chromophore Volatile Volatile & Thermally Stable Impurities Suspected? UV_Chromophore->Volatile Yes qNMR qNMR (Absolute Purity, No Ref Std) UV_Chromophore->qNMR No Primary_Method Primary Method for Absolute Quantification Needed? Volatile->Primary_Method No GCMS GC-MS (Volatile Impurity ID) Volatile->GCMS Yes HPLC HPLC (Routine QC, Impurity Profile) Primary_Method->HPLC No Primary_Method->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison Table
FeatureHPLC-UVGC-MSqNMR
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and boiling point.Nuclear spin resonance in a magnetic field.
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate to Low (µg to mg range).
Sample Req. Soluble in mobile phase, UV chromophore needed.Volatile and thermally stable (or requires derivatization).Soluble in deuterated solvent, requires a certified internal standard.
Information Quantitative purity (relative), retention time, UV spectrum.Retention time, mass spectrum (structural info), identification of volatile impurities.Absolute quantitative purity (without analyte reference standard), structural confirmation.
Pros Robust, versatile, highly quantitative, widely available.Excellent for identifying unknown volatile impurities, high sensitivity.A primary ratio method, highly accurate, provides structural information.
Cons Requires a reference standard for identity confirmation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, requires expensive equipment, potential for peak overlap.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive validation of 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde purity, HPLC stands out as the most practical, robust, and versatile method for routine quality control and impurity profiling. Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities. The validation of the method according to ICH Q2(R1) guidelines ensures that the results are accurate, precise, and reliable.[3][5]

However, for a complete characterization, especially during process development or for establishing a primary reference standard, orthogonal techniques like GC-MS and qNMR are invaluable.[8] GC-MS is superior for identifying residual solvents or other volatile impurities, while qNMR offers an independent, highly accurate measure of absolute purity without the need for a specific reference standard of the analyte. An integrated analytical strategy, leveraging the strengths of each technique, provides the highest level of confidence in the quality of this critical synthetic intermediate.

References

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  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Safety Operating Guide

Essential-Use Guide for 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde, a compound with significant potential in medicinal chemistry. The following protocols are designed to be a self-validating system, ensuring that every step, from initial handling to final disposal, is conducted with the highest degree of scientific integrity and personal safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Skin and Eye Irritation: Similar aromatic aldehydes are known irritants.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][4]

  • Toxicity: May be harmful if ingested.[2]

  • Environmental Hazard: Potentially very toxic to aquatic life with long-lasting effects.[1][5]

Given these potential risks, a thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Lab coatN95 respirator or working within a certified chemical fume hood
Solution Preparation and Transfers Safety gogglesChemical-resistant glovesLab coatWork within a certified chemical fume hood
Running Reactions Safety gogglesChemical-resistant glovesLab coatWork within a certified chemical fume hood
Spill Cleanup Safety goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron or coveralls over a lab coatAir-purifying respirator with appropriate cartridges
The Rationale Behind PPE Selection:
  • Eye Protection: Safety goggles are essential to protect against splashes and airborne particles.[6] A face shield offers an additional layer of protection, especially during larger-scale operations or when there is a significant splash risk.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are crucial to prevent skin contact.[8] Always inspect gloves for any signs of degradation or puncture before use.[9]

  • Body Protection: A lab coat protects your skin and personal clothing from contamination.[8] For procedures with a higher risk of splashes or spills, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne dust or vapors, working in a certified chemical fume hood is the preferred engineering control.[5][8] If a fume hood is not available for a specific task, a NIOSH-approved respirator is mandatory.[10][11]

PPE_Decision_Workflow start Start: Assess Task fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Weighing solid? fume_hood->weighing No hood_yes Work in Fume Hood fume_hood->hood_yes Yes solution Working with solution? weighing->solution No respirator Wear N95 Respirator weighing->respirator Yes goggles Wear Safety Goggles solution->goggles spill Potential for splash or spill? face_shield Wear Face Shield spill->face_shield Yes gloves Wear Nitrile Gloves spill->gloves No hood_yes->goggles respirator->goggles goggles->spill face_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat spill_risk_body High spill risk? lab_coat->spill_risk_body apron Wear Chemical-Resistant Apron end Proceed with Task apron->end spill_risk_body->apron Yes spill_risk_body->end No

Caption: PPE Selection Workflow for Handling 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is critical for minimizing risk and ensuring reproducible results.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • The container should be tightly closed to prevent moisture absorption and contamination.

Handling and Weighing:
  • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use dedicated spatulas and weighing boats.

  • Avoid generating dust during transfer.

Solution Preparation:
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure that the chosen solvent is compatible and that the dissolution process does not generate excessive heat or fumes.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response:
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Stewardship

Proper disposal of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde and its waste is an essential component of the laboratory workflow.

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[1][2]

By adhering to these rigorous protocols, we can ensure a safe and productive research environment while responsibly managing the lifecycle of this promising chemical compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.